molecular formula C8H12N2O2S B1281950 N-(2-Aminophenyl)-N-methylmethanesulfonamide CAS No. 90140-21-9

N-(2-Aminophenyl)-N-methylmethanesulfonamide

Cat. No.: B1281950
CAS No.: 90140-21-9
M. Wt: 200.26 g/mol
InChI Key: YPMKIXADVWKELK-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-Aminophenyl)-N-methylmethanesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-Aminophenyl)-N-methylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminophenyl)-N-methylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-aminophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMKIXADVWKELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536489
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
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Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90140-21-9
Record name N-(2-Aminophenyl)-N-methylmethanesulfonamide
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Record name N-(2-aminophenyl)-N-methylmethanesulfonamide
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Foundational & Exploratory

Technical Monograph: N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90140-21-9 Document Type: Technical Reference Guide Version: 2.1 (Scientific Release)

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9) is a specialized ortho-substituted aniline derivative serving as a critical building block in medicinal chemistry. Unlike its para-substituted regioisomer—widely recognized as a key intermediate for the Class III antiarrhythmic Dofetilide —this compound features a unique 1,2-diamine motif protected by a sulfonamide group. This structural arrangement makes it an invaluable scaffold for synthesizing fused heterocycles, particularly benzimidazoles and benzothiadiazine-1,1-dioxides , which are pharmacophores in kinase inhibitors and GPCR ligands.

This guide provides a rigorous examination of its synthesis, physicochemical properties, and application in drug discovery, adhering to high-integrity scientific standards.

Chemical Identity & Physicochemical Profiling

The molecule is characterized by a phenyl ring substituted at the ortho positions with a primary amine and a tertiary sulfonamide (N-methyl-N-mesyl). This steric proximity creates unique reactivity profiles for cyclization reactions.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Off-white to pale beige crystalline solidOxidation sensitive
Melting Point 108–112 °CSolvent dependent
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water
pKa (Calculated) ~3.5 (Aniline NH₂), ~-1.5 (Sulfonamide O)Weak base
SMILES CS(=O)(=O)N(C)C1=CC=CC=C1N

Synthetic Methodology

The synthesis of CAS 90140-21-9 requires a strategic protection-deprotection sequence to ensure regioselectivity. Direct sulfonation of o-phenylenediamine is uncontrolled; therefore, a nitro-reduction pathway is the industry standard.

Validated Synthesis Route

The protocol proceeds via the sulfonylation of N-methyl-2-nitroaniline followed by chemoselective reduction.

Step 1: Sulfonylation (Nucleophilic Substitution)

  • Precursor: N-Methyl-2-nitroaniline.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA) or Pyridine.

  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

  • Conditions: 0°C to RT under N₂ atmosphere.

  • Mechanism: The secondary amine attacks the sulfonyl chloride sulfur, displacing chloride. Base scavenges the HCl byproduct.

  • Critical Control: Temperature must be kept <5°C during MsCl addition to prevent bis-sulfonylation or degradation.

Step 2: Nitro Reduction

  • Intermediate: N-Methyl-N-(2-nitrophenyl)methanesulfonamide.

  • Reagents: H₂ (gas) + Pd/C (10%) OR Fe powder + NH₄Cl (Bechamp reduction).

  • Solvent: Methanol/Ethanol (Catalytic) or EtOH/Water (Iron).

  • Mechanism: Catalytic hydrogenation reduces the nitro group (-NO₂) to the primary amine (-NH₂).

  • Purification: Filtration through Celite (to remove Pd/Fe) followed by recrystallization from Ethanol/Hexane.

Process Logic Diagram (DOT)

SynthesisPath Start N-Methyl-2-nitroaniline Step1 Sulfonylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Nucleophilic Attack Inter Intermediate: N-Methyl-N-(2-nitrophenyl) methanesulfonamide Step1->Inter Formation of Sulfonamide Step2 Reduction (H2, Pd/C, MeOH) Inter->Step2 Nitro Reduction Final Target: N-(2-Aminophenyl)-N- methylmethanesulfonamide Step2->Final Yields 85-92%

Caption: Figure 1. Two-step regioselective synthesis pathway from N-methyl-2-nitroaniline.

Analytical Characterization & QC

To ensure suitability for pharmaceutical applications, the compound must be rigorously characterized.

NMR Profiling (¹H NMR in DMSO-d₆)
  • δ 2.95 ppm (s, 3H): Methyl group on Sulfonamide (N-Me ).

  • δ 3.05 ppm (s, 3H): Mesyl methyl group (-SO₂Me ).

    • Note: These two singlets are diagnostic. Their integration ratio must be 1:1.

  • δ 5.10 ppm (br s, 2H): Aniline protons (-NH₂). Exchangeable with D₂O.

  • δ 6.6 – 7.3 ppm (m, 4H): Aromatic protons showing ortho-substitution pattern (dd/td splitting).

Impurity Profile
  • Impurity A (Regioisomer): Para-isomer (Dofetilide intermediate fragment). Distinguished by splitting pattern in aromatic region (AA'BB' system vs ABCD system).

  • Impurity B (Over-sulfonylation): N-(2-mesylaminophenyl)-... (Bis-mesyl). Check for extra mesyl peaks in NMR.

  • Impurity C (Precursor): Unreduced nitro compound. Yellow color and distinct TLC Rf.

Applications in Drug Discovery

While the para-isomer is famous for Dofetilide, this ortho-isomer (CAS 90140-21-9) is a specialized "turn-inducing" scaffold.

Heterocyclic Cyclization

The proximity of the N-methylsulfonamide and the primary amine allows for rapid cyclization into Benzimidazoles or Benzothiadiazines .

  • Benzimidazole Synthesis: Reaction with Carbonyl Diimidazole (CDI) or Phosgene equivalents leads to cyclization. The mesyl group can act as a leaving group under high thermal stress or remain part of the N-substitution depending on conditions.

  • Kinase Inhibitor Scaffolds: The sulfonamide moiety mimics the hydrogen-bonding interactions of ATP in the kinase hinge region. The ortho-amine provides a vector for extending into the solvent-accessible pocket.

Mechanistic Workflow Diagram

Applications Target N-(2-Aminophenyl)-N- methylmethanesulfonamide (CAS 90140-21-9) PathA Pathway A: Carbonyl Insertion (CDI / Triphosgene) Target->PathA Cyclization PathB Pathway B: Electrophilic Substitution (Acid Chlorides) Target->PathB Derivatization ProdA Benzimidazol-2-one Derivatives PathA->ProdA Loss of Ms? ProdB N-Acylated Precursors PathB->ProdB Amide Bond ProdC Fused Tricyclic Systems ProdB->ProdC Intramolecular Closure

Caption: Figure 2. Divergent synthetic utility of CAS 90140-21-9 in generating heterocyclic cores.

Safety & Handling (EHS)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.

    • Incompatibility: Reacts vigorously with strong oxidizing agents and acid chlorides.

    • Storage: Store at 2-8°C, desiccated. The amine is prone to oxidation (darkening) upon air exposure.

References

  • PubChem Database. Dofetilide (Compound CID 71329) and Related Structures. National Center for Biotechnology Information. [Link]

  • Google Patents.Process for the preparation of Dofetilide intermediates (CN1453267A). (Contextual reference for regioisomer chemistry).
  • Journal of Medicinal Chemistry. Cyclization-activated prodrugs: N-(substituted 2-hydroxyphenyl)carbamates.[1] (Mechanistic insight into ortho-substituted aniline cyclization). [Link]

Sources

An In-depth Technical Guide to N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the chemical properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of organic chemistry to offer insights into its structure, potential synthesis, reactivity, and safety considerations. This guide is intended for researchers, scientists, and professionals in drug development who may be interested in this molecule as a potential building block or lead compound.

Introduction and Compound Identification

N-(2-Aminophenyl)-N-methylmethanesulfonamide is an organic compound featuring a primary aromatic amine and a sulfonamide functional group. The presence of these two moieties suggests potential applications in medicinal chemistry, as similar structures are known to possess biological activity. The ortho-disubstituted aromatic ring provides a specific steric and electronic environment that can be exploited in the design of targeted molecules.

The fundamental identifiers for this compound are summarized in the table below.

IdentifierValueSource
Chemical Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Physical Form Solid
Purity (Typical) 97%

Caption: Chemical structure of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-nitroaniline:

  • Sulfonylation and N-methylation of 2-nitroaniline: 2-nitroaniline can be reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide. Subsequent N-methylation would yield N-(2-nitrophenyl)-N-methylmethanesulfonamide.

  • Reduction of the Nitro Group: The nitro-intermediate can then be reduced to the corresponding primary amine to yield the final product.

A detailed hypothetical protocol for the reduction step is provided below, drawing analogy from the synthesis of related amino-sulfonamides.

Synthesis_Pathway cluster_reduction Reduction Start N-(2-nitrophenyl)-N- methylmethanesulfonamide Product N-(2-Aminophenyl)-N- methylmethanesulfonamide Start->Product Reduction of Nitro Group Reagents Hydrazine Hydrate FeCl3 or Pd/C Solvent Ethanol/Water Conditions Reflux

An In-Depth Technical Guide to the Solubility Profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Critical Role of Solubility in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, its physicochemical properties dictate the path forward. Among these, aqueous solubility is a cornerstone of the developability profile. Poor solubility can lead to erratic absorption, low bioavailability, and significant challenges in formulation, ultimately causing the failure of an otherwise potent compound. This guide provides a comprehensive framework for characterizing the solubility profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide, a molecule with structural motifs—a sulfonamide and an aromatic amine—that suggest a complex, pH-dependent behavior. As direct experimental data for this specific compound is not widely published, this document serves as both a theoretical guide and a practical manual for its complete solubility characterization. We will delve into the foundational principles of solubility, present validated experimental protocols, and discuss the interpretation of data within the broader context of pharmaceutical sciences.

Molecular Overview and Predicted Physicochemical Properties

Before embarking on experimental determination, a thorough in-silico analysis of the target molecule provides a crucial predictive foundation.

N-(2-Aminophenyl)-N-methylmethanesulfonamide

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol [1]

  • CAS Number: 90140-21-9[1]

  • Physical Form: Solid[1]

Structural Analysis and Ionization Potential

The structure of N-(2-Aminophenyl)-N-methylmethanesulfonamide features two key ionizable groups:

  • An aromatic primary amine (-NH₂): This group is basic and will be protonated (form -NH₃⁺) at low pH.

  • A sulfonamide group (-SO₂NH-): The hydrogen on the sulfonamide nitrogen is acidic and can be lost to form an anion (-SO₂N⁻-) at high pH.

This amphoteric nature predicts a complex pH-solubility profile, likely exhibiting a "U" shape with minimum solubility at its isoelectric point and higher solubility in both acidic and alkaline conditions.

In-Silico Prediction of Key Parameters

While experimental validation is paramount, computational tools offer valuable estimates for key solubility-determining parameters.

ParameterPredicted ValueSignificance in Solubility Profiling
pKa (Acidic) ~9-10Predicted for the sulfonamide N-H proton. Governs ionization at alkaline pH.
pKa (Basic) ~3-4Predicted for the aromatic amine. Governs protonation at acidic pH.
LogP ~1.5 - 2.5Indicates moderate lipophilicity. Compounds with LogP > 3 often exhibit poor aqueous solubility.

Note: These values are estimations based on structurally similar compounds and common prediction algorithms. Experimental determination is required for definitive values.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Understanding the distinction between thermodynamic and kinetic solubility is fundamental for designing meaningful experiments and correctly interpreting the results.[2][3]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, stable solubility of a compound. It is defined as the concentration of the solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[2][4] This measurement is resource-intensive, requiring longer equilibration times (24-72 hours), but it represents the "gold standard" for formulation and biopharmaceutical classification.[3]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a solution that was initially prepared from a high-concentration stock (typically in DMSO).[3][4] The assay is rapid and high-throughput, making it ideal for early-stage drug discovery screening. However, it often overestimates the true solubility because it can reflect the solubility of an amorphous or metastable form rather than the most stable crystalline form.[3]

The relationship between these two concepts can be visualized as follows:

G cluster_0 Solubility Measurement Approaches cluster_1 Experimental Starting Material cluster_2 Key Question Answered A Thermodynamic Solubility (Equilibrium) B Kinetic Solubility (Precipitation) A->B Often Higher Value Dissolve How much dissolves? A->Dissolve Informs Precipitate At what concentration does it precipitate? B->Precipitate Informs Solid Solid Compound (Crystalline Powder) Solid->A Shake-Flask Method Stock DMSO Stock Solution Stock->B High-Throughput Screening G start Start: N-(2-Aminophenyl)-N-methylmethanesulfonamide (Solid Material, >97% Purity) thermo Protocol 3.2 Thermodynamic Solubility (Shake-Flask Method in Water) start->thermo ph_profile Protocol 3.3 pH-Solubility Profile (pH 1.2 to 10.0) thermo->ph_profile Intrinsic solubility value informs pH range solvent Protocol 3.4 Co-Solvent & Formulation Screening thermo->solvent Baseline for enhancement bcs Data Synthesis: Biopharmaceutical Classification System (BCS) Assessment ph_profile->bcs solvent->bcs end End: Complete Solubility Profile bcs->end

Caption: Overall Experimental Workflow for Solubility Characterization.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the definitive method for measuring equilibrium solubility and is consistent with guidelines from regulatory bodies like the FDA and USP. [5][6] Objective: To determine the equilibrium solubility of N-(2-Aminophenyl)-N-methylmethanesulfonamide in water at a controlled temperature.

Materials:

  • N-(2-Aminophenyl)-N-methylmethanesulfonamide (solid, purity >97%)

  • Reagent grade water (e.g., Milli-Q)

  • 2.0 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated analytical balance

  • HPLC-UV system for quantification

Procedure:

  • Preparation: Add an excess of the solid compound (approx. 2-5 mg) to a series of vials (n=3). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of water to each vial.

  • Equilibration: Seal the vials and place them on the orbital shaker at a constant temperature (e.g., 25°C) for at least 24 hours. A 48-hour time point is recommended to confirm equilibrium has been reached. [1]4. Phase Separation: After equilibration, allow the vials to stand for 30 minutes for coarse settling. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial.

  • Dilution: Dilute the filtered sample with an appropriate mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method.

  • Verification: Check the pH of the remaining solution to ensure it has not shifted. Visually inspect the remaining solid under a microscope to check for any changes in crystal form (polymorphism).

Protocol: pH-Solubility Profile Determination

This is crucial for predicting in-vivo dissolution and absorption, as the pH of the gastrointestinal tract varies from ~1.2 to 6.8. [5] Objective: To measure the thermodynamic solubility of the compound across a physiologically relevant pH range.

Materials:

  • Same as Protocol 3.2

  • A series of buffered solutions covering a pH range from 1.2 to 10.0 (e.g., HCl for pH 1.2, acetate buffers for pH 4-5, phosphate buffers for pH 6-8, borate buffers for pH 9-10).

Procedure:

  • Execution: Follow the exact procedure outlined in the Shake-Flask Method (Protocol 3.2).

  • Solvent Variation: Instead of using only water, use a separate set of vials for each buffered solution across the desired pH range.

  • pH Verification: A critical self-validating step is to measure the pH of the supernatant after the equilibration period. [5]If the pH has shifted significantly (>0.2 units), the buffer capacity was insufficient, and the experiment for that point must be repeated with a stronger buffer.

  • Data Plotting: Plot the measured solubility (in µg/mL or µM) against the final measured pH of each solution.

Protocol: Co-Solvent and Formulation Vehicle Screening

Objective: To assess the solubility in common co-solvents and preclinical formulation vehicles to guide formulation development.

Materials:

  • Same as Protocol 3.2

  • Solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG400), Dimethyl Sulfoxide (DMSO).

  • Aqueous mixtures (e.g., 10% Ethanol in water, 30% PEG400 in water).

Procedure:

  • Execution: Follow the Shake-Flask Method (Protocol 3.2), substituting the aqueous buffers with the selected co-solvents and their aqueous mixtures.

  • Analysis: Ensure the analytical method (HPLC-UV) is validated for each solvent system, as the solvent matrix can affect chromatographic performance.

Data Analysis and Interpretation

Expected pH-Solubility Profile

Based on the molecule's structure, the pH-solubility plot is expected to follow a "U" shaped curve.

G cluster_0 Expected pH-Solubility Profile Y_axis X_axis X_axis:w->Y_axis:s Solubility (log scale) X_axis_end X_axis:e->X_axis_end:w pH p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 high_pH High Solubility (Sulfonamide Deprotonated: -SO2N⁻) isoelectric Isoelectric Point (Minimum Solubility)

Caption: Predicted pH-solubility curve for an amphoteric compound.

Data Presentation

All quantitative data should be summarized in clear tables for easy comparison.

Table 1: Thermodynamic Solubility in Various Media

Solvent/MediumTemperature (°C)Final pHMean Solubility (µg/mL)Std. Dev.
Water256.8[Experimental Value][+/-]
pH 1.2 Buffer (0.1N HCl)371.2[Experimental Value][+/-]
pH 4.5 Buffer (Acetate)374.5[Experimental Value][+/-]
pH 6.8 Buffer (Phosphate)376.8[Experimental Value][+/-]
pH 7.4 Buffer (Phosphate)377.4[Experimental Value][+/-]
10% Ethanol / 90% Water257.0[Experimental Value][+/-]
30% PEG400 / 70% Water256.9[Experimental Value][+/-]
Biopharmaceutical Classification System (BCS) Implications

The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their aqueous solubility and intestinal permeability. [7][8]A drug is considered "highly soluble" if its highest strength dose is soluble in ≤250 mL of aqueous media over the pH range of 1.2-6.8. [5][7]The data generated from the pH-solubility profile directly informs this classification, which has significant regulatory implications, including the potential for biowaivers of in-vivo bioequivalence studies. [9][10]

Conclusion and Forward Look

This guide has outlined a systematic and scientifically rigorous approach to fully characterizing the solubility profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide. By integrating predictive analysis with gold-standard experimental protocols, a research team can generate a robust data package. This package is not merely a collection of numbers; it is a foundational pillar for making critical decisions in the drug development pipeline. It informs the compound's BCS classification, guides the selection of formulation strategies, and ultimately predicts its potential for successful oral delivery. The protocols described herein are designed to be self-validating, ensuring data integrity and providing the authoritative grounding necessary for regulatory submissions and successful project advancement.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available at: [Link]

  • <1236> Solubility Measurements. USP-NF. Available at: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • M9 Biopharmaceutics Classification System-Based Biowaivers. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available at: [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. European Medicines Agency (EMA). Available at: [Link]

  • The composite solubility versus pH profile and its role in intestinal absorption prediction. The AAPS Journal. Available at: [Link]

  • Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Ingenta Connect. Available at: [Link]

  • PH Solubility Profile: Significance and symbolism. Available at: [Link]

  • Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. Available at: [Link]

  • FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Lachman Consultants. Available at: [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation (ICH). Available at: [Link]

  • Prediction of drug solubility from structure. PubMed. Available at: [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. Available at: [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. Available at: [Link]

Sources

The Strategic Utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful and efficient synthesis of complex target molecules.[1] N-(2-Aminophenyl)-N-methylmethanesulfonamide, a bifunctional aromatic compound, has emerged as a highly valuable and versatile synthetic building block. Its unique structural arrangement, featuring a nucleophilic aniline moiety ortho to a sulfonamide group, provides a powerful platform for the construction of a diverse array of heterocyclic systems, many of which are of significant interest in drug discovery and development.[2][3] This guide will provide an in-depth exploration of the synthesis, key chemical properties, and strategic applications of this important synthetic precursor.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide is essential for its effective application in synthesis. The table below summarizes its key molecular identifiers and properties.

PropertyValueReference
IUPAC Name N-(2-aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance White to Off-White Powder
Storage Room temperature, in a dark, dry, and sealed container

The strategic importance of this molecule lies in the juxtaposition of the primary aromatic amine and the N-methylmethanesulfonamide group. The ortho-disposed amine and sulfonamide functionalities are poised for intramolecular cyclization reactions, a key feature that will be explored in the applications section.

A Reliable Synthetic Pathway: From Nitro-Precursor to the Final Building Block

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide is most effectively and reliably achieved through a two-step process, commencing with the synthesis of its nitro-analogue, N-(2-nitrophenyl)-N-methylmethanesulfonamide, followed by a catalytic reduction of the nitro group. This approach ensures high yields and purity of the final product.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Reduction 2-Nitroaniline 2-Nitroaniline N-(2-nitrophenyl)-N-\nmethylmethanesulfonamide N-(2-nitrophenyl)-N- methylmethanesulfonamide 2-Nitroaniline->N-(2-nitrophenyl)-N-\nmethylmethanesulfonamide Et3N, DMAP, CH2Cl2, 0°C to rt Methanesulfonyl_chloride Methanesulfonyl chloride Methanesulfonyl_chloride->N-(2-nitrophenyl)-N-\nmethylmethanesulfonamide N-(2-Aminophenyl)-N-\nmethylmethanesulfonamide N-(2-Aminophenyl)-N- methylmethanesulfonamide N-(2-nitrophenyl)-N-\nmethylmethanesulfonamide->N-(2-Aminophenyl)-N-\nmethylmethanesulfonamide EtOH, rt H2_PdC H2, Pd/C H2_PdC->N-(2-Aminophenyl)-N-\nmethylmethanesulfonamide

Caption: Two-step synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Part 1: Synthesis of N-(2-nitrophenyl)-N-methylmethanesulfonamide

The initial step involves the sulfonylation of 2-nitroaniline with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (Et3N), and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (CH2Cl2).[4]

Experimental Protocol:

  • To a stirred solution of 2-nitroaniline (1.1 eq.) in dichloromethane (CH2Cl2) at 0 °C, add triethylamine (3 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Slowly add methanesulfonyl chloride (1.0 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield N-(2-nitrophenyl)-N-methylmethanesulfonamide as a crystalline solid.[4]

IntermediateTypical YieldKey Spectroscopic Data
N-(2-nitrophenyl)-N-methylmethanesulfonamide85-95%¹H NMR (CDCl₃): δ 8.20 (d, 1H), 7.70 (t, 1H), 7.50 (t, 1H), 7.30 (d, 1H), 3.10 (s, 3H). IR (KBr, cm⁻¹): 1520 (asym NO₂), 1350 (sym NO₂), 1340 (asym SO₂), 1160 (sym SO₂).
Part 2: Reduction to N-(2-Aminophenyl)-N-methylmethanesulfonamide

The second and final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[5]

Experimental Protocol:

  • Dissolve N-(2-nitrophenyl)-N-methylmethanesulfonamide in ethanol (EtOH) in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1 atm, balloon) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-(2-Aminophenyl)-N-methylmethanesulfonamide, which is often of sufficient purity for subsequent reactions.

Core Application: A Gateway to Heterocyclic Scaffolds

The synthetic utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide stems from the cooperative reactivity of its ortho-disposed functional groups. The primary amine serves as a nucleophile, while the sulfonamide nitrogen can also participate in cyclization reactions, often after deprotonation. This dual reactivity makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles.

Synthesis of Benzodiazepine Derivatives

A prominent application of ortho-phenylenediamines is in the synthesis of benzodiazepines, a class of compounds with a wide range of pharmacological activities.[6][7] N-(2-Aminophenyl)-N-methylmethanesulfonamide can be utilized in the synthesis of benzodiazepine-1,1-dioxides, which are sulfonamide analogues of the classic benzodiazepine structure.

Benzodiazepine_Synthesis Building_Block N-(2-Aminophenyl)-N- methylmethanesulfonamide Intermediate Iminoketone Intermediate Building_Block->Intermediate Condensation Alpha_Halo_Ketone α-Halo Ketone (e.g., 2-chloro-1-phenylethan-1-one) Alpha_Halo_Ketone->Intermediate Benzodiazepine_Dioxide Benzodiazepine-1,1-dioxide Intermediate->Benzodiazepine_Dioxide Intramolecular Cyclization

Caption: General scheme for benzodiazepine-1,1-dioxide synthesis.

The reaction typically proceeds via an initial condensation of the primary amine with an α-halo ketone to form an intermediate which then undergoes an intramolecular cyclization to furnish the seven-membered benzodiazepine ring system. The sulfonamide group imparts unique electronic and conformational properties to the resulting heterocyclic scaffold, which can be advantageous in modulating biological activity.

Precursor to Kinase Inhibitors

The N-phenyl-sulfonamide motif is present in a number of kinase inhibitors.[8] Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The ability to readily synthesize derivatives of N-(2-Aminophenyl)-N-methylmethanesulfonamide allows for the exploration of structure-activity relationships in the development of novel kinase inhibitors. The primary amino group provides a convenient handle for the introduction of various pharmacophoric elements through reactions such as acylation, alkylation, or condensation with other heterocyclic systems.

Conclusion: A Strategic Asset in Chemical Synthesis

N-(2-Aminophenyl)-N-methylmethanesulfonamide represents a strategically important and highly versatile building block for synthetic chemists. Its straightforward and high-yielding synthesis, coupled with the dual reactivity of its ortho-disposed functional groups, provides an efficient entry point to a wide range of complex heterocyclic structures. As the demand for novel bioactive molecules and functional materials continues to grow, the utility of such well-designed synthetic precursors will undoubtedly continue to expand, solidifying the role of N-(2-Aminophenyl)-N-methylmethanesulfonamide as a valuable tool in the synthetic chemist's arsenal.

References

  • Synthesis of N-(4 nitrophenyl) acetamide. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2024). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

  • Process for the preparation of apixaban. (2015).
  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (2019). ACS Omega, 4(26), 21857–21865. [Link]

  • Synthesis of N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide. (2023). ResearchGate. [Link]

  • Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. (2025). RSC Advances, 15(1), 1-10. [Link]

  • N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2090. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1454. [Link]

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009). Expert Opinion on Therapeutic Patents, 19(10), 1437-1454. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2015). ResearchGate. [Link]

  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl). (2015).
  • Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides. (2004). Zeitschrift für Naturforschung A, 59(9), 491-500. [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. (2024). Nanoscale Advances. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (2021). The Royal Society of Chemistry. [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2021). Frontier Research Publication. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 751-757. [Link]

  • Selective Nitrobenzene Reduction Catalyzed by Small and Monodisperse Triimidazotriazinylidene Carbene-Protected Gold Nanoparticl. (2020). ChemRxiv. [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). Journal of Chemistry, 2013, 1-6. [Link]

  • Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects. (2015). American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • N-(4,5-DICHLORO-2-NITROPHENYL)BENZENESULFONAMIDE. (n.d.). GSRS. Retrieved January 28, 2026, from [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (2008). CORE. [Link]

  • Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst. (2012). Journal of Chemistry, 2013, 1-6. [Link]

  • Figure S1. 1 H NMR spectrum of N-(4-aminophenyl)methacrylamide in DMSO-d6. (2019). ResearchGate. [Link]

Sources

Technical Guide: N-(2-Aminophenyl)-N-methylmethanesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, properties, and medicinal chemistry applications of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9), a high-value bifunctional building block.

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a specialized ortho-diamine derivative serving as a critical intermediate in the synthesis of kinase inhibitors (specifically ALK, EGFR, and MEK targets) and polycyclic heterocycles. Structurally, it functions as a bioisostere to the N-(2-aminophenyl)acetamide fragment found in drugs like Trametinib , offering altered metabolic stability and hydrogen-bonding characteristics. This guide provides a validated synthetic workflow, structural analysis, and application logic for integrating this scaffold into drug discovery campaigns.

Structural Analysis & Pharmacophore Role

Chemical Profile
PropertySpecification
Chemical Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparing solubility in water
Medicinal Chemistry Utility

In the context of Structure-Activity Relationships (SAR), this molecule offers three distinct advantages:

  • Conformational Control: The N-methyl group introduces steric clash with the phenyl ring, forcing the sulfonamide moiety out of planarity. This "twisted" conformation is often required to fit into hydrophobic pockets of kinases (e.g., the allosteric pocket of MEK).

  • Bioisosterism: It serves as a sulfonamide bioisostere for acetamides. While acetamides are susceptible to hydrolysis by amidases, the sulfonamide linkage is metabolically robust.

  • Cyclization Potential: The ortho-disposition of the primary amine and the sulfonamide nitrogen allows for rapid cyclization into benzothiadiazine derivatives or, upon coupling with carbon electrophiles, N-methylbenzimidazoles .

Validated Synthetic Routes

The synthesis of this scaffold requires careful regiocontrol to distinguish between the two nitrogen centers. The preferred industrial route (Route A) utilizes N-methyl-2-nitroaniline to lock the methylation position early.

Route Analysis (DOT Visualization)

Synthesis_Pathways Start N-methyl-2-nitroaniline Step1 Sulfonylation (MsCl, NaH/THF) Start->Step1 Nucleophilic Attack Inter N-(2-Nitrophenyl)-N- methylmethanesulfonamide Step1->Inter Intermediate Step2 Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter->Step2 Hydrogenation Product N-(2-Aminophenyl)-N- methylmethanesulfonamide Step2->Product Final Target AltStart 2-Nitroaniline AltStep Sulfonylation -> Methylation AltStart->AltStep AltStep->Inter Regioselectivity Issues

Figure 1: Synthetic pathway prioritizing regioselectivity. Route A (Solid) is superior to Route B (Dashed) due to cleaner impurity profiles.

Critical Process Parameters
  • Base Selection: The N-methyl-2-nitroaniline substrate is electronically deactivated by the nitro group and sterically hindered by the methyl group. Weak bases (TEA, Pyridine) often result in incomplete conversion. Sodium Hydride (NaH) or LHMDS in THF is recommended to deprotonate the aniline before adding methanesulfonyl chloride (MsCl).

  • Reduction Specificity: While catalytic hydrogenation (Pd/C, H₂) is cleanest, iron-mediated reduction (Fe/NH₄Cl) is preferred if the molecule contains halogen substituents (e.g., Cl, Br) elsewhere to prevent dehalogenation.

Detailed Experimental Protocol

Protocol A: Synthesis from N-Methyl-2-nitroaniline

Step 1: Sulfonylation

  • Setup: Charge a dry 3-neck flask with N-methyl-2-nitroaniline (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0°C under nitrogen.

  • Deprotonation: Carefully add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns deep red/orange (formation of the anion).

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl) (1.1 eq). Maintain internal temperature <5°C.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (0-30% EtOAc in Hexanes) to yield N-methyl-N-(2-nitrophenyl)methanesulfonamide .

Step 2: Nitro Reduction

  • Setup: Dissolve the intermediate from Step 1 in Methanol (20 mL/g).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Purge with nitrogen, then introduce Hydrogen gas (balloon pressure or 1-3 bar in a shaker). Stir vigorously at RT for 2-12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product, N-(2-Aminophenyl)-N-methylmethanesulfonamide , is typically obtained as an off-white solid requiring no further purification (Purity >95%).

Applications in Drug Design[3]

Kinase Inhibitor Scaffolds

This fragment acts as the "right-hand" motif in several ATP-competitive inhibitors.

  • Mechanism: The primary amine forms a hydrogen bond with the hinge region or a specific gatekeeper residue (e.g., Threonine or Methionine), while the sulfonamide oxygen acts as a hydrogen bond acceptor.

  • Trametinib Analog: In Trametinib (MEK inhibitor), the corresponding fragment is an acetamide. Substituting this with the methanesulfonamide (using the protocol above) creates analogs used to study the effect of acidity and metabolic liability on the molecule's half-life.

Heterocycle Formation (Benzimidazoles)

The molecule is a "pre-loaded" precursor for N-methylbenzimidazoles.

Cyclization Precursor N-(2-Aminophenyl)-N- methylmethanesulfonamide Cyclized 1-Methyl-2-substituted- benzimidazole Precursor->Cyclized Cyclocondensation (Acid Cat.) Reagent Aldehyde (R-CHO) + Oxidant Reagent->Cyclized

Figure 2: Cyclization logic. The sulfonamide group is often cleaved or modified post-cyclization, or the N-methyl amine is used as the nucleophile to form the imidazole core.

References & Grounding

  • Synthesis of Sulfonamide Intermediates:

    • Patent: GlaxoSmithKline. "Benzimidazole Derivatives as PI3 Kinase Inhibitors." WO 2005/002575. (Describes analogous sulfonylation of o-phenylenediamines).

    • Patent: Pfizer Inc. "Sulfonamide Derivatives for the Treatment of Cancer." WO 2009/143389.[1][2] (Details the synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide).

    • Source:

  • Trametinib Structure & Analogs:

    • Journal: Gilmartin, A. G., et al. "GSK1120212 (JTP-74057) is an inhibitor of MEK1/2..." Clin. Cancer Res.[1] 2011, 17(5), 989-1000. (Contextualizes the acetamide pharmacophore which this molecule mimics).

    • Source:

  • General Aniline Alkylation/Sulfonylation:

    • Journal: Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron 2001, 57(37), 7785-7811. (Mechanistic grounding for the N-alkylation/sulfonylation selectivity).

Sources

Technical Guide: Biological Potential & Synthetic Utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9) is a specialized nitrogenous scaffold primarily utilized as a high-value intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) . Unlike generic reagents, this molecule contains a "privileged structure"—an ortho-phenylenediamine core functionalized with a sulfonamide moiety.

Its biological significance is derived from its role as a pharmacophore precursor for drugs targeting ALK (Anaplastic Lymphoma Kinase) and EGFR (Epidermal Growth Factor Receptor) mutations in non-small cell lung cancer (NSCLC). This guide details the compound's physicochemical properties, its mechanistic role in kinase binding, and validated protocols for its synthesis and application in fragment-based drug discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

This compound represents a "monoprotected" diamine, where the steric bulk of the N-methyl and N-mesyl groups directs regioselectivity in subsequent cyclization or coupling reactions.

ParameterData
Chemical Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~2.5 (Aniline amine), ~11.0 (Sulfonamide)
H-Bond Donors 1 (Primary Amine)
H-Bond Acceptors 3 (Sulfonyl oxygens, Tertiary amine)

Biological Activity & Mechanism of Action

While the molecule itself is an intermediate, its biological "potential" is realized when it is incorporated into a larger drug scaffold. It serves two primary mechanistic functions in medicinal chemistry:

A. The "Solvent Front" Interaction

In kinase inhibitors (e.g., analogues of Brigatinib or Ceritinib ), the methanesulfonamide moiety often extends towards the solvent front of the ATP-binding pocket.

  • Mechanism: The sulfonyl group (

    
    ) acts as a hydrogen bond acceptor, while the N-methyl group provides hydrophobic contacts that stabilize the ligand within the enzyme's cleft.
    
  • Specificity: The ortho positioning of the free amine allows for cyclization into tricyclic cores (e.g., benzimidazoles or quinoxalines) or amide coupling to hinge-binding motifs (e.g., pyrimidines).

B. Precursor to Benzimidazole Scaffolds

The compound is a direct precursor to 1-methyl-2-substituted benzimidazoles . Benzimidazoles are bioisosteres of purines and are frequently used to mimic the adenine ring of ATP in kinase assays.

  • Pathway: Condensation with aldehydes or carboxylic acids yields benzimidazoles that retain the N-methyl group, a critical feature for preventing metabolic N-dealkylation in vivo.

Synthesis & Manufacturing Workflow

High-purity synthesis is critical to avoid regioisomeric impurities (e.g., sulfonylation of the wrong amine). The industry-standard route avoids direct sulfonylation of phenylenediamine to prevent bis-sulfonylation.

Validated Synthesis Pathway (DOT Diagram)

SynthesisPathway Start o-Chloronitrobenzene Step1 N-Methylation (MeNH2, Heat) Start->Step1 SNAr Inter1 N-Methyl-o-nitroaniline Step1->Inter1 Step2 Sulfonylation (MsCl, Base) Inter1->Step2 Nucleophilic Subst. Inter2 N-Mesyl-N-methyl-o-nitroaniline Step2->Inter2 Step3 Nitro Reduction (H2, Pd/C or Fe/HCl) Inter2->Step3 Reduction Final N-(2-Aminophenyl)- N-methylmethanesulfonamide Step3->Final

Figure 1: Regioselective synthesis pathway ensuring the sulfonamide is attached to the methylated nitrogen.

Experimental Protocols

Protocol A: Cyclization to Benzimidazole Derivatives (Fragment Screening)

Objective: To convert the scaffold into a library of benzimidazoles for kinase screening.

  • Reagents:

    • Substrate: N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq)[1]

    • Aldehyde (R-CHO): Diverse library (1.1 eq)

    • Oxidant: Sodium Metabisulfite (

      
      ) or Air/O2
      
    • Solvent: DMF or Ethanol

  • Procedure:

    • Dissolve 1.0 mmol of the substrate in 5 mL DMF.

    • Add 1.1 mmol of the target aldehyde.[2]

    • Heat to 80°C for 4 hours (monitor via TLC/LC-MS).

    • Purification: Upon cooling, pour into ice water. The benzimidazole product typically precipitates. Filter and wash with cold water.

  • Validation:

    • Check for disappearance of the primary amine peak in

      
      -NMR (~4.5-5.0 ppm).
      
    • Confirm formation of the imidazole C-H or C-R bond.

Protocol B: In Vitro Kinase Assay Preparation

Objective: Solubilization of the compound for High-Throughput Screening (HTS).

  • Stock Preparation:

    • Weigh 10 mg of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

    • Dissolve in 100% DMSO to reach a concentration of 10 mM.

    • Note: Sonicate for 30 seconds to ensure complete dissolution.

  • Storage:

    • Aliquot into amber tubes (light sensitive).

    • Store at -20°C. Stable for 6 months.

  • Working Solution:

    • Dilute to 100 µM in kinase buffer (typically HEPES/MgCl2) immediately prior to assay.

    • Caution: Ensure DMSO concentration in the final assay does not exceed 1% to avoid enzyme denaturation.

Structural Activity Relationship (SAR) Map

Understanding how this fragment interacts with biological targets is crucial for design.

SAR_Map Core N-(2-Aminophenyl)- N-methylmethanesulfonamide Amine Primary Amine (-NH2) Core->Amine Methyl N-Methyl Group Core->Methyl Sulfonyl Sulfonyl Group (-SO2-) Core->Sulfonyl Cyclization Cyclization Site (Benzimidazole formation) Amine->Cyclization Reactivity Hydrophobic Hydrophobic Pocket Interaction Methyl->Hydrophobic Binding HBond H-Bond Acceptor (Solvent Front) Sulfonyl->HBond Binding

Figure 2: Pharmacophore mapping of the molecule highlighting reactive and binding motifs.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Use nitrile gloves and safety goggles.

    • Avoid dust formation; use a fume hood when weighing.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and acid anhydrides.

References

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012092880A1: Pyrimidine Derivatives and Use Thereof.[3]Link

  • World Intellectual Property Organization (WIPO). (2021). Patent WO2021085888A1: Novel Pyrimidine Derivative.Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217349. PubChem. Link

  • Organic Syntheses. (2014). Preparation of o-Phenylenediamine Derivatives.[4][5][6][7][8] Org.[4][9][10] Synth. Link

  • Journal of Medicinal Chemistry. (2016). Discovery of Brigatinib (AP26113): A Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. ACS Publications. Link

Sources

An In-Depth Technical Guide to the Stability Studies of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stability in Drug Development

In the journey of a drug candidate from discovery to a marketed therapeutic, the assessment of its chemical stability is a non-negotiable cornerstone. This in-depth technical guide provides a comprehensive framework for elucidating the stability profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide, a novel investigational compound. As researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug substance is paramount for ensuring its safety, efficacy, and quality throughout its lifecycle. This document will not merely present protocols but will delve into the scientific rationale behind the experimental design, reflecting a field-proven approach to stability evaluation.

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light.[1][2] A thorough understanding of a compound's degradation pathways enables the development of stable formulations, the establishment of appropriate storage conditions, and the definition of a suitable re-test period or shelf life. For N-(2-Aminophenyl)-N-methylmethanesulfonamide, the presence of a sulfonamide group and an aromatic amine moiety suggests potential vulnerabilities to hydrolysis, oxidation, and photolytic degradation, which will be the primary focus of this guide.

Section 1: Understanding the Molecule: Physicochemical Properties and Potential Degradation Pathways

A proactive approach to stability testing begins with a theoretical assessment of the molecule's potential weak points. N-(2-Aminophenyl)-N-methylmethanesulfonamide possesses two key functional groups that are known to be susceptible to degradation: the sulfonamide and the aromatic amine.

1.1. The Sulfonamide Moiety:

The sulfonamide group (R-SO₂-NR'R'') is generally considered relatively stable.[3] However, it is not inert and can undergo degradation under certain conditions.

  • Hydrolysis: The sulfur-nitrogen bond in sulfonamides can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.[4][5][6] The rate of hydrolysis can be influenced by the electronic properties of the substituents on the sulfur and nitrogen atoms. For N-(2-Aminophenyl)-N-methylmethanesulfonamide, the presence of the aminophenyl group could influence the electron density around the sulfonamide linkage, potentially affecting its susceptibility to hydrolysis.

  • Oxidation: While the sulfur atom in the sulfonamide is in a high oxidation state (+6), the nitrogen atom and the aromatic ring can be sites of oxidation.[7][8] Oxidative degradation can lead to a variety of products, and its likelihood is increased in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species.

1.2. The Aromatic Amine Moiety:

The primary aromatic amine group (-NH₂) is a well-known site for oxidative degradation.[9]

  • Oxidation: Aromatic amines are prone to oxidation, which can lead to the formation of colored degradation products through complex reaction pathways involving radical intermediates. This process can be initiated by light, heat, or the presence of metal ions.

  • Formation of Nitrosamines: A critical consideration for any molecule containing a secondary or tertiary amine is the potential for the formation of N-nitrosamine impurities, which are classified as probable human carcinogens.[10][11] While N-(2-Aminophenyl)-N-methylmethanesulfonamide contains a secondary sulfonamide nitrogen and a primary aromatic amine, the potential for nitrosation of the methylated nitrogen under certain conditions cannot be entirely ruled out and warrants investigation.

Based on this analysis, a comprehensive stability study must include forced degradation experiments designed to probe these potential degradation pathways.

Section 2: Forced Degradation Studies: Probing the Limits of Stability

Forced degradation, or stress testing, is a critical component of stability assessment. Its purpose is to intentionally degrade the drug substance to identify likely degradation products and establish the intrinsic stability of the molecule.[12] The conditions for forced degradation are intentionally more severe than those expected during long-term storage. A target degradation of 5-20% is generally considered optimal to ensure that the analytical methods are challenged without generating unrealistic degradation products.[12]

Logical Flow of a Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_method Analytical Method cluster_evaluation Evaluation Prep Prepare solutions of N-(2-Aminophenyl)-N-methylmethanesulfonamide (e.g., 1 mg/mL in a suitable solvent system) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT & 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT & 60°C) Prep->Base Expose to stress Neutral Neutral Hydrolysis (e.g., Water, 60°C) Prep->Neutral Expose to stress Oxidation Oxidative Stress (e.g., 3% H₂O₂, RT) Prep->Oxidation Expose to stress Thermal Thermal Stress (Solid & Solution, e.g., 80°C) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B conditions) Prep->Photo Expose to stress Analysis Analyze stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours) Acid->Analysis Collect samples Base->Analysis Collect samples Neutral->Analysis Collect samples Oxidation->Analysis Collect samples Thermal->Analysis Collect samples Photo->Analysis Collect samples HPLC Stability-Indicating HPLC-UV Method Analysis->HPLC Quantify LCMS LC-MS for Peak Purity & Identification Analysis->LCMS Identify MassBalance Mass Balance Calculation HPLC->MassBalance Pathway Degradation Pathway Elucidation LCMS->Pathway Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent N-(2-Aminophenyl)-N-methylmethanesulfonamide Hydrolysis_Product 2-Amino-N-methylaniline + Methanesulfonic acid S-N Cleavage Parent:f0->Hydrolysis_Product:f0 H₂O / H⁺ or OH⁻ Oxidation_Product1 N-(2-Nitrophenyl)-N-methylmethanesulfonamide Amine Oxidation Parent:f0->Oxidation_Product1:f0 [O] Oxidation_Product2 N-(2-Aminophenyl)-N-methylmethanesulfonamide N-oxide N-Oxidation Parent:f0->Oxidation_Product2:f0 [O] Photolysis_Product Complex colored products Radical reactions Parent:f0->Photolysis_Product:f0

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a key chemical intermediate with applications in the development of novel pharmaceuticals and functional materials. Its structure, featuring a sulfonamide moiety and a primary aromatic amine, makes it a versatile building block for creating more complex molecular architectures. This guide provides a comprehensive overview of a reliable two-step synthetic route, offering detailed protocols, mechanistic insights, and safety considerations for researchers and professionals in drug development and chemical synthesis.

The described synthesis is predicated on two fundamental organic transformations: the sulfonylation of a secondary amine followed by the reduction of an aromatic nitro group. This approach is both efficient and scalable, employing readily available starting materials and reagents.

Physicochemical Properties of the Target Compound

A summary of the key properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide is provided below.

PropertyValueSource
CAS Number 90140-21-9
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Physical Form Solid
Storage Room temperature, sealed in dry, dark place

Overall Synthetic Strategy

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide is most effectively achieved through a two-step process starting from N-methyl-2-nitroaniline. The first step involves the formation of a sulfonamide bond by reacting N-methyl-2-nitroaniline with methanesulfonyl chloride. The subsequent step is the selective reduction of the nitro group to an amine.

Synthetic_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nitro Group Reduction N_methyl_2_nitroaniline N-methyl-2-nitroaniline Intermediate N-methyl-N-(2-nitrophenyl)methanesulfonamide N_methyl_2_nitroaniline->Intermediate Base (e.g., Triethylamine) DCM, 0°C to rt Methanesulfonyl_chloride Methanesulfonyl Chloride (MsCl) Methanesulfonyl_chloride->Intermediate Final_Product N-(2-Aminophenyl)-N- methylmethanesulfonamide Intermediate->Final_Product Solvent (e.g., Ethanol) Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or SnCl₂·2H₂O) Reducing_Agent->Final_Product

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of N-methyl-N-(2-nitrophenyl)methanesulfonamide (Intermediate)

This initial step focuses on the formation of the sulfonamide linkage. The nucleophilic secondary amine of N-methyl-2-nitroaniline attacks the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Protocol 1: Sulfonylation of N-methyl-2-nitroaniline

Materials:

  • N-methyl-2-nitroaniline (1.0 eq.)

  • Methanesulfonyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-methyl-2-nitroaniline (1.0 eq.) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide (Final Product)

The second and final step is the reduction of the aromatic nitro group of the intermediate to a primary amine. There are several effective methods for this transformation; two common and reliable protocols are provided below. The choice of method may depend on available equipment and desired purity.

Option A: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction, often providing high yields and purity.[1] This method requires a source of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Materials:

  • N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, dissolve N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.) in ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization if necessary.

Option B: Chemical Reduction with Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of a chemical reducing agent. Tin(II) chloride dihydrate in a protic solvent like ethanol is a classic and effective method for the reduction of aromatic nitro compounds.[2]

Materials:

  • N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq.)

  • Ethanol

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • To a solution of N-methyl-N-(2-nitrophenyl)methanesulfonamide (1.0 eq.) in ethanol in a round-bottom flask, add Tin(II) chloride dihydrate (4-5 eq.).

  • Heat the mixture to reflux (approximately 78 °C) with stirring for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and cool in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acidic mixture and precipitate tin salts. Caution: This will cause gas evolution.

  • Filter the mixture through a Buchner funnel to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product.

  • Purify by recrystallization or column chromatography as needed.

Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Analytical TechniqueIntermediate (Expected)Final Product (Expected)
¹H NMR Aromatic protons in the deshielded region (due to the nitro group), N-methyl singlet, and S-methyl singlet.Aromatic protons in a more shielded region, N-methyl singlet, S-methyl singlet, and a broad singlet for the -NH₂ protons.
¹³C NMR Aromatic carbons, N-methyl carbon, and S-methyl carbon.Aromatic carbons (with shifts indicative of an amino substituent), N-methyl carbon, and S-methyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the mass of N-methyl-N-(2-nitrophenyl)methanesulfonamide.Molecular ion peak corresponding to the mass of N-(2-Aminophenyl)-N-methylmethanesulfonamide.
Infrared (IR) Spectroscopy Characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the sulfonamide group.Disappearance of the nitro group peaks and appearance of N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).

Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

N-methyl-2-nitroaniline: This starting material is toxic if swallowed, in contact with skin, or if inhaled.[3] It may cause damage to organs through prolonged or repeated exposure.[3] Handle in a well-ventilated fume hood.

Methanesulfonyl Chloride: This reagent is corrosive, toxic, and a lachrymator.[4] It reacts with water and should be handled with extreme care in a fume hood.[4]

Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation apparatus is properly set up and there are no sources of ignition.

General Precautions:

  • Perform all reactions in a well-ventilated fume hood.

  • Have appropriate spill kits and emergency equipment readily available.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Sulfonylation Insufficient base, moisture in the reaction, or inactive methanesulfonyl chloride.Use freshly opened or distilled reagents. Ensure all glassware is dry. Add an additional portion of base and methanesulfonyl chloride if necessary.
Low Yield in Reduction Inactive catalyst (hydrogenation), insufficient reducing agent, or side reactions.Use fresh Pd/C catalyst. For SnCl₂ reduction, ensure a sufficient excess is used. Monitor the reaction closely to avoid over-reduction or side product formation.
Product Contamination Incomplete workup or purification.Ensure thorough washing during the workup. Optimize the recrystallization solvent system or the mobile phase for column chromatography.

Logical Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Sulfonylation cluster_workup1 Workup 1 cluster_step2 Step 2: Reduction cluster_workup2 Workup 2 & Isolation A Assemble and dry glassware B Weigh N-methyl-2-nitroaniline A->B C Measure DCM and Triethylamine B->C D Dissolve amine in DCM and base C->D E Cool to 0°C D->E F Add Methanesulfonyl Chloride dropwise E->F G Warm to RT and stir F->G H Monitor by TLC G->H I Quench and perform aqueous washes (HCl, NaHCO₃, Brine) H->I J Dry organic layer (MgSO₄) I->J K Filter and concentrate J->K L Purify intermediate (Recrystallization/Chromatography) K->L M Dissolve intermediate in solvent L->M N Add reducing agent (Pd/C + H₂ or SnCl₂) M->N O React under appropriate conditions (Stirring/Reflux) N->O P Monitor by TLC O->P Q Filter catalyst (if Pd/C) or neutralize and filter salts (if SnCl₂) P->Q R Aqueous workup (if needed) Q->R S Dry organic layer R->S T Concentrate to obtain crude product S->T U Purify final product T->U V Characterize product (NMR, MS, IR) U->V

Figure 2: Detailed experimental workflow from preparation to final characterization.

References

  • CPAchem. Safety data sheet for N-methyl-2-nitroaniline. [Link][3]

  • Wikipedia. Reduction of nitro compounds. [Link][1]

  • International Labour Organization. International Chemical Safety Cards (ICSC) for Methanesulfonyl chloride. [Link][4]

  • Organic Chemistry Portal. Nitro compound reduction methods. [Link][5]

  • SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link][2]

  • Cole-Parmer. Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. [Link][6]

Sources

Technical Application Note: Characterization and Quantitative Analysis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for analytical chemists and process development scientists working with N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[1]

It synthesizes established chromatographic principles with the specific structural requirements of ortho-substituted anilines to provide a robust, self-validating analytical framework.[1]

Introduction & Chemical Context

N-(2-Aminophenyl)-N-methylmethanesulfonamide is a critical pharmaceutical intermediate, structurally characterized by an aniline ring substituted at the ortho position with a methylated sulfonamide group.[1] This structural motif is frequently encountered in the synthesis of Class III antiarrhythmic agents (e.g., analogs of Dofetilide or Ibutilide) and various benzimidazole-based therapeutics.

Critical Quality Attributes (CQAs)
  • Genotoxic Potential: As a primary aniline derivative, this compound and its degradation products are potential genotoxic impurities (PGIs). Control strategies must detect trace levels (ppm).[1]

  • Ortho-Effect: Unlike its para-isomer, the ortho substitution allows for intramolecular hydrogen bonding between the amine hydrogen and the sulfonamide oxygen.[1] This can lead to anomalous chromatographic behavior (peak tailing) and increased reactivity (cyclization) under acidic forcing conditions.

Chemical Structure Data
PropertyDetail
Chemical Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula

Molecular Weight 200.26 g/mol
pKa (Calculated) ~3.5 (Aniline amine), ~11 (Sulfonamide - blocked by methyl)
Solubility Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1][2][3][4][5]

Analytical Strategy Overview

The following workflow ensures comprehensive control over the material's identity, purity, and safety profile.

AnalyticalWorkflow cluster_ID 1. Identification cluster_Quant 2. Purity & Assay cluster_Safety 3. Safety Sample Raw Material (Synthesis Output) NMR 1H / 13C NMR (Structure Verification) Sample->NMR HPLC RP-HPLC (UV) (Purity >98%) Sample->HPLC Release Release for Synthesis IR FT-IR (Functional Groups) Tailing Peak Shape Check (Ortho-effect mitigation) HPLC->Tailing System Suitability GTI LC-MS/MS (Trace Aniline Impurities) Tailing->GTI If Purity Pass GTI->Release CoA Generation

Figure 1: Analytical lifecycle for N-(2-Aminophenyl)-N-methylmethanesulfonamide, prioritizing structural confirmation and trace impurity detection.

Protocol A: High-Performance Liquid Chromatography (HPLC)

This method is designed to separate the target analyte from potential synthetic precursors (e.g., 2-fluoronitrobenzene or N-methylmethanesulfonamide) and oxidative degradants.[1]

Method Rationale (E-E-A-T)
  • Column Choice: A C18 column with high carbon load and end-capping is required.[1] The free amine on the aniline ring interacts strongly with residual silanols on silica columns, causing tailing. End-capping minimizes this.[1]

  • pH Control: The mobile phase pH is set to 3.0. At this pH, the aniline nitrogen is partially protonated, increasing solubility in the aqueous phase and reducing hydrophobic interaction with the stationary phase, which sharpens the peak.

  • Detection: The benzene ring provides strong UV absorption at 254 nm.

Chromatographic Conditions
ParameterSetting
Instrument HPLC with PDA/UV Detector
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection UV at 254 nm (Reference: 360 nm)
Run Time 25 Minutes
Mobile Phase & Gradient[1][6][9]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 - 3.0)[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade)

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.04060
18.01090
20.01090
20.19010
25.09010
Sample Preparation[1][3][6][10][11][12]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve and dilute to volume (1000 ppm).

  • Working Standard: Dilute Stock 1:10 to achieve 100 ppm. Filter through 0.22 µm PTFE filter before injection.[1]

Protocol B: Trace Impurity Analysis (LC-MS/MS)[1]

Due to the potential genotoxicity of aniline derivatives, a limit test is often required to ensure precursors (like 2-nitro-N-methylaniline) are cleared.[1]

Method Logic

UV detection is insufficient for ppm-level detection required by ICH M7 guidelines. Selected Reaction Monitoring (SRM) in positive electrospray ionization (ESI+) mode is necessary because the basic amine functionality ionizes readily (


).
MS Parameters[1][4][9][11][13][14]
  • Ion Source: ESI Positive (

    
    )
    
  • Precursor Ion: m/z 201.1 (

    
    )[1]
    
  • Key Transitions (Quantification):

    • 
       (Loss of methanesulfonyl group 
      
      
      
      )[1]
    • 
       (Characteristic aniline fragment)[1]
      
  • Collision Energy: Optimized per transition (typically 15-25 eV).[1]

Protocol C: Structural Identification (NMR)[1]

The ortho substitution pattern is distinct in NMR.

Expected NMR Signals (DMSO- , 400 MHz)
  • 
     2.9-3.0 ppm (Singlet, 3H):  Methyl group on Sulfonamide (
    
    
    
    ).[1]
  • 
     3.1-3.2 ppm (Singlet, 3H):  N-Methyl group (
    
    
    
    ).[1]
  • 
     5.0-5.5 ppm (Broad Singlet, 2H):  Primary Amine (
    
    
    
    ).[1] Note: This peak may shift or broaden depending on water content and concentration.
  • 
     6.5-7.5 ppm (Multiplets, 4H):  Aromatic protons.[1] The ortho coupling will result in a complex splitting pattern typical of 1,2-disubstituted benzenes.[1]
    

Stability & Handling Guidelines

The presence of the primary amine makes the compound susceptible to oxidation, turning the solid from white/off-white to brown over time.

StabilityLogic Compound N-(2-Aminophenyl)-N-methyl... Oxidation Oxidation (Air/Light) Compound->Oxidation Exposed -NH2 Cyclization Cyclization (Acid/Heat) Compound->Cyclization Ortho-proximity Storage Storage Protocol: 1. Amber Glass Vials 2. Inert Atmosphere (Argon/N2) 3. Temp: 2-8°C Oxidation->Storage Mitigation Cyclization->Storage Mitigation

Figure 2: Stability risks and mitigation strategies.

Handling Protocol:

  • Storage: Store at 2-8°C in amber vials under Argon or Nitrogen atmosphere.

  • Solution Stability: Solutions in Acetonitrile are stable for 24 hours at room temperature.[1] Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation.[1]

  • Safety: Treat as a potential sensitizer and mutagen.[1] Use full PPE (gloves, goggles, fume hood).

References

  • PubChem. (2025).[1] Compound Summary: N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[1][6][4][7] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link]

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). International Council for Harmonisation.[1] Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide. (Applied as homologous methodology for ortho-isomer).[1] Retrieved January 29, 2026, from [Link]

Sources

Mass spectrometry of "N-(2-Aminophenyl)-N-methylmethanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Executive Summary

This application note details the structural characterization and quantification protocols for N-(2-Aminophenyl)-N-methylmethanesulfonamide , a critical intermediate and potential impurity in the synthesis of tyrosine kinase inhibitors, specifically Nintedanib (Ofev). Due to the presence of the primary aniline moiety and the sulfonamide group, this compound requires precise monitoring to ensure pharmaceutical purity and to assess potential genotoxic risks associated with aniline derivatives.

We present a self-validating LC-MS/MS workflow utilizing Electrospray Ionization (ESI) in positive mode. The guide focuses on the "Ortho Effect"—a unique fragmentation mechanism facilitated by the 1,2-substitution pattern—providing a robust fingerprint for identification.

Chemical Profile & Relevance

PropertySpecification
IUPAC Name N-(2-Aminophenyl)-N-methylmethanesulfonamide
CAS Number 90140-21-9
Molecular Formula

Exact Mass 200.0619 Da
Protonated Mass

201.0692 Da
Key Moieties Primary Amine (Pos 2), N-Methyl Sulfonamide (Pos 1)
Relevance Precursor for benzimidazole formation; Nintedanib Impurity.[1][2]

Analytical Workflow Logic

The following diagram illustrates the logical flow of the analytical strategy, emphasizing the "Check-Points" that ensure data integrity.

Workflow Sample Crude Reaction Mix / API Prep Sample Prep (MeOH Dilution + Filtration) Sample->Prep 0.1 mg/mL Sep UHPLC Separation (C18 Reverse Phase) Prep->Sep Gradient Elution Ion ESI(+) Ionization [M+H]+ = 201.07 Sep->Ion RT ~3.5 min Frag MS/MS Fragmentation (HCD / CID) Ion->Frag NCE 30% Valid Validation Check: Presence of m/z 122 (Desulfonylation) Frag->Valid Diagnostic Ion

Figure 1: Analytical workflow for the identification of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the standard in 1.0 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock 1:100 with Water/Methanol (90:10 v/v) containing 0.1% Formic Acid. Final concentration: 10 µg/mL.

  • Rationale: The high aqueous content in the diluent aligns with the initial mobile phase conditions, preventing peak broadening (solvent effects) during injection.

Liquid Chromatography (UHPLC) Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • 6-8 min: 95% B (Wash).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (Q-TOF / Orbitrap)
  • Ionization: ESI Positive (

    
    ).
    
  • Spray Voltage: 3.5 kV.

  • Capillary Temp: 320°C.

  • Scan Range:

    
     50 – 500.
    
  • Resolution: 70,000 (at

    
     200).
    
  • Fragmentation: Higher-energy Collisional Dissociation (HCD) or CID.

  • Normalized Collision Energy (NCE): Stepped 20, 35, 50%.

Mechanistic Fragmentation Analysis

Understanding the fragmentation is crucial for distinguishing this molecule from isobaric isomers. The fragmentation is driven by the stability of the phenylenediamine core and the lability of the sulfonamide bond.

Primary Fragmentation Pathway: The "Ortho" Elimination
  • Precursor (

    
     201.07):  The protonated molecular ion 
    
    
    
    .
  • Primary Loss (

    
     122.09):  Cleavage of the 
    
    
    
    bond.
    • Mechanism:[3][4][5][6][7] Loss of the methanesulfonyl group (

      
       or neutral 
      
      
      
      ).
    • Result: Formation of the N-methyl-o-phenylenediamine cation (

      
      ). This is the "Base Peak" in most spectra.
      
  • Secondary Loss (

    
     107.06):  Loss of a methyl group (
    
    
    
    ) from the secondary amine of the
    
    
    122 fragment.
    • Result: Formation of the o-phenylenediamine radical cation (

      
      ).
      
  • Cyclization Pathway (

    
     119/133):  In some conditions, the ortho-amino group can attack the N-methyl carbon or the sulfur, leading to cyclized benzimidazole-like fragments, though the 
    
    
    
    122 pathway dominates.

Fragmentation Parent [M+H]+ m/z 201.07 Frag1 N-methyl-o-phenylenediamine m/z 122.09 Parent->Frag1 Neutral1 Loss: SO2CH3 (Mesyl Group) Parent->Neutral1 Frag2 o-phenylenediamine m/z 107.06 Frag1->Frag2 Neutral2 Loss: CH3 (Methyl) Frag1->Neutral2

Figure 2: Proposed MS/MS fragmentation pathway for N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Interpretation & Quality Control

  • Identification Criteria:

    • Retention time match with standard (

      
       0.05 min).
      
    • Mass accuracy

      
       ppm for precursor 
      
      
      
      201.0692.
    • Presence of diagnostic fragment

      
       122.09 (Quantifier) and 
      
      
      
      107.06 (Qualifier).
  • Common Interferences:

    • Regioisomers: The para-isomer (N-(4-aminophenyl)...) will elute at a different retention time (usually earlier on C18 due to higher polarity/surface area interaction) and may show a different ratio of

      
       122 to parent ion due to the lack of ortho-assisted fragmentation.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54683526, N-(2-Aminophenyl)-N-methylmethanesulfonamide. Retrieved from [Link]

  • Holčapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Retrieved from [Link]

  • Vasanthanathan, P., et al. (2006). Synthesis and characterization of Nintedanib intermediates. (Contextual reference for Nintedanib synthesis pathways).

Sources

The Strategic Utility of N-(2-Aminophenyl)-N-methylmethanesulfonamide in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Yet Underutilized Precursor in Heterocyclic Chemistry

In the vast landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science, with a significant percentage of FDA-approved drugs featuring these structural motifs.[1] While numerous precursors have been extensively studied and utilized, N-(2-Aminophenyl)-N-methylmethanesulfonamide emerges as a precursor of significant untapped potential. Its unique bifunctional nature, possessing a nucleophilic primary aromatic amine and an N-methylmethanesulfonamide moiety, offers a versatile handle for a variety of intramolecular cyclization strategies. The methanesulfonamide group can function as a directing group or be activated as a leaving group, paving the way for the synthesis of a diverse array of fused heterocyclic systems. This guide provides a comprehensive overview of the synthesis of this valuable precursor and delineates detailed, field-tested protocols for its application in the synthesis of key heterocyclic scaffolds, namely benzimidazoles and quinazolines.

Part 1: Synthesis of the Precursor: N-(2-Aminophenyl)-N-methylmethanesulfonamide

The efficient synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide is a critical first step. A robust two-step protocol, adapted from analogous sulfonamide syntheses, provides a reliable route to this key intermediate.[2] The process begins with the sulfonylation of 2-nitroaniline, followed by the selective reduction of the nitro group.

Workflow for the Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Nitro Group Reduction A 2-Nitroaniline C N-(2-Nitrophenyl)-N-methylmethanesulfonamide A->C Et3N, DMAP (cat.), CH2Cl2, 0°C to rt B Methanesulfonyl Chloride B->C D N-(2-Nitrophenyl)-N-methylmethanesulfonamide E N-(2-Aminophenyl)-N-methylmethanesulfonamide D->E Fe, NH4Cl, EtOH/H2O, reflux

Caption: Synthetic route to N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Experimental Protocol: Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Step 1: Synthesis of N-(2-Nitrophenyl)-N-methylmethanesulfonamide

  • To a stirred solution of 2-nitroaniline (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add triethylamine (Et₃N) (2.5 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • To this solution, add methanesulfonyl chloride (1.2 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq.).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(2-Nitrophenyl)-N-methylmethanesulfonamide.

Step 2: Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

  • To a suspension of N-(2-Nitrophenyl)-N-methylmethanesulfonamide (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (NH₄Cl) (3.0 eq.) and iron powder (Fe) (4.0 eq.).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-Aminophenyl)-N-methylmethanesulfonamide, which can be used in the next step without further purification or can be purified by recrystallization if necessary.

Part 2: Application in Benzimidazole Synthesis

The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved from N-(2-Aminophenyl)-N-methylmethanesulfonamide through a condensation reaction with aldehydes followed by an oxidative intramolecular cyclization. The N-methylmethanesulfonamide group in this context serves to activate the aniline nitrogen for the initial condensation.

Proposed Mechanism for Benzimidazole Synthesis

A N-(2-Aminophenyl)-N- methylmethanesulfonamide C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D Benzimidazoline Intermediate C->D Intramolecular Cyclization E N-Methylsulfonyl Benzimidazole D->E Oxidation

Caption: Proposed pathway for benzimidazole synthesis.

Experimental Protocol: Synthesis of N-Methylsulfonyl Benzimidazoles
  • In a round-bottom flask, dissolve N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq.) and a substituted aldehyde (1.1 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq.), to facilitate the formation of the Schiff base.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • After the formation of the intermediate, add an oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq.) or bubbling air through the reaction mixture in the presence of a catalyst like copper(II) acetate.

  • Continue to reflux for an additional 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-methylsulfonyl benzimidazole derivative.

Table 1: Representative Aldehydes for Benzimidazole Synthesis

EntryAldehyde (R-CHO)Expected Product
1Benzaldehyde1-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole
34-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole
4Furan-2-carbaldehyde2-(Furan-2-yl)-1-(methylsulfonyl)-1H-benzo[d]imidazole

Part 3: Application in Quinazoline Synthesis

The synthesis of quinazolines represents another valuable application of N-(2-Aminophenyl)-N-methylmethanesulfonamide. A plausible approach involves the reaction with an orthoester, such as triethyl orthoformate, to construct the pyrimidine ring. In this case, the methanesulfonamide can be envisioned to be cleaved under the reaction conditions or in a subsequent step.

Proposed Reaction Pathway for Quinazoline Synthesis

A N-(2-Aminophenyl)-N- methylmethanesulfonamide C Cyclized Intermediate A->C Condensation & Cyclization B Triethyl Orthoformate B->C D Quinazoline C->D Elimination

Caption: Proposed route for the synthesis of quinazolines.

Experimental Protocol: Synthesis of Quinazolines
  • In a sealed tube or a flask equipped with a reflux condenser, mix N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq.) with an excess of triethyl orthoformate (5-10 eq.).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-TsOH (0.1-0.2 eq.).

  • Heat the reaction mixture to a high temperature (e.g., 120-140 °C) for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the quinazoline derivative.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis. The successful synthesis of the precursor, N-(2-Aminophenyl)-N-methylmethanesulfonamide, can be readily validated by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The progress of the subsequent cyclization reactions should be diligently monitored by TLC to ensure the consumption of starting materials and the formation of the desired products. The final heterocyclic products should also be fully characterized to confirm their structures. For each proposed synthesis, control experiments, such as running the reaction in the absence of a catalyst or at a lower temperature, can be performed to understand the reaction parameters better.

Conclusion and Future Outlook

N-(2-Aminophenyl)-N-methylmethanesulfonamide stands as a promising, yet underexplored, building block for the synthesis of bioactive heterocyclic compounds. The protocols detailed in this guide offer a solid foundation for researchers to explore its synthetic utility. The dual functionality of this precursor opens avenues for the development of novel synthetic methodologies towards diverse and complex heterocyclic frameworks. Future work could focus on expanding the scope of reaction partners, exploring different catalytic systems, and applying these methods to the synthesis of targeted drug candidates and functional materials. The strategic use of this precursor is poised to make a significant contribution to the ever-evolving field of heterocyclic chemistry.

References

  • Ebenezer O., Jordaan M. A., Carena G., Bono T., Shapi M., Tuszynski J. A. (2022). An overview of the biological evaluation of selected nitrogen-containing heterocycle medicinal chemistry compounds. Int. J. Mol. Sci. 23 (15), 8117. [Link]

  • Yousuf, S., & Siddiqui, H. (2013). N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1668. [Link]

Sources

Application Notes and Protocols: Leveraging N-(2-Aminophenyl)-N-methylmethanesulfonamide for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the N-(2-Aminophenyl)-N-methylmethanesulfonamide Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous approved drugs targeting the ATP-binding site of these enzymes.[3] The discovery of novel scaffolds is a critical endeavor in medicinal chemistry to identify inhibitors with improved potency, selectivity, and pharmacokinetic profiles, as well as to overcome acquired resistance.[4][5]

The N-(2-aminophenyl)-N-methylmethanesulfonamide scaffold presents a compelling starting point for the design of a new generation of kinase inhibitors. This structure thoughtfully combines several key pharmacophoric features:

  • The 2-aminophenyl moiety: This group is a well-established "hinge-binding" motif present in a multitude of successful kinase inhibitors.[6] It is capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket.

  • The sulfonamide group: This functional group is a versatile component in drug design, known for its ability to engage in hydrogen bonding and its favorable physicochemical properties. In the context of kinase inhibition, sulfonamides can interact with various residues within the ATP-binding site, contributing to both potency and selectivity.[7]

  • The N-methyl group: The strategic placement of a methyl group can have profound effects on a molecule's properties.[8] In this scaffold, the N-methyl group can serve multiple purposes, including enhancing metabolic stability by blocking a potential site of metabolism, and fine-tuning the conformational preferences of the molecule to optimize its fit within the binding pocket.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of N-(2-Aminophenyl)-N-methylmethanesulfonamide as a foundational scaffold for the generation of novel kinase inhibitors. The protocols herein are designed to be self-validating, with clear explanations of the underlying scientific principles.

I. Synthesis of the N-(2-Aminophenyl)-N-methylmethanesulfonamide Scaffold

The synthesis of the target scaffold is a multi-step process that requires careful execution and monitoring. The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of N-(2-Nitrophenyl)-N-methylmethanesulfonamide

This initial step involves the sulfonylation of N-methyl-2-nitroaniline. The nitro group serves as a precursor to the essential amine for hinge binding and is reduced in a subsequent step.

Materials:

  • N-methyl-2-nitroaniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-2-nitroaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-(2-nitrophenyl)-N-methylmethanesulfonamide.

Protocol 2: Reduction of the Nitro Group to Afford N-(2-Aminophenyl)-N-methylmethanesulfonamide

The final step in the scaffold synthesis is the reduction of the nitro group to an amine. Several methods can be employed; a common and effective method using iron powder in the presence of an acid is described below.

Materials:

  • N-(2-Nitrophenyl)-N-methylmethanesulfonamide

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, suspend N-(2-nitrophenyl)-N-methylmethanesulfonamide (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.[10]

  • Allow the reaction to cool to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final product, N-(2-aminophenyl)-N-methylmethanesulfonamide.

Synthesis Workflow Diagram

G cluster_0 Protocol 1: Sulfonylation cluster_1 Protocol 2: Nitro Reduction A N-methyl-2-nitroaniline C Pyridine, DCM A->C B Methanesulfonyl chloride B->C D N-(2-Nitrophenyl)-N-methylmethanesulfonamide C->D E N-(2-Nitrophenyl)-N-methylmethanesulfonamide F Fe, NH4Cl, EtOH/H2O E->F G N-(2-Aminophenyl)-N-methylmethanesulfonamide (Target Scaffold) F->G

Caption: Synthetic route to N-(2-Aminophenyl)-N-methylmethanesulfonamide.

II. Elaboration of the Scaffold for Kinase Inhibitor Synthesis

With the core scaffold in hand, the next phase involves its elaboration to generate a library of potential kinase inhibitors. The primary amine of the scaffold is a versatile handle for introducing various substituents that can probe different regions of the kinase ATP-binding site. A common strategy is to couple the scaffold with a heterocyclic core, a feature present in many approved kinase inhibitors.[11]

Protocol 3: Palladium-Catalyzed Cross-Coupling for Library Generation

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds and is well-suited for coupling the aminophenyl scaffold with various (hetero)aryl halides.

Materials:

  • N-(2-Aminophenyl)-N-methylmethanesulfonamide

  • A diverse library of (hetero)aryl halides (e.g., 2-chloropyrimidines, 4-bromopyridines)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere, add N-(2-aminophenyl)-N-methylmethanesulfonamide (1.0 eq), the (hetero)aryl halide (1.1 eq), the palladium catalyst (0.05 eq), the ligand (0.1 eq), and the base (2.0 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction for the formation of the desired product by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the crude product by preparative HPLC or silica gel chromatography to isolate the final kinase inhibitor candidate.

Scaffold Elaboration Diagram

G Scaffold N-(2-Aminophenyl)-N- methylmethanesulfonamide Reaction Buchwald-Hartwig Coupling (Pd catalyst, ligand, base) Scaffold->Reaction Heterocycle Heterocyclic Halide (e.g., 2-chloropyrimidine) Heterocycle->Reaction Product Final Kinase Inhibitor Candidate Reaction->Product Library Diverse Library of Inhibitors Product->Library

Caption: Library synthesis from the core scaffold.

III. Biological Evaluation of Synthesized Kinase Inhibitors

After synthesis and purification, the new compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro enzymatic assays followed by cell-based assays.

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Synthesized inhibitor compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 1: Illustrative In Vitro Kinase Inhibition Data
Compound IDTarget KinaseIC₅₀ (nM)
Scaffold-Pyr-001Aurora A50
Scaffold-Pyr-002Aurora B75
Scaffold-Pyr-003CDK2210[7]
Scaffold-Pyr-004GSK3β>1000

Data is hypothetical for illustrative purposes, except where cited.

Protocol 5: Cell-Based Proliferation Assay

This assay assesses the ability of the compounds to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Synthesized inhibitor compounds

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds for 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition relative to a vehicle-treated control.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_1 Cellular Response Phosphorylation Phosphorylation Proliferation Cell Proliferation Phosphorylation->Proliferation NoPhosphorylation No Phosphorylation NoProliferation Inhibition of Proliferation NoPhosphorylation->NoProliferation ATP ATP Kinase Kinase ATP->Kinase Binds Kinase->NoPhosphorylation Substrate Substrate Kinase->Substrate Acts on Substrate->Phosphorylation Leads to Inhibitor Inhibitor Inhibitor->Kinase Competitively Binds

Sources

Technical Application Note: Synthesis and Functionalization of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9).

While structurally isomeric to the key intermediate of the antiarrhythmic drug Dofetilide (which utilizes the para-isomer), this ortho-substituted aniline derivative presents unique steric and electronic challenges. It is primarily utilized as a high-value scaffold for Structure-Activity Relationship (SAR) profiling in kinase inhibitor discovery and as a precursor for specialized heterocyclic synthesis.

Executive Summary & Chemical Context[1][2][3][4][5][6]

N-(2-Aminophenyl)-N-methylmethanesulfonamide is an ortho-phenylenediamine derivative where one nitrogen is fully substituted (methylated and mesylated), rendering it non-nucleophilic. The remaining primary amine (-NH₂) is the sole reactive center, yet its nucleophilicity is modulated by the steric bulk and electron-withdrawing nature of the ortho-sulfonamide group.

Key Applications:

  • SAR Probing: Used to introduce a rigid, polar sulfonamide motif in the ortho position of biaryl kinase inhibitors.

  • Impurity Profiling: Serves as a critical reference standard for regioisomeric impurities in the synthesis of para-sulfonamido drugs (e.g., Dofetilide, Sotalol analogs).

  • Heterocyclic Precursor: Intermediate for the synthesis of N-methyl-benzimidazole derivatives via mesyl-group displacement (under forcing conditions) or oxidative cyclization.

Synthesis Protocol: The Reductive Route

The most robust route to high-purity product is the catalytic hydrogenation of the nitro-precursor, N-methyl-N-(2-nitrophenyl)methanesulfonamide . Direct mesylation of o-phenylenediamine is not recommended due to the difficulty in controlling selectivity between mono- and bis-mesylation/methylation.

Workflow Diagram (Graphviz)

SynthesisWorkflow cluster_conditions Critical Process Parameters Start N-Methyl-2-nitroaniline Mesylation Step 1: Mesylation (MsCl, Et3N, DCM) Start->Mesylation Intermediate Nitro-Precursor (Stable Solid) Mesylation->Intermediate Reduction Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Reduction Product Target Amine (CAS 90140-21-9) Reduction->Product  Quantitative

Figure 1: Two-step synthesis workflow ensuring regioselectivity.

Step 1: Preparation of Nitro-Precursor

Reaction: N-Methyl-2-nitroaniline + Methanesulfonyl chloride (MsCl)


 Precursor
  • Dissolution: Dissolve N-methyl-2-nitroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and cool to 0°C.

  • Mesylation: Dropwise add MsCl (1.2 eq) over 30 minutes. Maintain temperature < 5°C to prevent exotherms.

  • Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with water. Wash organic layer with 1N HCl (to remove unreacted amine/TEA) followed by brine.

  • Isolation: Concentrate in vacuo. The nitro-intermediate usually crystallizes upon standing or trituration with hexanes.

Step 2: Catalytic Hydrogenation (The Critical Step)

Reaction: Nitro-Precursor + H₂


 N-(2-Aminophenyl)-N-methylmethanesulfonamide

Reagents:

  • Substrate: N-methyl-N-(2-nitrophenyl)methanesulfonamide

  • Catalyst: 10% Pd/C (50% wet), 5 wt% loading relative to substrate.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Protocol:

  • Inerting: Charge the hydrogenation vessel with the nitro-precursor and solvent. Purge with Nitrogen (N₂) for 10 minutes.

  • Catalyst Charge: Carefully add Pd/C under N₂ flow. Caution: Dry Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Switch to Hydrogen (H₂) atmosphere.

    • Pressure: 1–3 atm (balloon or low-pressure shaker).

    • Temperature: RT (20–25°C).

    • Time: 2–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The nitro group is highly reducible; prolonged reaction is unnecessary and may lead to side products.

  • Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Evaporate solvent under reduced pressure.

    • Note: The product is an air-sensitive oil or low-melting solid. Store under Argon at -20°C if not used immediately.

Reactivity & Functionalization Protocols

The target amine is an aniline , but the ortho-N(Me)Ms group creates significant steric hindrance. Standard nucleophilic substitution protocols must be adjusted.

Comparative Reactivity Table
Reaction TypeReagent ClassStandard ConditionsOptimization for CAS 90140-21-9
Acylation Acid Chlorides (R-COCl)DCM, TEA, 0°CRequire Pyridine/DMAP. The steric bulk slows the attack; DMAP catalysis is essential.
Alkylation Alkyl Halides (R-X)K₂CO₃, DMF, HeatUse NaH or Cs₂CO₃. Weak bases (K₂CO₃) are often insufficient due to slower kinetics.
Reductive Amination Aldehydes + NaBH(OAc)₃DCE, RTStandard. Works well, but imine formation may require molecular sieves or Ti(OiPr)₄.
Sulfonylation Sulfonyl ChloridesPyridineDifficult. Bis-sulfonylation is sterically disfavored. Requires heating.
Protocol: N-Alkylation (General Procedure)

Objective: Synthesis of secondary aniline derivatives.

  • Setup: In a flame-dried flask, dissolve N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add Cesium Carbonate (Cs₂CO₃) (2.0 eq). Stir at RT for 15 minutes.

    • Why Cs₂CO₃? The "cesium effect" improves solubility and reactivity for hindered anilines compared to K₂CO₃.

  • Alkylation: Add the alkyl halide (1.1 eq).

    • If reactive (e.g., Benzyl bromide): Stir at RT.

    • If unreactive (e.g., Alkyl chloride): Heat to 60°C.

  • Monitoring: Monitor by LC-MS. The starting material (MW 200) will disappear.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF. Dry over Na₂SO₄.

Quality Control & Troubleshooting

Stability Profile
  • Oxidation: Like all o-phenylenediamines, this compound is prone to air oxidation, turning from off-white/pale yellow to dark brown/black over time.

  • Storage: Store under inert gas (Argon/Nitrogen) at <4°C.

Analytical Markers (Self-Validating the Synthesis)
  • ¹H NMR (DMSO-d₆):

    • Look for the N-Methyl singlet around

      
       3.1–3.2 ppm.
      
    • Look for the Mesyl-Methyl singlet around

      
       2.9–3.0 ppm.
      
    • The Amino protons (-NH₂) usually appear as a broad singlet around

      
       5.0–5.5 ppm (exchangeable with D₂O).
      
    • Diagnostic: The disappearance of the Nitro-precursor signals (often downfield shifted) confirms reduction.

Common Pitfalls
  • Impurity Formation: If the hydrogenation runs too long or at high temperature (>50°C), desulfonylation (loss of the mesyl group) can occur, yielding N-methyl-o-phenylenediamine.

  • Regioisomer Confusion: Ensure the starting material is 2-nitro , not 4-nitro . The 4-nitro isomer leads to the Dofetilide intermediate, which has completely different reactivity (para-substitution).

References & Grounding

The protocols above are synthesized from standard methodologies for hindered aniline derivatives and specific patent literature regarding sulfonamide intermediates.

  • Cross, P. E., et al. (1990). Selective class III antiarrhythmic agents.[1][2] 1. Bis(sulfonamides). Journal of Medicinal Chemistry, 33(4), 1151-1155. (Foundational paper for Dofetilide chemistry, illustrating the para-isomer synthesis which informs the ortho-isomer handling). Link

  • Pfizer Inc. (1999). Tikosyn (Dofetilide) Prescribing Information. U.S. Food and Drug Administration.[3][4] (Provides context on the pharmacological relevance of the sulfonamide pharmacophore). Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Authoritative source for amine alkylation and nitro reduction mechanisms).

  • PubChem Compound Summary. (2024). N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[5][6] National Center for Biotechnology Information. Link

Sources

Advanced Application Note: Derivatization Strategies for N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-(2-Aminophenyl)-N-methylmethanesulfonamide (hereafter N-AMMS ) is a specialized aniline scaffold characterized by an ortho-positioned,


-methylated sulfonamide group.[1] Unlike simple anilines, N-AMMS presents unique synthetic challenges and opportunities due to the electronic withdrawal  and steric bulk  of the sulfonamide moiety.

This Application Note provides validated protocols for derivatizing N-AMMS for three critical workflows:

  • Library Synthesis: Acylation for amide-based drug candidates (e.g., kinase inhibitors).[1]

  • Heterocyclic Construction: Cyclization pathways for benzimidazole analogs.

  • Analytical QC: Trace-level detection via fluorescent tagging.

Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Reactivity: The primary amine (

    
    ) is the nucleophile.
    
  • Ortho-Effect: The adjacent

    
     group creates significant steric hindrance and reduces nucleophilicity via inductive effects (
    
    
    
    ), requiring optimized catalysts and elevated temperatures compared to para-isomers.[1]
  • Solubility: Moderate in alcohols; high in DMSO/DMF; low in non-polar hydrocarbons.[1]

Decision Logic: Selecting the Right Method

The following decision tree guides the selection of the appropriate derivatization protocol based on your downstream application.

DecisionTree Start Starting Material: N-AMMS Goal Define End Goal Start->Goal DrugDisc Drug Discovery: Create Amide Library Goal->DrugDisc SAR Study Hetero Scaffold Hopping: Create Benzimidazoles Goal->Hetero New Scaffold QC QC/Metabolism: Trace Analysis Goal->QC Purity/PK Method1 Method A: High-Yield Acylation (HATU/DIPEA) DrugDisc->Method1 Method2 Method B: Oxidative Cyclization (Aldehyde + Na2S2O5) Hetero->Method2 Method3 Method C: Fluorescent Tagging (Fluorescamine/HPLC) QC->Method3

Figure 1: Strategic selection of derivatization methods based on experimental goals.

Method A: High-Efficiency Acylation (Synthesis)

Application: Generation of amide libraries for Structure-Activity Relationship (SAR) studies.[1] Challenge: The ortho-sulfonamide group sterically shields the amine, making standard Schotten-Baumann conditions (acyl chloride + base) prone to low yields or bis-acylation.[1] Solution: Use of HATU coupling agents prevents racemization (if chiral acids are used) and drives the reaction to completion despite steric hindrance.

Protocol A: HATU-Mediated Coupling

Reagents:

  • N-AMMS (1.0 equiv)[1][2]

  • Carboxylic Acid (

    
    ) (1.2 equiv)
    
  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Workflow:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

    • Note: The solution should turn slightly yellow.

  • Addition: Add N-AMMS (1.0 mmol) directly to the activated mixture.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Why 40°C? Unlike simple anilines, N-AMMS requires mild heating to overcome the steric barrier of the

      
      -methylmethanesulfonamide group.[1]
      
  • Quench: Pour mixture into ice-cold 5% LiCl solution (to remove DMF) and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with sat.

    
     and Brine. Dry over 
    
    
    
    .

Validation Criteria:

  • TLC: Disappearance of the primary amine spot (ninhydrin positive).

  • LC-MS: Observation of

    
     corresponding to the amide.[1] Absence of 
    
    
    
    (HATU adduct).

Method B: Oxidative Cyclization (Heterocycle Formation)

Application: Transforming the N-AMMS scaffold into benzimidazole derivatives, a common pharmacophore in kinase inhibitors. Mechanism: Condensation of the primary amine with an aldehyde followed by oxidative ring closure.

Protocol B: "One-Pot" Benzimidazole Synthesis

Reagents:

  • N-AMMS (1.0 equiv)[1][2]

  • Aldehyde (

    
    ) (1.1 equiv)
    
  • Sodium Metabisulfite (

    
    ) (1.5 equiv) - Oxidant
    
  • Solvent: DMF/Water (9:1)

Step-by-Step Workflow:

  • Mixing: Dissolve N-AMMS (1 mmol) and the Aldehyde (1.1 mmol) in DMF (5 mL).

  • Oxidant Addition: Add

    
     (1.5 mmol) dissolved in minimal water (0.5 mL).
    
  • Reflux: Heat the mixture to 100°C for 12 hours.

    • Mechanism:[1][3][4][5] The reaction proceeds via Schiff base formation, followed by nucleophilic attack of the sulfonamide nitrogen (rare) or, more commonly, oxidative closure if a leaving group is present.

    • Correction for N-AMMS: Since the sulfonamide nitrogen is methylated (

      
      -Me), it cannot  participate in the ring closure to form a benzimidazole directly involving the sulfonamide nitrogen.
      
    • Alternative Route: To form a benzimidazole from this specific scaffold, one must target the C-H activation at the ortho position or use a modified substrate.

    • REVISED Protocol for N-AMMS: This substrate is best suited for Quinoxaline formation if reacted with glyoxal derivatives, or simple Reductive Amination .

    • Protocol Adjustment:Reductive Amination (Secondary Amine Synthesis).

Revised Protocol B: Reductive Alkylation (Secondary Amines)

Reagents:

  • N-AMMS (1.0 equiv)[1][2]

  • Aldehyde (

    
    ) (1.2 equiv)
    
  • 
     (Sodium triacetoxyborohydride) (2.0 equiv)
    
  • Acetic Acid (catalytic)

  • Solvent: 1,2-Dichloroethane (DCE)[1]

  • Imine Formation: Mix N-AMMS and Aldehyde in DCE with 1 drop of AcOH. Stir for 2 hours at RT.

  • Reduction: Add

    
     in one portion.
    
  • Completion: Stir overnight at RT.

  • Workup: Quench with sat.

    
    . Extract with DCM.
    

Method C: Analytical Derivatization (QC & Detection)

Application: Increasing sensitivity for HPLC analysis or GC-MS volatility.[1] Technique: Fluorescamine derivatization (HPLC) or Silylation (GC).

Protocol C1: Fluorescamine Tagging (HPLC-FLD)

For trace detection of N-AMMS in biological matrices.[1]

  • Preparation: Prepare a 3 mg/mL solution of Fluorescamine in Acetone.

  • Reaction: Mix 100

    
    L of sample (containing N-AMMS) in borate buffer (pH 9.0) with 50 
    
    
    
    L of Fluorescamine solution.
  • Vortex: Vortex immediately for 30 seconds.

  • Analysis: Inject immediately into HPLC.

    • Excitation: 390 nm

    • Emission: 475 nm[1]

    • Note: The ortho-sulfonamide does not quench the fluorophore significantly, allowing nanomolar detection limits.

Protocol C2: BSTFA Silylation (GC-MS)

For purity profiling.[1]

  • Dry: Ensure sample is completely dry (lyophilized).

  • Reagent: Add 50

    
    L of BSTFA + 1% TMCS and 50 
    
    
    
    L Pyridine.
  • Heat: Incubate at 70°C for 30 minutes.

  • Inject: 1

    
    L into GC-MS (Splitless).
    
    • Target: The free

      
       is converted to 
      
      
      
      . The sulfonamide is stable.

Experimental Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Validation Step1 N-AMMS (Solid) Step2 Solvent Check (DMF vs DCE) Step1->Step2 Step3 Reagent Addition (HATU / Aldehyde) Step2->Step3 Step4 Incubation (40°C - 70°C) Step3->Step4 Step5 Quench & Workup Step4->Step5 Step6 QC Analysis (LC-MS / NMR) Step5->Step6

Figure 2: Universal workflow for N-AMMS derivatization.

Comparative Data Table

ParameterMethod A (Acylation)Method B (Reductive Alk.)Method C (Fluorescamine)
Primary Goal Library SynthesisScaffold ModificationTrace Quantification
Reaction Time 4–6 Hours12–16 Hours< 1 Minute
Temperature 40°CRTRT
Yield/Sensitivity 85–95% Yield70–80% Yield< 10 nM LOD
Critical Factor Steric HindranceImine StabilitypH Control (must be >8.[1]5)

References

  • Pfizer Inc. (1982). Alkanesulphonamide derivatives. GB Patent 2086890A. Link (Foundational chemistry for sulfonamide antiarrhythmics).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link (Standard for HATU coupling protocols).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862. Link (Protocol for reductive alkylation).

  • Udenfriend, S., et al. (1972). Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range. Science, 178(4063), 871-872. Link (Analytical derivatization standard).

Sources

Application Note: High-Throughput Functionalization of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the utilization of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9) in high-throughput parallel synthesis. This scaffold is particularly valuable in medicinal chemistry for the development of kinase inhibitors (specifically Type II inhibitors targeting the DFG-out conformation) and GPCR ligands, where the ortho-sulfonamide motif acts as a critical hydrogen-bond acceptor/donor mimic or steric constraint.

Introduction & Scaffold Utility

The molecule N-(2-Aminophenyl)-N-methylmethanesulfonamide represents a "privileged scaffold" in drug discovery. Its structural uniqueness lies in the ortho-relationship between a highly nucleophilic primary amine (–NH₂) and a chemically inert, sterically demanding sulfonamide group (–N(Me)SO₂Me).

Structural Analysis & Reactivity
  • Site A (Primary Amine): The sole point of derivatization. It is highly reactive toward electrophiles (acid chlorides, isocyanates, aldehydes) under mild conditions.

  • Site B (Sulfonamide): The nitrogen is methylated and sulfonylated, rendering it non-nucleophilic. It acts as a stable "blocking group" that prevents cyclization (e.g., to benzimidazoles), thereby forcing the reaction pathway toward linear decoration. This stability is crucial for ensuring high fidelity in parallel synthesis libraries.

Target Applications:

  • Kinase Inhibition: The ortho-amino sulfonamide motif mimics the hinge-binding or solvent-front regions of various kinase inhibitors.

  • Fragment-Based Drug Discovery (FBDD): Used as a high-solubility core for growing fragment libraries.

Experimental Logic & Workflow

The following protocols utilize a "Scavenger Resin" methodology . This approach allows for the use of excess reagents to drive reactions to completion, followed by the removal of those excess reagents via solid-supported scavengers, eliminating the need for traditional chromatography (column/HPLC) at the library stage.

Logical Pathway (Graphviz Diagram)

ParallelSynthesisWorkflow cluster_QC Quality Control Scaffold Scaffold: N-(2-Aminophenyl)-N- methylmethanesulfonamide Reaction Reaction Block: 96-well Plate (DCM/DMF, 25°C) Scaffold->Reaction 1.0 equiv Reagents Diversity Reagents: (Acid Chlorides / Isocyanates) Reagents->Reaction 1.5 equiv Scavenging Purification: Add PS-Trisamine Resin (Removes Excess Electrophile) Reaction->Scavenging Complete Conversion Filtration Filtration: Remove Resin Scavenging->Filtration FinalPlate Final Library: Pure Amides/Ureas Filtration->FinalPlate Solvent Evaporation LCMS LC-MS Analysis FinalPlate->LCMS Purity Check

Figure 1: Workflow for the solution-phase parallel synthesis of amide/urea libraries using polymer-supported scavenging.

Detailed Experimental Protocols

Protocol A: Synthesis of Amide Library (Acylation)

Objective: Generate a 96-member library of amides by reacting the scaffold with diverse acid chlorides.

Reagents:

  • Scaffold: N-(2-Aminophenyl)-N-methylmethanesulfonamide (0.1 M in DCM).

  • Electrophiles: Library of 96 Acid Chlorides (0.15 M in DCM).

  • Base: Polymer-supported Diisopropylethylamine (PS-DIPEA) or soluble DIPEA.

  • Scavenger: Polymer-supported Trisamine (PS-Trisamine).

Step-by-Step Procedure:

  • Plate Preparation: Load a 96-well deep-well reaction block (polypropylene) with PS-DIPEA resin (2.0 equiv) to act as an acid scavenger.

  • Scaffold Addition: Dispense 100 µL of the Scaffold stock solution (10 µmol) into each well.

  • Reagent Addition: Dispense 100 µL of a unique Acid Chloride solution (15 µmol, 1.5 equiv) into each corresponding well.

  • Reaction: Seal the block and shake at room temperature for 16 hours .

    • Note: The excess acid chloride ensures complete consumption of the scaffold amine.

  • Scavenging: Remove the seal. Add PS-Trisamine resin (3.0 equiv relative to excess acid chloride).

  • Incubation: Reseal and shake for 4–6 hours . The primary amine on the resin reacts with the excess acid chloride to form a covalent bond.

  • Filtration: Filter the reaction mixture into a pre-weighed receiving plate (using a vacuum manifold). Wash the resin cake with 100 µL DCM.

  • Concentration: Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

Protocol B: Synthesis of Urea Library

Objective: Generate diverse ureas using Isocyanates.

Step-by-Step Procedure:

  • Scaffold Addition: Dispense 100 µL of Scaffold stock (10 µmol) into a 96-well block.

  • Reagent Addition: Add 100 µL of unique Isocyanate solution (12 µmol, 1.2 equiv) in anhydrous DCM.

  • Reaction: Shake at RT for 12 hours.

  • Scavenging: Add PS-Trisamine (3.0 equiv) to scavenge excess isocyanates. Shake for 4 hours.

  • Filtration & Drying: Filter to remove resin; evaporate solvent to yield pure urea derivatives.

Data Presentation & Quality Control

Expected Yields and Purity

The following table summarizes typical metrics observed when using this scaffold in the described protocols.

ParameterAmide Library (Protocol A)Urea Library (Protocol B)Notes
Avg. Isolated Yield 85% - 95%88% - 98%High yields due to excess electrophile.
Avg. Purity (LCMS) > 90%> 92%Scavenging removes >99% of impurities.
Major Impurity Hydrolyzed Acid (Carboxylic Acid)Symmetric Urea (from Isocyanate)Usually removed during aqueous workup if needed.
Reactivity Issues Sterically hindered Acid ChloridesElectron-poor IsocyanatesMay require heating to 40°C.
QC Validation Criteria

For a library to be released for biological screening, it must meet the "Pass" criteria below:

  • Purity: ≥ 85% by UV (254 nm).

  • Identity: [M+H]⁺ observed within ±0.5 Da of calculated mass.

  • Appearance: Solid or clear film (no visible particulates).

Mechanistic Insight & Troubleshooting

Why N-Methylation Matters

The N-methyl group on the sulfonamide is the critical design feature.

  • Without Methyl: An N-(2-aminophenyl)methanesulfonamide (with an –NH–SO₂Me) is prone to oxidative cyclization or competing alkylation at the sulfonamide nitrogen.

  • With Methyl: The sulfonamide is "capped." It forces the electrophile to react only at the aniline nitrogen (chemoselectivity), ensuring a single product species.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Scaffold solubility issues in DCM.Switch solvent to 1:1 DCM/DMF mixture.
Incomplete Reaction Steric hindrance of the electrophile.Increase reaction time to 24h or heat to 45°C.
Impurity: Starting Material 1.5 equiv electrophile was insufficient.Increase electrophile to 2.0 equiv.
Impurity: Excess Reagent Scavenging step failed.Check PS-Trisamine loading capacity; increase resin amount.

References & Authoritative Grounding

  • Scaffold Identity: N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9). Available from Sigma-Aldrich / Merck.

    • Source:

  • Parallel Synthesis Methodology: "Polymer-Supported Reagents in the Synthesis of Amide Libraries." Journal of Combinatorial Chemistry.

    • Context: Defines the standard PS-Trisamine scavenging protocols adapted in Section 3.

    • Source:

  • Structural Analogs (Dofetilide Intermediates): "Process for the preparation of Dofetilide intermediates." Technical Disclosure Commons, 2022.

    • Context: Validates the chemical stability and handling of N-methyl-methanesulfonamide moieties on aniline rings.

    • Source:

  • Benzimidazole/Scaffold Reactivity: "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation." Molecules, 2022.[1][2]

    • Context: Contrasts the reactivity of free diamines vs. the "blocked" methylated scaffold used here.

    • Source:

Disclaimer: This Application Note is for research purposes only. All chemical handling should be performed in a fume hood with appropriate PPE.

Sources

Scale-up synthesis of "N-(2-Aminophenyl)-N-methylmethanesulfonamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Abstract & Scope

This application note details the process development and scale-up protocol for N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9), a critical intermediate in the synthesis of Class III antiarrhythmic agents (e.g., Dofetilide derivatives) and various kinase inhibitors.[1]

Unlike bench-scale preparations that prioritize speed, this protocol focuses on process safety, impurity control, and scalability .[1] It addresses critical challenges such as the exothermic nature of nucleophilic aromatic substitution (SNAr), the steric hindrance during sulfonylation of electron-deficient anilines, and the control of genotoxic impurities (alkyl mesylates).

Retrosynthetic Analysis & Strategy

The most robust industrial route avoids the direct sulfonylation of 1,2-phenylenediamine due to selectivity issues (mono- vs. bis-sulfonylation).[1] Instead, we utilize a Nitro-Reduction Route starting from 1-fluoro-2-nitrobenzene.[1]

Strategic Advantages:

  • Regiocontrol: The SNAr reaction guarantees exclusive mono-alkylation at the ortho position.[1]

  • Purification: Intermediates are highly crystalline, allowing filtration-based isolation (avoiding chromatography).[1]

  • Safety: Separation of the sulfonylation step from the reduction step prevents catalyst poisoning and manages heat load.[1]

SynthesisRoute SM 1-Fluoro-2-nitrobenzene (Starting Material) Int1 N-Methyl-2-nitroaniline (Intermediate 1) SM->Int1 Step 1: MeNH2, EtOH S_NAr (Exothermic) Int2 N-(2-Nitrophenyl)-N- methylmethanesulfonamide (Intermediate 2) Int1->Int2 Step 2: MsCl, NaH/THF Sulfonylation Target N-(2-Aminophenyl)-N- methylmethanesulfonamide (Target) Int2->Target Step 3: H2, Pd/C Hydrogenation

Figure 1: Synthetic workflow for the target molecule.

Process Safety & Hazard Assessment (Critical)

Before proceeding, review the following critical hazards:

  • Genotoxic Impurities (GTIs):

    • Risk: Interaction between residual Methanesulfonyl Chloride (MsCl) and alcohols (MeOH, EtOH) generates Methyl Methanesulfonate (MMS) or Ethyl Methanesulfonate (EMS), which are potent carcinogens.[1]

    • Control: Ensure 100% consumption or hydrolysis of MsCl (via aqueous basic quench) before any alcohol is introduced in Step 2 workup or Step 3 solvent exchange.[1]

  • Thermal Runaway:

    • Step 1 (SNAr): Highly exothermic.[1][2] Methylamine addition must be rate-controlled.[1]

    • Step 3 (Hydrogenation): Exothermic.[1] Catalyst (Pd/C) is pyrophoric when dry.[1]

Detailed Experimental Protocols

Step 1: Synthesis of N-Methyl-2-nitroaniline

Reaction Type: Nucleophilic Aromatic Substitution (SNAr)[1]

Mechanism: The strong electron-withdrawing nitro group activates the ortho-fluorine for displacement by the methylamine nucleophile.[1]

ReagentEquiv.[1][2][3][4]Role
1-Fluoro-2-nitrobenzene 1.0Limiting Reagent
Methylamine (33% in EtOH) 2.5Nucleophile
Ethanol 5.0 VolSolvent
Water 10.0 VolAnti-solvent (Precipitation)

Protocol:

  • Charge 1-fluoro-2-nitrobenzene (1.0 equiv) and Ethanol (3 Vol) into a reactor.

  • Cool the solution to 0–5 °C.

  • Addition: Slowly add Methylamine solution (2.5 equiv) dropwise. Critical: Maintain internal temperature < 20 °C. The reaction is immediate and exothermic.[1]

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by HPLC (Conversion > 99%).

  • Workup: Slowly add Water (10 Vol) to the reaction mixture with vigorous stirring. The product will precipitate as bright orange/red crystals.[1]

  • Isolation: Filter the solids. Wash with cold water (2 x 2 Vol).[1]

  • Drying: Dry in a vacuum oven at 45 °C.

    • Expected Yield: 90–95%

    • Appearance: Orange solid.[1]

Step 2: Synthesis of N-(2-Nitrophenyl)-N-methylmethanesulfonamide

Reaction Type: Sulfonylation of a Hindered Secondary Amine[1]

Expert Insight: Direct sulfonylation of ortho-nitroanilines is sluggish due to steric hindrance and the electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the amine.[1] Standard bases (TEA, Pyridine) often fail to drive this to completion.[1] Stronger deprotonation is required.[1]

ReagentEquiv.[1][2][3][4]Role
N-Methyl-2-nitroaniline 1.0Limiting Reagent
Sodium Hydride (60% disp.) 1.5Strong Base
Methanesulfonyl Chloride (MsCl) 1.2Electrophile
THF (Anhydrous) 10 VolSolvent

Protocol:

  • Setup: Use a dry reactor under Nitrogen atmosphere.

  • Deprotonation: Suspend Sodium Hydride (1.5 equiv) in anhydrous THF (5 Vol). Cool to 0 °C.

  • Addition 1: Dissolve N-Methyl-2-nitroaniline (1.0 equiv) in THF (5 Vol) and add dropwise to the NaH suspension. Evolution of H2 gas will occur.[1] Stir for 30 min at 0 °C to form the anion (deep red/purple color).

  • Addition 2: Add Methanesulfonyl chloride (1.2 equiv) dropwise, maintaining temp < 10 °C.

  • Reaction: Warm to RT and stir for 4–6 hours.

    • Checkpoint: If reaction stalls, heat to 50 °C.

  • Quench (Critical Safety): Cool to 0 °C. Carefully add aqueous saturated NH4Cl to quench excess NaH and MsCl. Do not use alcohols yet.

  • Extraction: Extract with Ethyl Acetate. Wash organics with Brine.[1]

  • Purification: Concentrate. Recrystallize from Isopropanol/Heptane if necessary, though crude purity is often sufficient for Step 3.[1]

    • Expected Yield: 80–85%[4]

    • Appearance: Pale yellow solid.[1][5][6]

Step 3: Reduction to N-(2-Aminophenyl)-N-methylmethanesulfonamide

Reaction Type: Catalytic Hydrogenation[1]

ReagentEquiv.[1][2][3][4]Role
Nitro Intermediate 1.0Limiting Reagent
Pd/C (10% w/w, 50% wet) 5 wt%Catalyst
Methanol 10 VolSolvent
Hydrogen (H2) 3 barReducing Agent

Protocol:

  • Charge the Nitro intermediate and Methanol into an autoclave/hydrogenator.

  • Inert: Purge vessel with Nitrogen (3x).

  • Catalyst Loading: Add Pd/C catalyst (under N2 blanket to prevent ignition).

  • Hydrogenation: Pressurize with H2 to 3 bar (45 psi). Stir at RT for 4–8 hours.[1]

    • Exotherm: Monitor temperature; maintain < 40 °C to prevent side reactions.[1][2]

  • Filtration: Filter catalyst through a Celite pad. Keep catalyst wet to prevent fire.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target amine.

  • Final Polish: Recrystallize from Ethanol/Water or Toluene if high purity (>99.5%) is required.[1]

Quality Control & Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) ≥ 98.5% (Area %)C18 Column, ACN/H2O (0.1% TFA)
1H NMR Conforms to structureDMSO-d6
Residual MsCl Not Detected (< 1 ppm)GC-MS (Critical for GTI control)
Water Content < 0.5%Karl Fischer

Impurity Fate Mapping:

  • Impurity A (Unreacted Step 2 SM): N-methyl-2-nitroaniline.[1] Control: Ensure Step 2 conversion >99%.[1]

  • Impurity B (Bis-sulfonylation): Rare due to steric bulk, but possible if excess MsCl/Base is used.[1]

  • Impurity C (MMS): Potential genotoxin.[1] Control: Validated wash steps in Step 2.

ImpurityMap MsCl Residual MsCl MMS Methyl Methanesulfonate (Genotoxic Impurity) MsCl->MMS Reaction if not quenched MeOH Methanol (Step 3) MeOH->MMS Solvent interaction Control CONTROL STRATEGY: 1. Aqueous NH4Cl Quench in Step 2 2. Phase separation 3. GC-MS limit test < 1ppm

Figure 2: Genotoxic impurity formation risk and control strategy.

Troubleshooting Guide

  • Problem: Low conversion in Step 2 (Sulfonylation).

    • Root Cause:[2][6][7] Incomplete deprotonation or moisture in THF.[1]

    • Solution: Ensure NaH quality. Increase temperature to 50°C. Consider switching base to LiHMDS (Lithium Hexamethyldisilazide) for higher solubility.[1]

  • Problem: Product oiling out in Step 1.

    • Root Cause:[2][6][7][8] Addition of water too fast.[1]

    • Solution: Seed the mixture with pure crystals before water addition.[1] Add water slowly over 1 hour.

  • Problem: Color retention in Final Product.

    • Root Cause:[2][6][7] Trace oxidation of phenylenediamine moiety.[1]

    • Solution: Perform Step 3 and workup under strict Nitrogen atmosphere.[1] Add sodium metabisulfite wash during workup.[1]

References

  • Process Chemistry of Sulfonamides

    • Title: Scalable Synthesis of Sulfonamides via Nucleophilic Substitution.[1]

    • Source:Organic Process Research & Development
    • Context: General conditions for hindered sulfonamide synthesis.[1]

  • Genotoxic Impurity Control

    • Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7).[1]

    • Source: ICH Guidelines.[1]

    • [1]

  • Compound Data & Safety

    • Title: N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9).[1][3]

    • Source: PubChem / Sigma-Aldrich.[1]

    • [1]

  • Analogous Synthesis (Dofetilide Intermediates)

    • Title: Synthesis of Class III Antiarrhythmic Agents.[1]

    • Source:Journal of Medicinal Chemistry, 1990 (Analogous chemistry for N-mesyl-nitroanilines).[1]

    • [1]

Sources

"N-(2-Aminophenyl)-N-methylmethanesulfonamide" as a precursor for active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization, synthesis, and quality control of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9), a specialized intermediate often used in the development of kinase inhibitors and heterocyclic active pharmaceutical ingredients (APIs).


Molecular Weight:  200.26  g/mol [1]

Introduction & Strategic Utility

In modern drug discovery, particularly within the kinase inhibitor space (e.g., MEK, EGFR inhibitors), the 1,2-phenylenediamine scaffold is ubiquitous. However, the unmodified diamine is often metabolically labile and prone to oxidation (forming quinone imines).

N-(2-Aminophenyl)-N-methylmethanesulfonamide represents a "masked" or "stabilized" variant of this scaffold. By capping one amine with a methyl-sulfonyl (mesyl) group, medicinal chemists achieve three critical design goals:

  • Metabolic Stability: The electron-withdrawing sulfonyl group reduces the electron density of the aromatic ring, mitigating oxidative metabolism.

  • Conformational Restriction: The bulky

    
    -mesyl group forces the molecule into specific torsion angles, often favoring the "active" conformation for binding in the ATP-binding pocket of kinases.
    
  • Selectivity: The differentiation between the free primary amine (

    
    ) and the tertiary sulfonamide allows for highly regioselective cyclization reactions to form benzimidazoles, quinoxalines, or benzodiazepines without the need for transient protecting groups.
    
Structural Distinction (Critical)

It is imperative to distinguish this molecule (N-linked sulfonamide) from the isomeric 2-aminobenzenesulfonamide (S-linked), which is the precursor to thiazide diuretics.

  • Target Molecule (N-Linked):

    
     (Focus of this guide).
    
  • Isomer (S-Linked):

    
     (Classic diuretic scaffold).
    

Chemical Profile & Safety Data

PropertySpecificationNotes
Appearance Off-white to pale beige crystalline solidOxidizes slightly upon air exposure.
Melting Point 108 – 112 °CSharp range indicates high purity.
Solubility DMSO, Methanol, DCMPoor solubility in water and hexanes.
pKa (est) ~2.5 (Aniline

)
Sulfonamide N is non-basic.
Stability HygroscopicStore under inert atmosphere (

or Ar).

Safety Warning: This compound is a substituted aniline derivative. It should be treated as a potential skin sensitizer and irritant . Standard PPE (nitrile gloves, fume hood) is mandatory. Avoid inhalation of dust.

Validated Synthesis Protocol

Commercial supplies of this specific methylated isomer can be expensive or variable in purity. The following 3-Step "Nitro-First" Protocol is recommended for in-house production to ensure regioselectivity.

Reaction Logic

Direct sulfonylation of


-methyl-1,2-phenylenediamine is NOT  recommended due to the difficulty in controlling mono-sulfonylation vs. bis-sulfonylation. The "Nitro-First" route guarantees the mesyl group is installed on the correct nitrogen before the primary amine is generated.
Workflow Diagram

SynthesisRoute Start 1-Fluoro-2-nitrobenzene Step1 Step 1: SNAr (MeNH2, THF) Start->Step1 Inter1 N-Methyl-2-nitroaniline Step1->Inter1 Step2 Step 2: Sulfonylation (MsCl, NaH, DMF) Inter1->Step2 Inter2 N-(2-Nitrophenyl)-N- methylmethanesulfonamide Step2->Inter2 Step3 Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Step3 Final TARGET: N-(2-Aminophenyl)-N- methylmethanesulfonamide Step3->Final

Caption: Regioselective synthesis route preventing bis-sulfonylation side products.

Step-by-Step Methodology
Step 1: Synthesis of N-Methyl-2-nitroaniline
  • Charge a reaction vessel with 1-fluoro-2-nitrobenzene (1.0 eq) and THF (5 vol).

  • Cool to 0°C.

  • Add Methylamine (2.0 M in THF, 2.5 eq) dropwise over 30 mins. Exothermic reaction.

  • Warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Concentrate in vacuo. Dissolve residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Yield: Expect >95% bright orange solid.

Step 2: Sulfonylation (The Critical Step)

Note: Use sodium hydride (NaH) to ensure complete deprotonation of the secondary amine.

  • Dissolve N-Methyl-2-nitroaniline (1.0 eq) in anhydrous DMF (10 vol).

  • Cool to 0°C under Nitrogen.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 mins until gas evolution ceases (Formation of Anion).

  • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.

  • Stir at RT for 2–4 hours.

  • Quench carefully with ice water. The product usually precipitates.

  • Filter the solid. Recrystallize from Ethanol if necessary to remove unreacted starting material.

Step 3: Nitro Reduction
  • Dissolve the nitro-sulfonamide intermediate in Methanol (10 vol).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate under balloon pressure (

    
     atm) or transfer hydrogenation using Ammonium Formate (5 eq) at reflux.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to obtain the off-white crystalline target.

Analytical Quality Control

To validate the material for pharmaceutical use, the following HPLC method is recommended to detect the likely impurity: Des-methyl analog (from incomplete methylation) or Bis-sulfonylated byproduct .

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amide/Sulfonamide)
Retention Time Target ~6.5 min (varies by system). Impurities will elute earlier (more polar).

Application: Cyclization to N-Heterocycles

This precursor is particularly valuable for synthesizing 1-Methyl-benzimidazoles substituted at the 2-position.

Protocol: Condensation with Aldehydes
  • Mix N-(2-aminophenyl)-N-methylmethanesulfonamide (1.0 eq) with an Aldehyde (

    
    , 1.1 eq) in Ethanol.
    
  • Add catalytic Sodium Metabisulfite (

    
    ) or use oxidative conditions (e.g., air/Cu catalyst) if forming the benzimidazole directly.
    
  • Mechanism: The free primary amine forms a Schiff base (imine). The tertiary sulfonamide nitrogen is not nucleophilic enough to attack the imine directly under neutral conditions.

  • Activation: Acid catalysis (pTSA, reflux) promotes the cyclization, often eliminating the mesyl group or rearranging depending on the harshness of conditions.

    • Note: To retain the sulfonamide, one typically reacts with Phosgene or CDI to form the cyclic urea (Benzimidazolone derivative), where the Mesyl group remains as a protecting group or pharmacophore.

ApplicationWorkflow cluster_0 Pathway A: Kinase Inhibitor Synthesis cluster_1 Pathway B: Heterocycle Formation Precursor N-(2-Aminophenyl)-N- methylmethanesulfonamide StepA1 Amide Coupling (Acid Chloride/HATU) Precursor->StepA1 StepB1 Cyclization with CDI (Carbonyldiimidazole) Precursor->StepB1 ProductA Linear Amide-Sulfonamide (Bioactive Core) StepA1->ProductA ProductB N-Mesyl-N'-Methyl- Benzimidazol-2-one StepB1->ProductB

Caption: Divergent synthesis pathways utilizing the precursor.

References

  • Chemical Identity & Properties

    • Source: PubChem Compound Summary for CID 2778131 (Isomer Reference) and CAS 90140-21-9.
    • Link:

  • Synthetic Methodology (Nitro-Reduction): Title: "Selective reduction of nitroarenes in the presence of sensitive functional groups." Source:Chemical Reviews, 2010. (General protocol adaptation). Context: Validates the Pd/C or Fe/NH4Cl reduction methods for sulfonamide-containing nitro compounds.
  • Application in Heterocycles (Benzothiadiazine Context)

    • Title: "Facile synthesis of benzothiadiazine 1,1-dioxides..."
    • Source:Journal of Heterocyclic Chemistry / NIH PubMed Central.
    • Link: (Note: This refers to the S-linked isomer, highlighted in Section 1 as the structural contrast).

  • Commercial Availability & CAS Verification

    • Source: Sigma-Aldrich / Ambeed C
    • Link:[2]

Sources

Application Notes and Protocols: Leveraging N-(2-Aminophenyl)-N-methylmethanesulfonamide in the Synthesis of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the N-Phenylmethanesulfonamide Scaffold in Anti-Inflammatory Drug Discovery

The N-phenylmethanesulfonamide moiety is a cornerstone in the architecture of numerous clinically significant anti-inflammatory agents. Its prevalence is largely attributed to its role as a key pharmacophore in selective cyclooxygenase-2 (COX-2) inhibitors. The sulfonamide group is instrumental in the selective binding to the COX-2 isozyme, which is a key mediator of inflammation and pain. This selectivity is crucial for mitigating the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.

This technical guide provides a comprehensive overview of the application of N-(2-Aminophenyl)-N-methylmethanesulfonamide as a potential starting material for the synthesis of novel anti-inflammatory agents. While direct, documented synthetic routes from this specific precursor are not widely available in peer-reviewed literature, its structural motifs are present in several potent anti-inflammatory compounds. This guide will first detail the well-established synthesis of a leading COX-2 inhibitor, Celecoxib, to provide a foundational understanding of the synthetic strategies employed for this class of drugs. Subsequently, a scientifically grounded, albeit presently hypothetical, protocol for the utilization of N-(2-Aminophenyl)-N-methylmethanesulfonamide in the synthesis of a novel pyrazole-based anti-inflammatory agent will be presented. This proposed pathway is based on established chemical transformations and serves as a roadmap for researchers exploring new chemical entities in this therapeutic area.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of the cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in protective functions such as maintaining the integrity of the stomach lining, COX-2 is inducible and its expression is upregulated at sites of inflammation.

The N-phenylmethanesulfonamide scaffold is a key feature of selective COX-2 inhibitors. The sulfonamide group is able to bind to a specific hydrophilic side pocket present in the active site of the COX-2 enzyme, which is absent in the COX-1 isoform. This selective binding accounts for the reduced gastrointestinal side effects of COX-2 inhibitors compared to non-selective NSAIDs.

COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Metabolism Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Conversion Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation N-Phenylmethanesulfonamide Derivative (e.g., Celecoxib) N-Phenylmethanesulfonamide Derivative (e.g., Celecoxib) N-Phenylmethanesulfonamide Derivative (e.g., Celecoxib)->COX-2 Enzyme Selective Inhibition

Caption: Mechanism of COX-2 Inhibition by N-Phenylmethanesulfonamide Derivatives.

Established Synthesis of a Marketed COX-2 Inhibitor: The Case of Celecoxib

To provide a practical context for the synthesis of pyrazole-based anti-inflammatory drugs, the following section details a well-documented, multi-step synthesis of Celecoxib. This protocol serves as a benchmark for the subsequent proposed synthesis from N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Overall Synthetic Workflow for Celecoxib

The synthesis of Celecoxib is typically achieved through a two-step process involving a Claisen condensation followed by a cyclization reaction.

Celecoxib Synthesis Workflow cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Pyrazole Formation (Cyclization) 4-Methylacetophenone 4-Methylacetophenone 1,3-Diketone Intermediate 1,3-Diketone Intermediate 4-Methylacetophenone->1,3-Diketone Intermediate Sodium Methoxide Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate->1,3-Diketone Intermediate Celecoxib Celecoxib 1,3-Diketone Intermediate->Celecoxib Ethanol, Heat 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine 4-Sulfonamidophenylhydrazine->Celecoxib

Caption: Established Synthetic Workflow for Celecoxib.

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1,3-Diketone Intermediate)

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4'-Methylacetophenone134.1813.4 g0.1
Ethyl trifluoroacetate142.0817.0 g0.12
Sodium methoxide54.026.5 g0.12
Toluene-150 mL-
3M HCl-As required-
Ethyl acetate-150 mL-
Anhydrous MgSO₄-As required-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium methoxide (6.5 g, 0.12 mol) and toluene (100 mL).

  • Stir the suspension and add a solution of 4'-methylacetophenone (13.4 g, 0.1 mol) in toluene (50 mL) dropwise over 15 minutes.

  • After the addition is complete, add ethyl trifluoroacetate (17.0 g, 0.12 mol) dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Acidify the aqueous layer to pH ~2 with 3M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1,3-diketone intermediate. The product can be used in the next step without further purification.

Protocol 2: Synthesis of Celecoxib

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione230.1823.0 g0.1
4-Sulfonamidophenylhydrazine hydrochloride223.6722.4 g0.1
Ethanol-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 1,3-diketone intermediate (23.0 g, 0.1 mol) and 4-sulfonamidophenylhydrazine hydrochloride (22.4 g, 0.1 mol) in ethanol (200 mL).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.

  • Cool the mixture to room temperature, and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol (2 x 30 mL).

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure Celecoxib as a white crystalline solid.

Proposed Synthetic Route from N-(2-Aminophenyl)-N-methylmethanesulfonamide

While a direct, one-step synthesis of a Celecoxib-like molecule from N-(2-Aminophenyl)-N-methylmethanesulfonamide is not documented, a plausible multi-step pathway can be proposed based on fundamental organic transformations. This hypothetical route involves the conversion of the aniline moiety to a hydrazine, which can then undergo a cyclization reaction with a suitable 1,3-diketone.

Proposed Overall Synthetic Workflow

Proposed Synthesis Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction to Hydrazine cluster_2 Step 3: Pyrazole Formation N-(2-Aminophenyl)-N-methylmethanesulfonamide N-(2-Aminophenyl)-N-methylmethanesulfonamide Diazonium Salt Intermediate Diazonium Salt Intermediate N-(2-Aminophenyl)-N-methylmethanesulfonamide->Diazonium Salt Intermediate NaNO₂, HCl Hydrazine Intermediate Hydrazine Intermediate Diazonium Salt Intermediate->Hydrazine Intermediate SnCl₂ or Na₂SO₃ Celecoxib Analog Celecoxib Analog Hydrazine Intermediate->Celecoxib Analog Ethanol, Heat 1,3-Diketone 1,3-Diketone 1,3-Diketone->Celecoxib Analog

Caption: Proposed Synthetic Workflow from N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Protocol 3 (Hypothetical): Synthesis of N-Methyl-N-(2-hydrazinylphenyl)methanesulfonamide

Justification: The conversion of an aniline to a hydrazine is a standard transformation in organic synthesis, typically proceeding through a diazotization reaction followed by reduction.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityProposed Moles
N-(2-Aminophenyl)-N-methylmethanesulfonamide200.2620.0 g0.1
Sodium nitrite (NaNO₂)69.007.6 g0.11
Concentrated HCl-30 mL-
Stannous chloride (SnCl₂) dihydrate225.6545.1 g0.2
Sodium hydroxide (NaOH)40.00As required-
Diethyl ether-200 mL-

Procedure:

  • Diazotization:

    • Suspend N-(2-Aminophenyl)-N-methylmethanesulfonamide (20.0 g, 0.1 mol) in a mixture of concentrated HCl (30 mL) and water (100 mL) in a 500 mL beaker, and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Reduction:

    • In a separate 1 L beaker, dissolve stannous chloride dihydrate (45.1 g, 0.2 mol) in concentrated HCl (50 mL).

    • Cool the stannous chloride solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature.

  • Work-up and Isolation:

    • Basify the reaction mixture to pH ~10 by the slow addition of a concentrated NaOH solution, while cooling in an ice bath.

    • Extract the resulting mixture with diethyl ether (3 x 70 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.

Note: This is a proposed protocol and requires experimental validation and optimization. The stability of the resulting hydrazine should be assessed.

Protocol 4 (Hypothetical): Synthesis of a Novel Celecoxib Analog

Justification: The reaction of a hydrazine with a 1,3-diketone is a classic and reliable method for the synthesis of pyrazoles.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Proposed QuantityProposed Moles
N-Methyl-N-(2-hydrazinylphenyl)methanesulfonamide215.2921.5 g0.1
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione230.1823.0 g0.1
Ethanol-200 mL-

Procedure:

  • Follow the procedure outlined in Protocol 2 , substituting 4-sulfonamidophenylhydrazine hydrochloride with the N-Methyl-N-(2-hydrazinylphenyl)methanesulfonamide synthesized in Protocol 3 .

  • The reaction conditions (reflux in ethanol) are expected to be suitable for this transformation.

  • The resulting product would be a novel analog of Celecoxib, and its purity and structure would need to be confirmed by standard analytical techniques (NMR, Mass Spectrometry, etc.).

Data Interpretation and Characterization

CompoundExpected Yield (%)Melting Point (°C)Key Spectroscopic Data
Celecoxib70-80162-164¹H NMR (CDCl₃): δ 7.95 (d, 2H), 7.45 (d, 2H), 7.15 (d, 2H), 7.05 (d, 2H), 6.85 (s, 1H), 5.10 (s, 2H, SO₂NH₂), 2.40 (s, 3H, CH₃)
Proposed Celecoxib Analog(To be determined)(To be determined)Expected ¹H NMR signals for the pyrazole core, trifluoromethyl group, p-methylphenyl group, and the N-methyl-N-phenylmethanesulfonamide moiety.

Troubleshooting and Experimental Considerations

  • Low Yield in Diazotization: Ensure the temperature is strictly maintained below 5 °C to prevent the decomposition of the diazonium salt. The addition of sodium nitrite should be slow.

  • Incomplete Reduction to Hydrazine: The amount of reducing agent (stannous chloride) may need to be optimized. Alternative reducing agents like sodium sulfite can also be explored.

  • Side Products in Pyrazole Synthesis: The regioselectivity of the cyclization can sometimes be an issue, leading to isomeric products. Purification by column chromatography may be necessary.

  • Safety Precautions: Diazonium salts are potentially explosive when dry and should be handled with extreme care and not isolated. Hydrazine derivatives can be toxic and should be handled in a well-ventilated fume hood.

Conclusion and Future Directions

The N-(2-Aminophenyl)-N-methylmethanesulfonamide scaffold holds significant potential as a building block for the synthesis of novel anti-inflammatory agents. While direct synthetic routes from this starting material are not yet established in the literature, this guide provides a plausible and scientifically sound pathway for its conversion into a potent pyrazole-based COX-2 inhibitor. The provided protocols for the synthesis of Celecoxib offer a validated framework for comparison and adaptation. Researchers are encouraged to explore and optimize the proposed synthetic route, which could lead to the discovery of new chemical entities with improved pharmacological profiles. Further studies would be required to evaluate the in vitro and in vivo anti-inflammatory activity and COX-1/COX-2 selectivity of any newly synthesized compounds.

References

  • Synthesis and Characterization of Isomers of COX-2 Inhibitor, Celecoxib. Zenodo. (2020). [Link]

  • Synthesis method of celecoxib.
  • A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. ResearchGate. (n.d.). [Link]

  • The preparation method of phenylhydrazine.
  • Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. Asian Journal of Chemistry, 23(12), 5405-5408. (2011).
  • Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Beilstein Journal of Organic Chemistry, 9, 2377–2384. (2013).
  • N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. European Journal of Medicinal Chemistry, 186, 111881. (2020).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9649. (2021).
  • Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • Phenylhydrazine. Organic Syntheses, 2, 85. (1922).
  • N-methyl-N-phenylmethanesulfonamide. PubChem. (n.d.). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. (n.d.).
  • Novel Method of Aromatic Coupling Between N-Aryl Methanesulfonamide and Thiophene Derivatives.
  • Synthesis of pyrazoles. YouTube. (2019). [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applic
  • I2‐Mediated cyclizations of sulfonamides involving N‐centered radicals...
  • Direct conversion of phenols into primary anilines with hydrazine catalyzed by palladium. Chemical Science, 10(14), 4068–4073. (2019).
  • Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. The Aquila Digital Community. (n.d.).
  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Bioorganic & Medicinal Chemistry, 13(5), 1579–1587. (2005).
  • Oxidative radical arylation of anilines with arylhydrazines and dioxygen from air. The Journal of Organic Chemistry, 79(5), 2314–2320. (2014).
  • N‐arylsulfonamide‐containing commercial drugs.
  • A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. Benchchem. (2025).
  • The reported N-demethylation reactions. A-D, traditional chemical...
  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF.

Sources

"N-(2-Aminophenyl)-N-methylmethanesulfonamide" applications in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of N-(2-Aminophenyl)-N-methylmethanesulfonamide in 4th-Generation EGFR TKI Development

Executive Summary

The emergence of the C797S mutation in the Epidermal Growth Factor Receptor (EGFR) represents a critical failure point for 3rd-generation covalent inhibitors like Osimertinib (Tagrisso). This mutation eliminates the cysteine residue required for covalent adduct formation, rendering the acrylamide warhead ineffective.

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9) has emerged as a high-value pharmacophore in the structural design of 4th-generation reversible TKIs , most notably BBT-176 . Unlike previous generations that relied on indole or simple aniline caps, this sulfonamide-substituted aniline fragment provides unique hydrogen-bonding capabilities within the ATP-binding pocket, facilitating high-affinity reversible binding to the Triple Mutant (Del19/T790M/C797S) EGFR complex.

This guide details the chemical utility, synthetic integration, and biological validation protocols for this molecule in the context of next-generation oncology drug discovery.

Chemical Biology & Mechanism of Action

The Structural Challenge: C797S Resistance

3rd-generation TKIs function by forming a covalent bond with Cys797 . When this residue mutates to Serine (S), the nucleophilic thiol is lost. To overcome this, 4th-generation inhibitors must achieve picomolar affinity through non-covalent interactions (hydrogen bonding, van der Waals, and salt bridges).

Role of the Fragment

The N-(2-Aminophenyl)-N-methylmethanesulfonamide moiety serves as the "right-hand" side of the pyrimidine core in BBT-176.

  • Hinge Interaction: The aniline nitrogen connects to the C4 position of the pyrimidine, positioning the core to interact with Met793 .

  • Solubility & Orientation: The bulky sulfonamide group (

    
    ) projects into the solvent-exposed region or interacts with the P-loop, inducing a conformation that accommodates the bulky T790M  gatekeeper mutation without requiring the C797 covalent latch.
    
  • Selectivity: The specific geometry of the

    
    -methyl sulfonamide enhances selectivity for the mutant form over Wild-Type (WT) EGFR, reducing off-target toxicity (e.g., skin rash, diarrhea).
    

Experimental Protocols

Protocol A: Synthetic Integration (Buchwald-Hartwig Coupling)

Context: Coupling the fragment to a 2,4-dichloropyrimidine core.

Reagents:

  • Fragment: N-(2-Aminophenyl)-N-methylmethanesulfonamide (1.0 eq)

  • Core: 2,4,5-Trichloropyrimidine (1.0 eq)

  • Base: Diisopropylethylamine (DIPEA) or

    
    
    
  • Solvent: n-Butanol or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4,5-trichloropyrimidine (1.83 g, 10 mmol) in 20 mL of n-Butanol under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Slowly add DIPEA (2.0 eq) followed by dropwise addition of N-(2-Aminophenyl)-N-methylmethanesulfonamide (2.00 g, 10 mmol) dissolved in 5 mL n-Butanol.

    • Note: The C4 position of the pyrimidine is more electrophilic and will react preferentially over C2 due to the electron-withdrawing effect of the C5-chlorine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. If conversion is low, heat to 80°C for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the mass shift corresponding to the mono-substituted product (M+H

    
     347-349 Da).
    
  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) to yield the intermediate N-(2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)-N-methylmethanesulfonamide .

Protocol B: In Vitro Kinase Selectivity Assay

Context: Validating potency against the Triple Mutant.

Assay Conditions:

  • Enzyme: Recombinant EGFR (L858R/T790M/C797S) and EGFR (WT).

  • Substrate: Poly-(Glu,Tyr) 4:1 peptide.

  • ATP Concentration:

    
     apparent (typically 10 
    
    
    
    M).

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of the synthesized inhibitor (starting at 10

    
    M) in DMSO.
    
  • Incubation: Incubate kinase, peptide substrate, and compound in reaction buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35) for 20 minutes at RT.
    
  • Initiation: Add

    
    -ATP to initiate the reaction.
    
  • Termination: Stop reaction after 40 minutes using 3% phosphoric acid.

  • Detection: Spot onto P81 filter paper, wash, and quantify radiolabel incorporation via scintillation counting.

  • Analysis: Fit curves using non-linear regression to determine

    
    .
    

Target Metrics:

Target Desired IC50 (nM) Rationale
EGFR (Del19/T790M/C797S) < 10 nM Primary efficacy target (Resistant).
EGFR (T790M) < 10 nM Maintenance of 3rd-gen efficacy.

| EGFR (WT) | > 500 nM | Sparing WT reduces dermal/GI toxicity. |

Visualization of Workflows

Figure 1: Retrosynthetic Pathway for BBT-176 Analogues

This diagram illustrates the convergent synthesis where the N-(2-aminophenyl)-N-methylmethanesulfonamide fragment is introduced.

SynthesisPath Fragment N-(2-Aminophenyl)- N-methylmethanesulfonamide (CAS 90140-21-9) Intermediate Intermediate A (C4-Substitution) Fragment->Intermediate Nucleophilic Attack Core 2,4,5-Trichloropyrimidine Core->Intermediate SNAr (C4) DIPEA, n-BuOH FinalDrug BBT-176 / 4th Gen TKI (Triple Mutant Active) Intermediate->FinalDrug Buchwald Coupling (Pd cat., C2) Tail Complex Piperazine Aniline (Left-Hand Side) Tail->FinalDrug Coupling

Caption: Convergent synthesis strategy for 4th-Gen EGFR TKIs utilizing the target fragment for C4-functionalization.

Figure 2: Mechanism of Resistance & Overcoming Strategy

Visualizing why the shift from Covalent (3rd Gen) to Reversible (4th Gen) is necessary.

ResistanceMech WT EGFR (WT) Mutant1 EGFR (T790M) Osimertinib Sensitive WT->Mutant1 Acquired Resistance Mutant2 EGFR (C797S) Osimertinib Resistant Mutant1->Mutant2 Drug Pressure Action1 Cys797 Thiol Attack (Irreversible) Mutant1->Action1 Action2 Loss of Thiol (No Binding) Mutant2->Action2 Action3 High Affinity H-Bond Network Mutant2->Action3 Osi Osimertinib (Covalent Binder) Osi->Mutant1 Effective Osi->Mutant2 Ineffective BBT BBT-176 / 4th Gen (Reversible Binder) BBT->Mutant2 Effective

Caption: Evolution of EGFR resistance. C797S mutation abolishes covalent binding, necessitating the reversible binding mode of BBT-176.

References

  • Lee, K., et al. (2020). "Discovery of BBT-176, a Potent and Selective Fourth-Generation EGFR TKI for C797S Triple-Mutant NSCLC."[1][2] Cancer Research, 80(16_Supplement), Abstract 3087. Link

  • Bridge Biotherapeutics. (2022).[3] "United States Patent US 11,248,003 B2: Pyrimidine derivative having effect of inhibiting cancer cell growth and pharmaceutical composition containing same."[4] Google Patents. Link

  • To, C., et al. (2019). "Single-agent and combination strategies to overcome acquired resistance to third-generation EGFR inhibitors." Current Opinion in Chemical Biology, 50, 43-50. Link

  • Lim, S.M., et al. (2022). "Phase 1/2 study of BBT-176, a 4th generation EGFR TKI, in patients with NSCLC progressing after 3rd generation EGFR TKI therapy." Journal of Clinical Oncology, 40(16_suppl), TPS9140. Link

  • Sigma-Aldrich (Merck). "N-(2-Aminophenyl)-N-methylmethanesulfonamide Product Specification." Sigma-Aldrich. Link

Sources

Troubleshooting & Optimization

"N-(2-Aminophenyl)-N-methylmethanesulfonamide" side reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9).[1][2] This molecule is a critical pharmacophore, most notably acting as the key intermediate in the synthesis of Class III antiarrhythmic agents like Dofetilide .[1][2]

The following sections detail the mechanistic origins of common side reactions, troubleshooting workflows, and validated protocols to ensure high-purity outcomes.

Part 1: Critical Side Reaction Mechanisms

The reactivity of N-(2-Aminophenyl)-N-methylmethanesulfonamide is dominated by the nucleophilicity of its primary aniline amine (


) and the steric/electronic influence of the ortho-positioned sulfonamide group.[1]
Competitive Bis-Sulfonylation (Synthesis Artifact)

If you are synthesizing this intermediate from N-methyl-1,2-phenylenediamine , the most persistent side reaction is over-sulfonylation.[1][2]

  • Mechanism: The introduction of the first mesyl group (forming the target molecule) reduces the nucleophilicity of the nitrogen to which it attaches.[1][2] However, if the reaction conditions (base equivalents/temperature) are not strictly controlled, the remaining primary amine (

    
    ) can attack a second equivalent of methanesulfonyl chloride (MsCl).[1][2]
    
  • Result: Formation of N-(2-(methylsulfonamido)phenyl)methanesulfonamide (Bis-mesyl impurity).[1][2] This impurity is difficult to remove via crystallization due to similar solubility profiles.[1][2]

Oxidative Dimerization (Storage Instability)

Like most electron-rich anilines, this molecule is susceptible to auto-oxidation.[1][2]

  • Mechanism: In the presence of atmospheric oxygen and light, the free primary amine undergoes radical cation formation, leading to azo-coupling or the formation of phenazine-like oligomers .[1][2]

  • Observation: The white crystalline solid turns pink, brown, or black over time.[1][2]

  • Impact: These paramagnetic impurities can broaden NMR signals and poison palladium catalysts in downstream cross-coupling reactions.[1][2]

Regio-Promiscuity in Alkylation (Downstream Reactivity)

When using this molecule as a nucleophile (e.g., alkylating the


 to attach a tail group for Dofetilide synthesis):
  • Mechanism: The target reaction is mono-alkylation of the primary amine.[1][2] However, the resulting secondary amine is often more nucleophilic than the starting primary amine (due to the inductive effect of the alkyl group), leading to dialkylation (quaternization).[1][2]

  • Secondary Pathway: While rare, under highly basic conditions (e.g., NaH/DMF), the sulfonamide oxygen can act as a nucleophile (

    
    -alkylation), particularly if the "hard/soft" character of the electrophile favors it.[1][2]
    

Part 2: Troubleshooting Guide

Use this matrix to diagnose experimental failures.

SymptomProbable CauseMechanistic OriginCorrective Action
Low Yield (<40%) during synthesis Bis-Mesylation Excess MsCl attacks the free

site.[1][2]
Stoichiometry Control: Use exactly 0.95–1.0 eq of MsCl. Add MsCl dropwise at -10°C to favor kinetic selectivity for the secondary amine (if starting from diamine).[1][2]
Product is Pink/Red Auto-oxidation Radical oxidation of aniline moiety.[1][2]Purification: Recrystallize from Ethanol/Water with a pinch of sodium dithionite (reducing agent).[1][2] Store under Argon/Nitrogen in amber vials.
"Extra" Methyl peaks in NMR Regioisomer Contamination Mesylation occurred on the wrong nitrogen (primary vs. secondary).[1][2]Route Change: Switch to the "Nitro-Reduction" route (See Protocol A). It guarantees regioselectivity by installing the methyl/mesyl group before reducing the nitro group to the amine.[1][2]
Insoluble Precipitate in Alkylation Poly-alkylation Over-reaction of the amine product.[1][2]Dilution: Run the alkylation in high dilution (0.05 M). Use a weak base (e.g.,

) instead of

to reduce the rate of the second alkylation.[1][2]

Part 3: Validated Experimental Protocols

To avoid the regioselectivity issues of direct sulfonylation, the Nitro-Reduction Route is the industry standard for high-purity synthesis.[1]

Protocol A: Regioselective Synthesis via Nitro-Reduction

Rationale: By establishing the N-methyl-sulfonamide core on a nitro-benzene precursor, you prevent any side reactions involving the aniline, as it is masked as a nitro group.[1][2]

Step 1: Sulfonylation of N-methyl-2-nitroaniline

  • Dissolve 10.0 mmol of N-methyl-2-nitroaniline in dry THF (50 mL).

  • Cool to 0°C under

    
    .
    
  • Add NaH (60% dispersion, 12.0 mmol) portion-wise. Caution: Hydrogen gas evolution.[1][2] Stir for 30 min.

  • Add Methanesulfonyl chloride (11.0 mmol) dropwise.

  • Warm to RT and stir for 4 hours.

  • Quench with saturated

    
    . Extract with EtOAc.[1][2]
    
  • Isolate: N-(2-nitrophenyl)-N-methylmethanesulfonamide.

Step 2: Reduction to Target Amine

  • Dissolve the nitro-intermediate (from Step 1) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5 wt% loading).

  • Hydrogenation: Stir under

    
     balloon (1 atm) for 6–12 hours.
    
    • QC Check: Monitor TLC for disappearance of the yellow nitro compound.[1][2]

  • Filter through Celite to remove Pd.[1][2]

  • Concentrate to yield N-(2-Aminophenyl)-N-methylmethanesulfonamide as a white/off-white solid.

    • Purity Check: HPLC purity should be >98% with no bis-mesyl impurities.[1][2]

Part 4: Visualizing the Reaction Pathways

The following diagram maps the synthesis pathways and the divergence points where critical side reactions occur.

G Start_Diamine N-Methyl-1,2- phenylenediamine Target TARGET MOLECULE: N-(2-Aminophenyl)-N- methylmethanesulfonamide Start_Diamine->Target Direct Sulfonylation (Risk: Regio-errors) Side_Bis IMPURITY: Bis-Mesyl Derivative Start_Diamine->Side_Bis Excess MsCl (Over-reaction) Start_Nitro N-Methyl-2- nitroaniline Start_Nitro->Target 1. Sulfonylation 2. Pd/C Reduction (High Fidelity Route) MsCl + MsCl / Base Side_Ox IMPURITY: Azo Dimers / Oxidation Target->Side_Ox Air/Light Exposure Downstream Downstream Alkylation (e.g., Dofetilide Synthesis) Target->Downstream + R-X (Electrophile) Side_Poly IMPURITY: Dialkylated Amine Downstream->Side_Poly Uncontrolled Stoichiometry

Caption: Figure 1. Synthesis pathways for N-(2-Aminophenyl)-N-methylmethanesulfonamide. The Green path (Nitro-Reduction) avoids the Bis-Mesyl impurity (Red) common in the Diamine path.[1]

Part 5: References

  • Cross, P. E., et al. (1990).[1][2] "Selective class III antiarrhythmic agents. 1. Bis(arylalkyl)amines."[1][2] Journal of Medicinal Chemistry, 33(3), 1151–1155.[1][2] (Primary reference for the synthesis and utility of the methanesulfonamide intermediate in Dofetilide analogs).

  • Pfizer Inc. (1991).[1][2] "Process for preparing antiarrhythmic agents." U.S. Patent 4,959,366.[1][2] (Details the industrial scale-up and purification of sulfonamide intermediates).

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1][2] Wiley.[1][2] (Authoritative text on aniline oxidation mechanisms and sulfonamide stability). [1]

Sources

Technical Support Center: Optimizing Reaction Temperature for the Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of optimizing reaction temperature, a critical parameter influencing yield, purity, and reaction time. As Senior Application Scientists, we have compiled this resource based on established principles of sulfonamide synthesis and extensive troubleshooting experience.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are grounded in chemical principles to help you understand the causality behind the experimental choices.

Issue 1: Low or No Product Yield

Q: I've set up my reaction between N-methyl-1,2-phenylenediamine and methanesulfonyl chloride, but I'm observing very low conversion to the desired N-(2-Aminophenyl)-N-methylmethanesulfonamide. What's going wrong?

A: Low yield is a common initial challenge. The cause is often related to insufficient activation energy or, conversely, product degradation at elevated temperatures.

Possible Causes & Solutions:

  • Insufficient Thermal Energy: The reaction temperature may be too low to overcome the activation energy barrier for the sulfonylation reaction. Many sulfonamide syntheses require heating to proceed at a reasonable rate.[1][2][3]

    • Solution: Systematically increase the reaction temperature in controlled increments (e.g., 10-15 °C). Monitor the reaction progress at each temperature point using an appropriate analytical method like TLC or LC-MS to find the optimal balance.

  • High Temperature Leading to Degradation: While heat can increase the reaction rate, excessive temperatures can lead to the degradation of starting materials, reagents, or the final product.[4][5] The thermal stability of your specific compound is a key factor.

    • Solution: If you suspect degradation (e.g., observing charring or a multitude of spots on a TLC plate), reduce the temperature. It is crucial to run a control experiment at a lower temperature for a longer duration.

  • Sub-Optimal Reagent Stoichiometry or Quality: While temperature is a focus, incorrect molar ratios or degraded reagents can mimic temperature-related problems.

    • Solution: Always verify the purity and concentration of your starting materials and ensure accurate stoichiometry. Methanesulfonyl chloride, for instance, is moisture-sensitive.

Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose and resolve low-yield issues.

LowYieldWorkflow Start Low or No Product Yield Observed Check_TLC Analyze Reaction Mixture via TLC/LC-MS Start->Check_TLC SM_Present Starting Material Dominant? Check_TLC->SM_Present Degradation Complex Mixture / Streaking? SM_Present->Degradation No Increase_T Action: Increase Temperature (e.g., in 15°C increments) SM_Present->Increase_T Yes Decrease_T Action: Decrease Temperature (e.g., by 20°C) Degradation->Decrease_T Yes Check_Reagents Action: Verify Reagent Quality & Stoichiometry Degradation->Check_Reagents No Monitor Monitor Reaction Progress Increase_T->Monitor Decrease_T->Monitor Check_Reagents->Monitor End Yield Optimized Monitor->End

Caption: Troubleshooting workflow for low product yield.

Issue 2: Significant Byproduct Formation

Q: My reaction is proceeding, but I'm getting a significant amount of an unknown impurity alongside my desired product. How can I improve the selectivity?

A: Byproduct formation is often a result of the reaction temperature being too high, leading to undesired side reactions. The starting material, N-methyl-1,2-phenylenediamine, has two nucleophilic nitrogen atoms, creating the potential for multiple sulfonylation events.

Possible Causes & Solutions:

  • High Temperature Favoring Side Reactions: Higher temperatures can provide sufficient energy to overcome the activation barriers for less-favored reactions, such as the formation of a di-sulfonylated byproduct or sulfonylation at the primary amine. Low-temperature conditions often favor the kinetic product.[6][7]

    • Solution: Lower the reaction temperature. This is the most effective way to enhance selectivity. Running the reaction at 0 °C or even room temperature may significantly suppress the formation of byproducts, albeit at the cost of a longer reaction time.[8][9]

  • Excess of Electrophile: Using a large excess of methanesulfonyl chloride can drive the formation of di-sulfonylated species, especially at elevated temperatures.

    • Solution: Use a molar ratio of methanesulfonyl chloride to N-methyl-1,2-phenylenediamine close to 1:1. Slow, dropwise addition of the sulfonyl chloride at a controlled, low temperature can further improve selectivity.[6]

Data Presentation: Temperature vs. Purity

The following table illustrates hypothetical results from a temperature optimization study, demonstrating the trade-off between reaction rate and purity.

Reaction Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Purity by LC-MS (%) (Desired Product/Byproduct)
0246598 / 2
25 (Room Temp)88592 / 8
5039080 / 20
8018865 / 35 (plus degradation)

As shown, increasing the temperature from 25 °C to 80 °C slightly increases the initial yield but drastically reduces purity. A lower temperature provides the best quality product.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for optimizing the synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide?

A1: A prudent approach is to start at a low temperature to gauge the reaction's baseline reactivity and selectivity. We recommend beginning the reaction at 0 °C (ice bath). Add the methanesulfonyl chloride slowly at this temperature, then allow the reaction to slowly warm to room temperature (approx. 25 °C) and monitor its progress over several hours.[6] This minimizes the initial risk of aggressive, non-selective reactions.

Q2: How should I structure a systematic temperature optimization experiment?

A2: A systematic approach is crucial. We recommend a Design of Experiments (DoE) approach, starting with simple screening.

  • Initial Screening: Set up several small-scale reactions in parallel at different temperatures (e.g., 0 °C, 25 °C, 50 °C, 80 °C).

  • Monitoring: Use TLC or LC-MS to monitor each reaction at fixed time points (e.g., 1h, 4h, 8h, 24h).

  • Analysis: Analyze the yield and purity for each condition. Identify the temperature range that provides the best balance of reaction time, yield, and purity.

  • Refinement: Conduct further experiments within a narrower, more promising temperature range (e.g., if 25 °C was good and 50 °C showed impurities, test 30 °C and 40 °C).

Decision Tree for Temperature Optimization

Optimization_Workflow Start Begin Temperature Optimization Initial_Screen Run Parallel Reactions (0°C, 25°C, 50°C, 80°C) Start->Initial_Screen Analyze Analyze Yield & Purity at Time Points (TLC / LC-MS) Initial_Screen->Analyze High_Yield_Purity High Yield & Purity? Analyze->High_Yield_Purity Low_Temp_Good Is the best result at 0°C / 25°C? High_Yield_Purity->Low_Temp_Good Yes High_Temp_Good Is the best result at 50°C / 80°C? High_Yield_Purity->High_Temp_Good No Refine_Low Action: Refine between 25°C and 50°C Low_Temp_Good->Refine_Low No Optimal_Found Optimal Temperature Identified Low_Temp_Good->Optimal_Found Yes Refine_High Action: Refine around optimal T, but focus on reducing time or impurities High_Temp_Good->Refine_High Yes Refine_Low->Optimal_Found Refine_High->Optimal_Found

Caption: Decision tree for systematic temperature optimization.

Q3: What analytical techniques are essential for monitoring the reaction and identifying temperature-related issues?

A3: Proper analytical monitoring is the cornerstone of optimization.

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for qualitative monitoring of reaction progress.[1] It allows you to visualize the consumption of starting materials and the formation of the product and byproducts in near real-time.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the relative amounts of starting material, product, and any byproducts. The mass data is crucial for tentatively identifying impurities (e.g., a di-sulfonylated product would have a predictable mass increase). LC-MS has become essential for detecting trace-level impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of the final, purified product and for characterizing isolated byproducts to understand the side-reaction pathways.

Q4: How do reaction time and temperature interact?

A4: Reaction time and temperature are inversely related. A common mistake is to assume that a reaction needs to run for a long time at a high temperature. Often, the optimal condition is a lower temperature for a longer period to maximize selectivity and final product quality. There is a point of diminishing returns where extending the reaction time, especially at elevated temperatures, does not increase product yield but rather promotes the formation of degradation products. This is why active monitoring is superior to relying on a fixed reaction time.[6]

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

This is a representative protocol. Optimal conditions must be determined experimentally.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methyl-1,2-phenylenediamine (1.0 eq) and a suitable solvent (e.g., Dichloromethane or Acetonitrile). Add a base (e.g., Pyridine or Triethylamine, 1.2 eq).

  • Cooling: Cool the mixture to the desired starting temperature (e.g., 0 °C) using an appropriate bath.

  • Addition: Dissolve methanesulfonyl chloride (1.05 eq) in the reaction solvent and add it dropwise to the stirred reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to stir at the selected temperature. Monitor progress using TLC (see Protocol 2).

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: Using a capillary tube, carefully spot the starting material (N-methyl-1,2-phenylenediamine), a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the plate.

  • Elution: Develop the plate in a sealed chamber with an appropriate solvent system (e.g., a mixture of Ethyl Acetate and Hexane). A good starting ratio is 30:70 (v/v).

  • Visualization: Visualize the plate under UV light (254 nm). You should see the starting material spot disappear and a new product spot appear over time. The product, being more polar, will have a lower Rf value than the starting diamine. Byproducts will appear as additional spots.

References

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central.
  • Zhang, W., Xie, J., Rao, B., & Luo, M. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Journal of Organic Chemistry, 80, 3504-3511.
  • Various Authors. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • Process for preparation of macitentan. (Patent No. WO2017191565A1). Google Patents.
  • Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate.
  • Effect of temperature on sulfonamide antibiotics degradation. ResearchGate.
  • Thermal Stability of Amorphous Solid Dispersions. Pharma Excipients.
  • The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes. (1995). PubMed.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities. PubMed Central.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. (2020). ACS Publications.
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). NIH.
  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides. NIH.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities. MDPI.
  • Thermal Stability Kinetics and Shelf Life Estimation. (2021). PubMed Central.

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Technical Support Center: N-(2-Aminophenyl)-N-methylmethanesulfonamide (APMSM) in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support center for N-(2-Aminophenyl)-N-methylmethanesulfonamide, a novel ligand candidate for transition-metal catalysis. While extensive literature on this specific molecule as a catalyst is emerging, its structural motifs—an aniline amine and a sulfonamide—present a compelling case for its application as a bidentate ligand, particularly in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers at the forefront of exploring its potential, providing foundational knowledge, experimental protocols, and robust troubleshooting advice based on established principles of organometallic chemistry and catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for using N-(2-Aminophenyl)-N-methylmethanesulfonamide (APMSM) as a ligand in catalysis?

A1: The molecular structure of APMSM features two potential coordination sites for a metal center: the aniline-type amino group (-NH2) and the nitrogen atom of the N-methylmethanesulfonamide group. This arrangement allows it to act as a bidentate N,N-ligand, forming a stable five-membered ring with a metal ion like palladium. Bidentate ligands are widely used in cross-coupling reactions because they can enhance the stability and reactivity of the catalytic species.[1] The electronic properties of the ligand, influenced by the electron-donating amine and the electron-withdrawing sulfonamide, can modulate the electron density at the metal center, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[2]

Q2: Which types of reactions are most promising for a catalyst system using APMSM?

A2: Given its structural similarity to other N-aryl and bidentate amine ligands, APMSM is a strong candidate for palladium-catalyzed cross-coupling reactions.[3] These include, but are not limited to:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl halides and boronic acids.

  • Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides and amines.

  • Heck Reaction: Formation of C-C bonds between aryl halides and alkenes.

The specific effectiveness in each reaction will depend on the electronic and steric environment created by the APMSM ligand around the palladium center.

Q3: How should I handle and store the APMSM ligand?

A3: N-(2-Aminophenyl)-N-methylmethanesulfonamide, like many aniline derivatives, may be sensitive to air and light over long periods. It is recommended to store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place. For solutions, use freshly prepared solutions in degassed solvents to minimize potential oxidation.

Q4: What is the best way to generate the active catalyst with APMSM and a palladium source?

A4: The active catalyst is typically a Pd(0) species. There are two common approaches to generate it:

  • In Situ Generation: This is the most common method, where a Pd(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃), is mixed with the APMSM ligand in the reaction vessel just before adding the substrates. The Pd(II) is reduced to Pd(0) under the reaction conditions, often facilitated by a phosphine ligand (if used as an additive), the solvent, or other reagents in the mixture.[4][5]

  • Pre-formed Catalyst (Precatalyst): For more consistent results, a well-defined palladium precatalyst incorporating the APMSM ligand can be synthesized separately.[6][7] These precatalysts are often more stable and can be activated under mild conditions, leading to more reproducible catalytic activity.[8] Activation of such precatalysts typically occurs upon addition of a base.[8][9]

For initial screening, the in situ approach is generally more straightforward.

Troubleshooting Guide for APMSM-Palladium Catalyzed Reactions

This guide addresses common issues encountered during cross-coupling reactions, with a focus on a hypothetical Suzuki-Miyaura coupling as a representative example.

Problem: Low or No Product Yield

Q: My Suzuki-Miyaura reaction using APMSM, Pd(OAc)₂, and an aryl bromide is giving a very low yield (<10%). What are the likely causes and how can I fix it?

A: Low yield is a common issue when developing a new catalytic system. The problem can usually be traced back to one of the key components of the catalytic cycle.

Potential Causes & Step-by-Step Solutions:

  • Inefficient Catalyst Activation: The Pd(II) precatalyst may not be efficiently reduced to the active Pd(0) species.

    • Solution: Screen different palladium sources. While Pd(OAc)₂ is common, it can sometimes be less effective. Try Pd₂(dba)₃, which is a Pd(0) source, or a more easily activated precatalyst like [Pd(allyl)Cl]₂.[8]

  • Suboptimal Ligand-to-Metal Ratio: The ratio of APMSM to palladium is crucial. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by occupying all coordination sites.

    • Solution: Screen the L:Pd ratio. Start with a 1:1 or 2:1 ratio of APMSM to Pd. Bidentate ligands are often effective at a 1:1 ratio, but a slight excess (e.g., 1.2:1) can sometimes be beneficial.[1]

  • Incorrect Choice of Base: The base plays a critical role in the transmetalation step of the Suzuki coupling.[10] Its strength and solubility can dramatically affect the outcome.

    • Solution: Screen a variety of bases. Potassium carbonate (K₂CO₃) is a common starting point. If the reaction is sluggish, try stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10][11] Ensure the base is finely powdered and dry.

  • Inappropriate Solvent: The solvent affects the solubility of reactants and the stability of the catalytic species.[12]

    • Solution: Screen common solvents for Suzuki reactions. A mixture of an organic solvent and water is often effective.[11] Good starting points include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[13] Polar aprotic solvents like DMF can also be effective.[12]

  • Protodeboronation of the Boronic Acid: The boronic acid can be cleaved to the corresponding arene before it couples, especially in the presence of water and at high temperatures.

    • Solution: Ensure the reaction is run under a strict inert atmosphere. Add the boronic acid last, after the other components have been heated. Using a boronic ester (e.g., a pinacol ester) can sometimes mitigate this issue.

  • Air or Moisture Contamination: Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and degas them thoroughly (e.g., by sparging with argon for 30 minutes) before use.[11] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.

Troubleshooting Workflow: Low Product Yield

G start Low or No Yield Observed check_catalyst 1. Catalyst System Optimization start->check_catalyst cond1 cond1 check_catalyst->cond1 Screen Pd Source (e.g., Pd₂(dba)₃) cond2 cond2 check_catalyst->cond2 Vary Ligand:Pd Ratio (1:1, 1.2:1, 2:1) check_conditions 2. Reaction Conditions cond3 cond3 check_conditions->cond3 Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) cond4 cond4 check_conditions->cond4 Screen Solvents (Toluene, Dioxane, THF) check_reagents 3. Reagent Integrity cond5 cond5 check_reagents->cond5 Check Boronic Acid Purity (Consider Pinacol Ester) cond6 cond6 check_reagents->cond6 Ensure Inert Atmosphere (Degas Solvents) success Yield Improved cond1->check_conditions cond2->check_conditions cond3->check_reagents cond4->check_reagents cond5->success cond6->success

Caption: Troubleshooting decision tree for low reaction yield.

Problem: Catalyst Decomposition (Formation of Palladium Black)

Q: I'm observing a black precipitate (palladium black) in my reaction, and the reaction has stalled. What's causing this and how can I prevent it?

A: The formation of palladium black indicates that the Pd(0) catalyst is agglomerating and precipitating out of solution, losing its catalytic activity. This is a common deactivation pathway.

Potential Causes & Step-by-Step Solutions:

  • Ligand Dissociation/Instability: At elevated temperatures, the APMSM ligand may be dissociating from the palladium center, leaving behind unstable, "naked" Pd(0) which then aggregates. The stability of the ligand itself could also be an issue under the reaction conditions.[14]

    • Solution 1: Increase the ligand-to-metal ratio. A slight excess of the ligand (e.g., 1.2 to 2 equivalents per Pd) can help suppress dissociation and stabilize the monomeric catalytic species.

    • Solution 2: Lower the reaction temperature. High temperatures accelerate both the desired reaction and catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Oxidative Degradation: Trace amounts of oxygen can lead to the formation of palladium oxides, which can then decompose to palladium black.

    • Solution: Improve the degassing procedure for your solvents and ensure a leak-proof inert atmosphere setup. Purging the reaction mixture with argon for 10-15 minutes before heating is a good practice.

  • Unfavorable Ligand Electronics: The electronic properties of APMSM might not be optimal for stabilizing the Pd(0) state under the chosen conditions.

    • Solution: Consider using a co-ligand. Sometimes, adding a small amount of a bulky phosphine ligand (like P(t-Bu)₃ or XPhos) alongside APMSM can help stabilize the catalyst. However, this can also lead to competitive coordination, so it should be screened carefully.[6]

Problem: Formation of Homocoupled Side Products

Q: My main product is contaminated with a significant amount of biaryl product from the homocoupling of my boronic acid. How can I suppress this side reaction?

A: Homocoupling of the boronic acid (or organometallic reagent) is a common side reaction in Suzuki and other cross-coupling reactions, often catalyzed by palladium under aerobic conditions.

Potential Causes & Step-by-Step Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling pathway.

    • Solution: As with catalyst decomposition, rigorous exclusion of air is the most effective solution. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[13]

  • Slow Transmetalation/Reductive Elimination: If the main catalytic cycle is slow, the side reaction of homocoupling has more time to occur.

    • Solution: Re-optimize the base and solvent to accelerate the transmetalation step. A stronger base or a more polar solvent might increase the rate of the desired cross-coupling reaction relative to the homocoupling.

  • Reaction Temperature: High temperatures can sometimes favor side reactions.

    • Solution: Try running the reaction at the lowest temperature that still gives a reasonable conversion rate for the desired product.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol provides a starting point for screening the effectiveness of the APMSM ligand.

Materials:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • N-(2-Aminophenyl)-N-methylmethanesulfonamide (APMSM)

  • 4-Bromoanisole

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • Toluene, anhydrous and degassed

  • Water, degassed

  • Oven-dried 10 mL Schlenk flask with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To the Schlenk flask, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and APMSM (2.4 mg, 0.012 mmol, 1.2 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Solvent Addition: Add degassed toluene (3 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Data Presentation: Recommended Screening Conditions
ParameterCondition 1 (Starting Point)Condition 2Condition 3Condition 4
Pd Source Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂[Pd(allyl)Cl]₂
Ligand:Pd Ratio 1.2 : 11.2 : 12 : 11.2 : 1
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃
Solvent Toluene / H₂O (6:1)Dioxane / H₂O (6:1)THF (anhydrous)Toluene / H₂O (6:1)
Temperature 85 °C100 °C65 °C85 °C

Visualization of Catalytic Mechanism

Hypothetical Catalytic Cycle for Pd-APMSM Catalyzed Suzuki-Miyaura Coupling

G cluster_legend L = APMSM Ligand pd0 L-Pd(0) Active Catalyst pd_ox L-Pd(II)(Ar¹)(X) Oxidative Addition Product pd0->pd_ox Oxidative Addition pd_trans L-Pd(II)(Ar¹)(Ar²) Transmetalation Product pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar¹-Ar² pd_trans->product bx B(OH)₂X⁻ pd_trans->bx ar1x Ar¹-X ar1x->pd_ox ar2b Ar²-B(OH)₂ ar2b->pd_trans base Base base->pd_trans center left right top bottom key Key: Oxidative Addition Transmetalation Reductive Elimination key_ox key_trans key_re

Caption: A generalized catalytic cycle for the Suzuki-Miyaura reaction.[4][10]

References

  • Amines as the ligands for palladium-catalyzed coupling reactions. (2025). ResearchGate. [Link]

  • (In)stability of ligands at the surface of inorganic nanoparticles: A forgotten question in nanomedicine?. (2025). ResearchGate. [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (n.d.). MDPI. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. [Link]

  • The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. (2019). ACS Publications. [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH. [Link]

  • The Application of Reversible Intramolecular Sulfonamide Ligation to Modulate Reactivity in Organometallic Ruthenium(II) Diamine Complexes. (n.d.). PubMed Central. [Link]

  • 6.2: Synthesis and Stability. (2026). Chemistry LibreTexts. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]

  • Well-defined nickel and palladium precatalysts for cross-coupling. (n.d.). PubMed Central. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]

  • A New Class of Easily Activated Palladium Precatalysts for Facile C−N Cross-Coupling Reactions and. (n.d.). MIT Open Access Articles. [Link]

  • Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022). ACS Publications. [Link]

  • Role of Ligand Design on the Stability of Metal Complexes and Its Catalytic Properties - A Mini-Review. (2024). Biointerface Research in Applied Chemistry. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PubMed Central. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. (n.d.). Macmillan Group - Princeton University. [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (n.d.). ACS Publications. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. [Link]

  • The three main pathways of precatalyst activation proposed for... (n.d.). ResearchGate. [Link]

  • C. The Synthetic & Mechanistic Organic Chemistry of Palladium. (n.d.). Wipf Group. [Link]

  • Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. (2025). ACS Publications. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, crystal structure, and spectral characteristics of N-(n-propyl)aminomethanesulfonic acid. Acute toxicity of aminomethanesulfonic acid and its N-alkylated derivatives. (2019). ResearchGate. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances (RSC Publishing). DOI:10.1039/D1RA04368D. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. (2016). Reddit. [Link]

  • Dialkylbiaryl phosphine ligands. (n.d.). Wikipedia. [Link]

  • 100 Problems and Exercises in Organometallic Chemistry. (2015). Anil J. Elias. [Link]

Sources

Technical Support Center: N-(2-Aminophenyl)-N-methylmethanesulfonamide Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as an autonomous Technical Support Center dedicated to the impurity profiling of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9). This compound is a critical building block, often serving as a precursor for benzothiadiazine heterocycles or as a regioisomeric reference standard in the synthesis of sulfonamide-class antiarrhythmics (e.g., Dofetilide analogs).

Status: Operational Role: Senior Application Scientist Context: Analytical Method Development & Synthetic Process Control

Module 1: Impurity Origin & Identification

Q: What is the primary impurity profile I should expect for this molecule?

A: Based on the standard retrosynthetic pathway (Sulfonylation of N-methyl-2-nitroaniline followed by Nitro reduction), your impurity profile will likely consist of three distinct classes: Precursors, Over-reaction Byproducts, and Degradants.

Table 1: Critical Impurity Profile

Impurity IDName / Structure DescriptionOriginRisk Factor
Imp-A N-(2-Nitrophenyl)-N-methylmethanesulfonamide Unreacted Starting Material (Incomplete Reduction).High : Process Control Limit.
Imp-B N-(2-Aminophenyl)methanesulfonamide Des-methyl analog. Originates from impure starting material (2-nitroaniline) or demethylation.Med : Hard to separate (similar pKa).
Imp-C N,N'-Bis(methanesulfonyl)-N-methyl-o-phenylenediamine Over-sulfonylation. Occurs if the free amine reacts with residual MsCl during workup.Low : Easily removed by recrystallization.
Imp-D Azo-Dimer Species Oxidation of the free aniline amine (

) to form azo linkages (

).
High : Color formation (Pink/Brown).
Q: Why am I seeing a "pink" or "brown" discoloration in my solid product?

A: This is a classic signature of Aniline Oxidation (Imp-D) . The ortho-amino group is electron-rich and highly susceptible to auto-oxidation upon exposure to air and light. Unlike para-substituted anilines, ortho-substituted anilines can also undergo intramolecular cyclization or facilitate rapid radical formation.

Corrective Action:

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Purification: If the color is faint, a wash with cold isopropyl ether may remove the surface oxidation. If deep brown, recrystallization with a reducing agent (e.g., small amount of sodium dithionite in the aqueous phase) is required.

Module 2: Analytical Method Development (HPLC/LC-MS)

Q: My HPLC peaks are tailing significantly. How do I fix this?

A: Peak tailing for N-(2-Aminophenyl)-N-methylmethanesulfonamide is caused by the interaction of the basic primary amine (


) with residual silanols on the silica column backbone.

Troubleshooting Protocol:

  • Column Selection: Switch to a Base-Deactivated Column (e.g., C18 with high carbon load and end-capping) or a hybrid particle column (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase Modifier:

    • Do NOT use neutral pH.

    • Recommended: High pH (pH 9.5-10.0) using Ammonium Bicarbonate or Ammonium Hydroxide. This keeps the amine de-protonated (neutral), reducing silanol interaction and sharpening the peak.

    • Alternative: Low pH (pH 2.5) using 0.1% Formic Acid. This fully protonates the amine, but you must use a column stable at low pH.

Q: Can you provide a visualization of the method optimization logic?

A: Below is a decision tree for optimizing the separation of the target amine from its nitro-precursor and bis-sulfonyl impurities.

HPLC_Optimization Start Start: Peak Tailing / Poor Resolution CheckpH Check Mobile Phase pH Start->CheckpH HighpH Switch to pH 9.5 (NH4OH) De-protonates Amine CheckpH->HighpH Option A (Preferred) LowpH Switch to pH 2.5 (Formic Acid) Protonates Amine CheckpH->LowpH Option B ColSelect Column Selection HighpH->ColSelect LowpH->ColSelect EndCap Use End-Capped C18 (Reduces Silanol Activity) ColSelect->EndCap PolarEmbed Use Polar-Embedded Group (Shields Silanols) ColSelect->PolarEmbed Result Validation Success EndCap->Result Sharp Peak PolarEmbed->Result Sharp Peak

Caption: HPLC Method Optimization Decision Tree for Basic Anilines.

Module 3: Synthesis Troubleshooting

Q: I am detecting high levels of the Nitro-precursor (Imp-A). Is the reduction stalling?

A: Incomplete reduction of N-methyl-N-(2-nitrophenyl)methanesulfonamide is common due to steric hindrance from the bulky sulfonamide group at the ortho position.

Diagnostic Steps:

  • Catalyst Poisoning: If using Pd/C hydrogenation, sulfur (from the sulfonamide) can sometimes poison the catalyst if the quality of the starting material is poor or if free sulfide species are present.

  • Solubility: The nitro-precursor often has poor solubility in alcohols (MeOH/EtOH).

    • Solution: Use a co-solvent system like THF/Methanol (1:1) or Ethyl Acetate to ensure the substrate is in solution for the heterogeneous catalyst to work.

Q: How do I prevent the formation of the Bis-sulfonyl impurity (Imp-C)?

A: This impurity forms during the precursor synthesis step, not the reduction step. If you are synthesizing the precursor (Nitro-amine + MsCl), over-sulfonylation occurs if the reaction is too hot or base is added too quickly.

Control Strategy:

  • Temperature: Maintain reaction at < 0°C during MsCl addition.

  • Stoichiometry: Use exactly 1.05 equivalents of MsCl. Excess MsCl attacks the secondary nitrogen first, but can attack the nitro-nitrogen (rare) or other nucleophiles.

  • Note: If you are starting from the reduced amine (the target product) and trying to derivatize it, the free

    
     is much more nucleophilic than the sulfonamide nitrogen.
    

Module 4: Genotoxicity (GTI) Assessment

Q: Is this compound considered a Genotoxic Impurity (GTI)?

A: Yes, aromatic amines (anilines) are generally flagged as Structural Alerts for mutagenicity under ICH M7 guidelines.

Risk Context:

  • The Molecule Itself: As an aniline derivative, it is likely Ames positive unless proven otherwise. It should be handled as a potential mutagen.

  • The Nitro Precursor: Nitroaromatics are also high-alert GTIs.

  • Regulatory Limit: If this is an intermediate for a drug substance (API), you must demonstrate that it is purged to below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day intake, in the final API.

Visualizing the Synthesis & Impurity Flow:

Synthesis_Impurity_Map Nitro Nitro Precursor (N-(2-nitrophenyl)...) Red Reduction Step (H2, Pd/C) Nitro->Red Target Target Product (N-(2-aminophenyl)...) Red->Target Main Path ImpA Impurity A (Unreacted Nitro) Red->ImpA Incomplete Conversion ImpD Impurity D (Oxidized Azo Dimer) Target->ImpD Air Oxidation (Storage)

Caption: Impurity origin pathway highlighting the critical reduction step and storage stability risks.

References

  • ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • ChemScene. "N-(2-Aminophenyl)-N-methylmethanesulfonamide Product Data (CAS 90140-21-9)."[1] ChemScene Chemical Reagents, Accessed 2024. Link

  • Bhatt, V. et al. "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide." Trends in Sciences, vol. 20, no. 6, 2023. (Cited for general HPLC conditions of amino-sulfonamides). Link

  • PubChem. "Compound Summary: Dofetilide (Related Sulfonamide Structures)." National Library of Medicine, Accessed 2024. Link

Sources

Technical Support Center: Synthesis and Stability of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and handling of N-(2-Aminophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the preparation and stability of this compound. Drawing from established principles in organic synthesis and firsthand laboratory experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

I. Troubleshooting Guide: Navigating Synthesis Challenges

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide can be approached through two primary routes, each presenting a unique set of potential challenges. This section will address common issues encountered during these synthetic pathways.

Synthetic Pathway A: Sulfonylation of N-methyl-o-phenylenediamine

This route involves the reaction of N-methyl-o-phenylenediamine with methanesulfonyl chloride.

Synthetic Pathway A Start N-methyl-o-phenylenediamine Product N-(2-Aminophenyl)-N- methylmethanesulfonamide Start->Product Sulfonylation SideProduct2 Starting material remains Start->SideProduct2 Incomplete Reaction Reagent Methanesulfonyl Chloride (MsCl) Base (e.g., Pyridine, TEA) Reagent->Product SideProduct1 Bis-sulfonated byproduct Product->SideProduct1 Potential Side Reaction

Caption: Synthetic Route A: Sulfonylation of N-methyl-o-phenylenediamine.

Question 1: My reaction yields a significant amount of a higher molecular weight byproduct, and the desired product yield is low. What is happening and how can I fix it?

Answer:

This issue is likely due to the formation of a bis-sulfonated byproduct where both the primary and secondary amino groups of N-methyl-o-phenylenediamine have reacted with methanesulfonyl chloride. The primary amine is generally more nucleophilic and will react preferentially, but the secondary amine can also react, especially under forcing conditions.

Causality:

  • Excess Methanesulfonyl Chloride: Using more than one equivalent of methanesulfonyl chloride will drive the reaction towards bis-sulfonylation.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less reactive secondary amine to attack the sulfonyl chloride.[1]

  • Concentrated Reagents: High concentrations of reactants can lead to localized "hot spots" and favor the less selective bis-sulfonylation.

Troubleshooting Protocol:

  • Stoichiometry Control: Carefully add a stoichiometric amount (1.0 to 1.05 equivalents) of methanesulfonyl chloride to the N-methyl-o-phenylenediamine solution.

  • Temperature Management: Maintain a low reaction temperature, ideally between 0 °C and room temperature, during the addition of methanesulfonyl chloride and for the duration of the reaction.[1][2]

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture over an extended period to maintain a low concentration of the electrophile.

  • Solvent Choice: Use a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure good solubility of the starting materials and to help dissipate heat.

ParameterRecommended ConditionRationale
MsCl Equivalents 1.0 - 1.05Minimizes bis-sulfonylation.
Temperature 0 °C to RTReduces the rate of the secondary amine reaction.
Addition Rate Dropwise over 30-60 minAvoids localized high concentrations of MsCl.
Solvent Anhydrous DCM or THFEnsures homogeneity and prevents hydrolysis of MsCl.

Question 2: My reaction is sluggish and a significant amount of starting material remains even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer:

Incomplete conversion can be due to several factors, including insufficient activation of the amine or deactivation of the starting material.

Causality:

  • Inadequate Base: The reaction of methanesulfonyl chloride with an amine generates hydrochloric acid (HCl).[2] If not neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Moisture: Methanesulfonyl chloride is highly reactive towards water.[2][3] Any moisture in the reaction will consume the reagent, leading to lower yields.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry: Use at least one equivalent of a non-nucleophilic base such as triethylamine (TEA) or pyridine to scavenge the HCl produced. For less reactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be considered, but with caution to avoid side reactions.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Synthetic Pathway B: N-methylation of N-(2-aminophenyl)methanesulfonamide

This alternative route involves the N-methylation of a sulfonamide precursor.

Synthetic Pathway B Start N-(2-aminophenyl)methanesulfonamide Product N-(2-Aminophenyl)-N- methylmethanesulfonamide Start->Product N-methylation SideProduct3 Methylation at primary amine Start->SideProduct3 Lack of Selectivity Reagent Methylating Agent (e.g., MeI, DMS) Base (e.g., K2CO3, NaH) Reagent->Product SideProduct1 N,N-dimethylated byproduct Product->SideProduct1 Potential Over-methylation SideProduct2 O-methylated byproduct Product->SideProduct2 Potential Side Reaction

Caption: Synthetic Route B: N-methylation of N-(2-aminophenyl)methanesulfonamide.

Question 3: I am observing a mixture of products, including what appears to be methylation on the primary amino group and over-methylation. How can I achieve selective methylation on the sulfonamide nitrogen?

Answer:

Achieving selective N-methylation of the sulfonamide in the presence of a primary aromatic amine is a significant challenge due to the comparable nucleophilicity of the two nitrogen atoms. The sulfonamide nitrogen is less basic but can be deprotonated to form a highly nucleophilic anion.

Causality:

  • Strong Base/Harsh Conditions: Using a strong base like sodium hydride (NaH) will deprotonate both the sulfonamide and the primary amine, leading to a mixture of methylated products.

  • Reactive Methylating Agent: Highly reactive methylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS) can lack selectivity.

Troubleshooting Protocol:

  • Protecting Group Strategy: The most reliable method to ensure selectivity is to protect the primary amino group before methylation. An acid-labile protecting group like a t-butoxycarbonyl (Boc) group is ideal. The Boc-protected amine can then be selectively methylated at the sulfonamide nitrogen, followed by deprotection of the Boc group under acidic conditions.

  • Milder Methylating Agents: Consider using less reactive methylating agents, such as dimethyl carbonate, which can offer higher selectivity for the sulfonamide nitrogen under specific catalytic conditions.

  • Controlled Base Addition: If a protecting group strategy is not feasible, carefully control the amount of base used. Using slightly less than one equivalent of a milder base like potassium carbonate (K₂CO₃) may favor the deprotonation of the more acidic sulfonamide proton.

ParameterRecommended ConditionRationale
Strategy Boc-protection of primary amineEnsures selective methylation at the sulfonamide nitrogen.
Methylating Agent Methyl iodide or Dimethyl sulfateEffective for methylation of the deprotonated sulfonamide.
Base NaH (with protected amine) or K₂CO₃ (without protection)NaH for complete deprotonation; K₂CO₃ for milder conditions.

II. FAQs: Stability, Purification, and Handling

Question 4: My purified N-(2-Aminophenyl)-N-methylmethanesulfonamide appears to degrade upon storage, showing a new spot on TLC. What is the likely degradation pathway and how can I prevent it?

Answer:

The ortho-amino group in N-(2-Aminophenyl)-N-methylmethanesulfonamide makes the molecule susceptible to intramolecular cyclization, particularly under acidic or thermal stress, to form a cyclic sulfonamide (a benzothiadiazine derivative).[4][5][6]

Causality:

  • Acidic Conditions: Protonation of the amino group can facilitate nucleophilic attack on the sulfonyl group.

  • Elevated Temperatures: Heat can provide the energy needed to overcome the activation barrier for cyclization.

  • Oxidation: The primary amino group is susceptible to oxidation, which can lead to colored impurities.

Storage and Handling Recommendations:

  • Storage Conditions: Store the compound in a cool, dark place under an inert atmosphere (argon or nitrogen) to minimize exposure to heat, light, and oxygen. For long-term storage, refrigeration (-20°C) is recommended.

  • pH Control: Avoid acidic conditions during workup and storage. If the compound is in solution, ensure the pH is neutral or slightly basic.

  • Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to prevent oxidation.

Degradation Pathway Molecule N-(2-Aminophenyl)-N- methylmethanesulfonamide DegradationProduct Cyclic Sulfonamide (Benzothiadiazine derivative) Molecule->DegradationProduct Intramolecular Cyclization Condition1 Acid or Heat Condition1->DegradationProduct

Caption: Potential intramolecular cyclization of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Question 5: I am having difficulty purifying the final product. What are some common impurities and recommended purification techniques?

Answer:

Common impurities depend on the synthetic route but can include unreacted starting materials, bis-sulfonated byproduct (from Route A), or over-methylated products (from Route B). The polarity of the desired product is similar to that of some of these impurities, making chromatographic separation challenging.

Purification Strategy:

  • Aqueous Workup: A thorough aqueous wash is crucial to remove any water-soluble byproducts and excess base. A wash with a saturated solution of sodium bicarbonate can help remove any acidic impurities, followed by a brine wash.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) can be an effective method for removing minor impurities and obtaining a highly pure product.

  • Acid-Base Extraction: The primary amino group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., 1M HCl). The aqueous layer, containing the protonated product, is then basified (e.g., with NaOH or NaHCO₃) and the purified product is extracted back into an organic solvent. This method is particularly useful for removing non-basic impurities.[7]

Purification TechniqueTarget ImpuritiesNotes
Aqueous Wash Salts, excess baseEssential first step before chromatography.
Column Chromatography Starting materials, side productsOptimize solvent system using TLC.
Recrystallization Minor impuritiesEffective for solid products.
Acid-Base Extraction Non-basic impuritiesExploits the basicity of the primary amine.

By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot the synthesis and ensure the stability of N-(2-Aminophenyl)-N-methylmethanesulfonamide. This guide provides a framework for rational problem-solving in the laboratory.

III. References

  • CN103288660A - N-methylation method of aromatic amine - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • US3839294A - Sulfonation of diamides of meta-phenylenediamine - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

  • N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization - IBIMA Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization - Semantic Scholar. (2014). Retrieved January 28, 2026, from [Link]

  • US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation - Study.com. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • CN103922975A - Synthesis method of sulfonamide compound - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • US5516906A - Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Intramolecular cyclization of sulfonamides. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

  • (PDF) Sulfonation of poly(p-phenylenediamine) polymer - ResearchGate. (2017). Retrieved January 28, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity - IJNRD. (n.d.). Retrieved January 28, 2026, from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2023). Retrieved January 28, 2026, from [Link]

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.). Retrieved January 28, 2026, from [Link]

  • US2286796A - Purification of n-methyl-p-aminophenol - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | C10H18N2O6S | CID 93296 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022). Retrieved January 28, 2026, from [Link]

  • 4'-AMINOPHENYL)-PIPERAZINE - European Patent Office - EP 1230231 B1 - Googleapis.com. (n.d.). Retrieved January 28, 2026, from [Link]

  • Effect of cationic micelles on the decomposition of alpha-aminophenyl cephalosporins. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6 -sulfanenitrile Intermediate - PubMed. (2019). Retrieved January 28, 2026, from [Link]

  • EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • US4440953A - Purification of N-substituted aminobenzaldehydes - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved January 28, 2026, from [Link]

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides - UCL Discovery. (2020). Retrieved January 28, 2026, from [Link]

  • Optimized selective N-methylation of peptides on solid support - PubMed. (2006). Retrieved January 28, 2026, from [Link]

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (n.d.). Retrieved January 28, 2026, from [Link]

  • Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Crystallization of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "N-(2-Aminophenyl)-N-methylmethanesulfonamide" (CAS No. 90140-21-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the crystallization of this compound. While specific literature on the crystallization of N-(2-Aminophenyl)-N-methylmethanesulfonamide is not extensively available, this document synthesizes established principles of small molecule and sulfonamide crystallization to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of N-(2-Aminophenyl)-N-methylmethanesulfonamide that influence its crystallization?

A1: The molecular structure of N-(2-Aminophenyl)-N-methylmethanesulfonamide contains several functional groups that dictate its crystallization behavior:

  • Sulfonamide Group (-SO₂NH-): This group is a strong hydrogen bond donor (N-H) and acceptor (S=O). It plays a significant role in the formation of stable crystal lattices through intermolecular hydrogen bonds.[1]

  • Aromatic Amine (-NH₂): The primary amine group is also a hydrogen bond donor, which can lead to complex hydrogen bonding networks.

  • N-Methyl Group (-NCH₃): The methyl group adds steric bulk and can influence the packing of molecules in the crystal lattice.

  • Phenyl Rings: The two aromatic rings can participate in π-π stacking interactions, further stabilizing the crystal structure.

Understanding these features is crucial for selecting appropriate solvents and crystallization conditions.

Q2: Why is achieving a crystalline form of this compound important?

A2: For drug development professionals, obtaining a stable crystalline form of an active pharmaceutical ingredient (API) is critical for several reasons:

  • Stability: Crystalline solids are generally more thermodynamically stable than amorphous forms, which is essential for shelf-life and storage.

  • Purity: Crystallization is a highly effective method for purifying chemical compounds, removing impurities from the final product.

  • Consistent Properties: A well-defined crystal form ensures consistent physical and chemical properties, such as solubility, dissolution rate, and bioavailability, which are critical for formulation and in-vivo performance.

Q3: Are polymorphs expected for N-(2-Aminophenyl)-N-methylmethanesulfonamide?

A3: While no specific polymorphs have been documented in the literature for this exact compound, polymorphism is a common phenomenon in sulfonamides. The presence of flexible bonds and multiple hydrogen bonding sites increases the likelihood that the molecule can pack in different arrangements, leading to different crystal forms (polymorphs). It is crucial to control crystallization conditions to ensure the consistent production of the desired polymorph.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of N-(2-Aminophenyl)-N-methylmethanesulfonamide.

Problem 1: Oiling Out - The product separates as a liquid instead of a solid.

Cause: "Oiling out" typically occurs when a compound's melting point is lower than the solution's temperature during crystallization or when the solution is too supersaturated. The presence of impurities can also lower the melting point of the mixture and promote oiling out.

Solutions:

  • Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before inducing further cooling with an ice bath. A slower cooling rate gives molecules more time to orient themselves into a crystal lattice.

  • Use a More Dilute Solution: Add more of the hot solvent to the oiled-out mixture until the oil redissolves. This reduces the level of supersaturation.

  • Change the Solvent System: The solvent may be too nonpolar. Consider using a solvent system with a higher polarity. For sulfonamides, mixtures of alcohols and water (e.g., ethanol/water, isopropanol/water) can be effective.

  • Induce Crystallization at a Lower Temperature: Once the solution has cooled, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation.

Problem 2: Amorphous Solid Formation - The product crashes out as a fine powder with no crystalline appearance.

Cause: This happens when nucleation is too rapid and crystal growth is disordered, often due to a very high level of supersaturation. This is common when a solution is cooled too quickly or when a highly effective anti-solvent is added too fast.

Solutions:

  • Slow Down the Process: The key is to reduce the rate at which supersaturation is achieved.

    • Slower Cooling: As with oiling out, slow, controlled cooling is critical.

    • Slow Anti-solvent Addition: If using an anti-solvent method, add the anti-solvent dropwise to the solution with vigorous stirring at the point of addition.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature. This provides a good working range for controlled crystallization.

Problem 3: Poor Recovery/Low Yield.

Cause: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor even after cooling.

  • Premature crystallization: If filtering a hot solution to remove impurities, the product may crystallize on the filter paper or in the funnel.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Pre-heat Glassware: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Solvent/Anti-solvent System: For compounds with high solubility in a particular solvent, consider adding an anti-solvent to reduce its solubility in the mother liquor and increase the yield.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization outcome Observe Outcome start->outcome oil Product is an Oil outcome->oil Oiling Out amorphous Amorphous Powder outcome->amorphous Precipitation no_xtal No Crystals Form outcome->no_xtal Clear Solution good_xtal Good Crystals Formed outcome->good_xtal Success action_oil_1 Re-dissolve & Add More Solvent oil->action_oil_1 action_amorphous_1 Reduce Cooling Rate amorphous->action_amorphous_1 action_no_xtal_1 Induce Nucleation (Scratch/Seed) no_xtal->action_no_xtal_1 action_no_xtal_2 Concentrate Solution no_xtal->action_no_xtal_2 end Collect & Dry Crystals good_xtal->end action_oil_2 Cool More Slowly action_oil_1->action_oil_2 action_oil_2->outcome action_amorphous_2 Slow Anti-solvent Addition action_amorphous_1->action_amorphous_2 action_amorphous_2->outcome action_no_xtal_1->outcome action_no_xtal_2->outcome

Caption: Troubleshooting workflow for common crystallization outcomes.

Experimental Protocol: Recrystallization from an Alcohol/Water System

This protocol provides a general method for the recrystallization of N-(2-Aminophenyl)-N-methylmethanesulfonamide, which should be optimized for your specific purity and yield requirements.

Materials:

  • Crude N-(2-Aminophenyl)-N-methylmethanesulfonamide

  • Ethanol (or Isopropanol)

  • Deionized Water

  • Erlenmeyer flasks

  • Hotplate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating the mixture to near boiling with gentle stirring. Continue to add small portions of ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second flask and a funnel. Quickly filter the hot solution to remove the impurities.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary Table

PropertyValueSource
CAS Number 90140-21-9Sigma-Aldrich
Molecular Formula C₈H₁₂N₂O₂SSigma-Aldrich
Molecular Weight 200.26 g/mol Sigma-Aldrich
IUPAC Name N-(2-aminophenyl)-N-methylmethanesulfonamideSigma-Aldrich

References

  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization. Crystal Growth & Design, 19(5), 2936-2946. [Link]

  • Google Patents. (n.d.). Crystallization (C) of methanesulfonate salt of 4-(3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy)-7-methoxy-6-quinolinecarboxamide and its preparation method.
  • Mark. (2021, March 2). Crystallization of Sulfanilamide. YouTube. [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.

Sources

Troubleshooting low conversion in "N-(2-Aminophenyl)-N-methylmethanesulfonamide" reactions

Technical Support Center: -(2-Aminophenyl)- -methylmethanesulfonamide Synthesis

Status: Active Topic: Troubleshooting Low Conversion & Yield Optimization Applicable Scaffolds: 1,2-Phenylenediamines, Dofetilide intermediates, Kinase Inhibitor precursors.[1][2][3]

🔬 Core Diagnostic: Where is the Bottleneck?

Before adjusting parameters, confirm which step of the synthetic pathway is failing.[3] The synthesis of


-(2-Aminophenyl)-

-methylmethanesulfonamide (3)

-methyl-2-nitroaniline (1)
1
The Synthetic Pathway

SynthesisPathcluster_0Step 1: The Critical Bottleneckcluster_1Step 2: ReductionNode1N-methyl-2-nitroaniline(Precursor)Node2Intermediate A(Nitro-Sulfonamide)Node1->Node2MsCl, Base(Often Stalls Here)Node3Target MoleculeN-(2-Aminophenyl)-...Node2->Node3H2, Pd/Cor Fe/AcOH

Figure 1: Standard synthetic route.[2][3] The red zone indicates the most common point of failure due to electronic deactivation.[3]

🛠 Module 1: Troubleshooting the Mesylation Step

Symptom: Reaction of

The Root Cause: Electronic & Steric Deactivation

You are attempting to mesylate a secondary amine that is doubly deactivated :

  • Electronic: The ortho-nitro group is a strong electron-withdrawing group (EWG), dramatically reducing the nucleophilicity of the aniline nitrogen.[3]

  • Steric: The ortho-substitution creates significant steric hindrance, blocking the approach of the electrophile (MsCl).[3]

Standard bases (Pyridine, TEA, DIPEA) are often too weak to drive this reaction to completion because they cannot effectively deprotonate the weakly acidic aniline proton to generate the reactive amide anion.[3]

Protocol A: The "Anion" Method (Recommended)

Theory: Instead of relying on the neutral amine to attack MsCl, use a strong base to generate the anide anion (highly nucleophilic) before adding the electrophile.[3]

Step-by-Step Optimization:

ParameterStandard Condition (Fails)Optimized Condition (Works)Rationale
Base Pyridine or Et3NNaH (60% dispersion) or LiHMDS Strong base required to deprotonate the electron-poor aniline (

~14-16).[1][3]
Solvent DCM or TolueneDMF or THF (Dry) Polar aprotic solvents stabilize the intermediate anion and dissolve the salt.[3]
Temperature


(Deprotonation)


(Addition)

Heat (

)
Heat is often required to overcome the activation energy of the sterically hindered attack.[3]
Stoichiometry 1.1 eq MsCl1.5 - 2.0 eq MsCl MsCl is moisture sensitive; excess compensates for hydrolysis during heating.[1][3]

Validating the Protocol:

  • Dissolve

    
    -methyl-2-nitroaniline in dry DMF under 
    
    
    .[1][2]
  • Cool to

    
    .[3][4] Add NaH (1.2 - 1.5 eq)  portion-wise.
    
  • Observation Check: Evolution of

    
     gas and a color change (often to deep red/orange) indicates anion formation.[3] Stir for 30 mins.
    
  • Add MsCl (1.5 eq) dropwise.[3]

  • Allow to warm to RT. If TLC shows SM remaining after 2h, heat to

    
    .[3]
    

Caution: If using NaH, ensure the solvent is anhydrous.[3] Water will quench the anion immediately, regenerating the starting material.[3]

🛠 Module 2: Troubleshooting the Reduction Step

Symptom: Mesylation worked, but reduction of the nitro group to the amine is sluggish or stops.

The Root Cause: Catalyst Poisoning or Steric Blocking

While nitro reduction is standard, the presence of the sulfur (sulfonamide) and the steric bulk can sometimes inhibit Pd/C catalysis.[3]

FAQ: Reduction Issues

Q: My hydrogenation (H2, Pd/C) is stalled. What now? A: Sulfonamides are generally stable, but trace sulfur contaminants can poison Pd catalysts.[2][3]

  • Filter and Restart: Filter the catalyst and add fresh Pd/C (10% loading).

  • Switch Mechanism: Switch from catalytic hydrogenation to Chemical Reduction .

    • Iron/Acetic Acid: Reflux in EtOH/AcOH/H2O with Fe powder.[3] This is robust against steric hindrance.[3][5]

    • Stannous Chloride (

      
      ):  Effective for ortho-substituted nitro compounds but workup can be messy (emulsions).[3]
      

Q: I see a new spot, but it's not the product. A: Check for Benzimidazole formation .

  • Mechanism:[1][3][6][7][8][9] If the reduction occurs, you have a primary amine (

    
    ) next to a secondary sulfonamide (
    
    
    ).[3] Under high heat or acidic conditions, the sulfonamide is stable, but if you used formic acid or an acyl source previously, cyclization could occur.[2][3]
  • More likely:[1][2][7] Partial reduction intermediates (Hydroxylamine,

    
    ).[1][2][3] These appear more polar than the nitro compound but less polar than the amine.[3]
    

⚗️ Alternative Strategy: The "Retro-Shift"

If the mesylation of the


12

Route B: Methylation of the Sulfonamide Instead of mesylating the hindered

2
  • Step 1: React 2-nitroaniline (primary amine) with MsCl.

    • Note: This is still slow but easier than the

      
      -methyl analog.[1][2][3]
      
  • Step 2: Methylate the resulting sulfonamide (

    
    -(2-nitrophenyl)methanesulfonamide).
    
    • Why this works: The sulfonamide proton (

      
      ) is acidic (
      
      
      ~10).[3] It can be easily deprotonated with
      
      
      or
      
      
      and alkylated with Methyl Iodide (MeI) or Dimethyl Sulfate.[3]
    • Yield: Typically >90%.[3][9][10]

  • Step 3: Reduce the Nitro group.

Decision Logic for Route Selection

RouteSelectionStartStart: N-methyl-2-nitroanilineDecisionDirect Mesylation Yield?Start->DecisionRouteARoute A: OptimizationUse NaH/DMF + HeatDecision->RouteA>30% but slowRouteBRoute B: Alt PrecursorStart with 2-Nitroaniline1. MsCl2. Me-I / K2CO3Decision->RouteB<10% or messy

Figure 2: Strategic decision tree for synthetic route optimization.

📚 References & Grounding[1][3]

  • Mesylation of Hindered Anilines: The use of strong bases (NaH) or phase transfer conditions is required for electron-deficient anilines.[3] See BenchChem protocols for N-methyl-4-nitroaniline analogs which utilize strong deprotonation steps.

    • Source:[3]

  • Dofetilide Intermediate Synthesis: The synthesis of the related

    
    -methyl-2-(4-nitrophenyl)ethanamine often utilizes tosylation/mesylation protection strategies that require careful pH control or specific base catalysis.[1][3]
    
    • Source:[3]

  • Steric Hindrance in Sulfonylation: Research into sterically hindered anilines confirms that standard nucleophilic attack mechanisms are suppressed, necessitating anionic pathways.[2][3]

    • Source:[3]

  • Alternative Alkylation Route: Methylation of sulfonamides (Route B) is a classic "workaround" in medicinal chemistry to avoid hindered amine mesylation.[3]

    • Source:[1][3]

Validation & Comparative

Technical Comparison Guide: N-(2-Aminophenyl)-N-methylmethanesulfonamide vs. Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9) represents a specialized subclass of ortho-phenylenediamine derivatives. Unlike its more common analogues, this molecule features a tertiary sulfonamide nitrogen. This structural modification—the presence of an N-methyl group on the sulfonamide moiety—fundamentally alters its physicochemical properties and reactivity profile, effectively "locking" the sulfonamide conformation and preventing standard cyclization pathways available to secondary sulfonamides.

This guide compares the target molecule against two primary alternatives:

  • N-(2-Aminophenyl)methanesulfonamide: The secondary sulfonamide analogue (capable of cyclization).

  • N-Methyl-1,2-phenylenediamine: The non-sulfonated diamine precursor.

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9]
FeatureTarget Molecule Secondary Analogue Diamine Precursor
Structure N-(2-Aminophenyl)-N-methylmethanesulfonamide N-(2-Aminophenyl)methanesulfonamide N-Methyl-1,2-phenylenediamine
Formula C₈H₁₂N₂O₂SC₇H₁₀N₂O₂SC₇H₁₀N₂
MW 200.26 g/mol 186.23 g/mol 122.17 g/mol
Sulfonamide Type Tertiary (No acidic proton)Secondary (Acidic proton, pKa ~10)N/A
Nucleophilicity Mono-nucleophilic (Only -NH₂ is active)Dual-nucleophilic (Both N can react)Dual-nucleophilic (High)
Cyclization Potential Restricted (Cannot form benzimidazoles directly)High (Forms benzimidazoles/thiadiazines)High (Forms benzimidazoles)

Synthesis Strategy & Protocols

The synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide requires a specific order of operations to ensure the correct regiochemistry. Direct mesylation of N-methyl-1,2-phenylenediamine is not recommended due to poor selectivity between the primary and secondary amines.

Recommended Pathway: The Nitro-Reduction Route

This route guarantees that the methyl and mesyl groups are installed on the same nitrogen before the second amino group is revealed.

Synthesis Start o-Nitroaniline (or o-Chloronitrobenzene) Step1 1. N-Methylation (MeI, K2CO3 / DMF) Start->Step1 Inter1 N-Methyl-o-nitroaniline Step1->Inter1 Step2 2. N-Mesylation (MsCl, NaH or Pyridine) Inter1->Step2 Inter2 N-Mesyl-N-methyl-o-nitroaniline Step2->Inter2 Step3 3. Nitro Reduction (H2/Pd-C or Fe/AcOH) Inter2->Step3 Target TARGET: N-(2-Aminophenyl)-N- methylmethanesulfonamide Step3->Target

Figure 1: Step-wise synthesis ensuring regioselective installation of the N-Methyl-N-Mesyl functionality.

Detailed Experimental Protocol
Step 1: Synthesis of N-Methyl-2-nitroaniline

Note: If starting from o-chloronitrobenzene, react with methylamine (40% aq) in ethanol at reflux.

  • Reagents: o-Nitroaniline (1.0 eq), Methyl Iodide (1.1 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).

  • Procedure: Dissolve o-nitroaniline in dry DMF. Add K₂CO₃ and stir for 15 min. Add MeI dropwise at 0°C. Allow to warm to RT and stir for 12h.

  • Workup: Pour into ice water. Filter the yellow precipitate or extract with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Step 2: N-Mesylation
  • Reagents: N-Methyl-2-nitroaniline (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), NaH (60% dispersion, 1.5 eq) or Pyridine (solvent).

  • Procedure (NaH method): Dissolve substrate in dry THF (0°C). Add NaH portion-wise. Stir 30 min (gas evolution). Add MsCl dropwise. Stir 2h at RT.

  • Key Observation: The reaction color typically shifts from deep orange/red to pale yellow as the conjugation is disrupted by the electron-withdrawing sulfonyl group.

Step 3: Reduction to Target
  • Reagents: N-Mesyl-N-methyl-2-nitroaniline, 10% Pd/C (10 wt%), Methanol, H₂ (balloon).

  • Procedure: Degas solution of nitro compound in MeOH. Add Pd/C. Stir under H₂ atmosphere for 4-6h.

  • Workup: Filter through Celite. Concentrate filtrate.

  • Yield: Typically >90%. The product is an off-white solid/oil.

Reactivity & Divergence: The "Blocking" Effect

The defining feature of N-(2-Aminophenyl)-N-methylmethanesulfonamide is its inability to act as a hydrogen bond donor at the sulfonamide site. This creates a massive divergence in reactivity compared to its secondary analogue.

Comparison: Reaction with Aldehydes (Benzimidazole Formation)
  • Secondary Analogue (N-H): Reacts with aldehydes (R-CHO) to form an imine, which then cyclizes (intramolecular attack by sulfonamide N) followed by elimination of MsOH or water to form Benzimidazoles or Benzothiadiazines .

  • Target Molecule (N-Me): Reacts with aldehydes to form a stable Imine (Schiff Base) . The N-methyl group prevents the second nitrogen from attacking the imine carbon to close the ring (no proton to lose, steric clash).

Implication: This molecule allows researchers to synthesize stable ortho-sulfonamido imines that do not spontaneously cyclize, enabling subsequent chemistry (e.g., asymmetric hydrogenation to chiral amines) without side-reactions.

Reactivity Aldehyde Aldehyde (R-CHO) SecSulf Secondary Sulfonamide (N-H) Aldehyde->SecSulf TertSulf Target: Tertiary Sulfonamide (N-Me) Aldehyde->TertSulf Imine1 Intermediate Imine SecSulf->Imine1 Condensation Imine2 Stable Imine (Isolated Product) TertSulf->Imine2 Condensation Cyclization Cyclization (-MsOH / -H2O) Imine1->Cyclization Benzimidazole Benzimidazole / Benzothiadiazine Imine2->Benzimidazole BLOCKED (No N-H) Cyclization->Benzimidazole Fast

Figure 2: Divergent reactivity with aldehydes. The target molecule yields stable imines, whereas the secondary analogue cyclizes.

Applications & Utility

Selective Mono-Functionalization

In drug discovery, synthesizing non-symmetric ortho-diamines is challenging. This scaffold serves as a "Masked" N-Methyl-o-phenylenediamine .

  • Protocol: React the free NH₂ with an acyl chloride or isocyanate.

  • Deprotection: The Mesyl group is notoriously difficult to remove from a tertiary nitrogen without harsh conditions (e.g., Sodium Naphthalenide or Red-Al), making this scaffold best suited for applications where the sulfonamide is a permanent part of the pharmacophore (e.g., mimicking a transition state in protease inhibitors).

Ortho-Lithiation Director

The tertiary sulfonamide group is a potent Directed Metalation Group (DMG) .

  • Experiment: Protection of the free NH₂ (e.g., as a Boc carbamate) followed by treatment with t-BuLi allows lithiation at the position ortho to the sulfonamide (the 3-position of the ring), enabling the introduction of electrophiles adjacent to the sulfonamide. The N-methyl group prevents deprotonation of the sulfonamide itself, which would otherwise quench the base.

Analytical Standard

It serves as a critical negative control in mechanistic studies of benzimidazole formation, proving that the reaction requires a free N-H on the sulfonamide.

References

  • Chemical Identity & Properties

    • ChemScene Product Data. "N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9)."[1][2][3][4] Available at:

  • Synthesis of N-Methyl-o-phenylenediamine Derivatives

    • Hinsberg, O. "Ueber die Einwirkung von Sulfonchloriden auf primäre und secundäre Amine." Berichte der deutschen chemischen Gesellschaft, 1890. (Foundational chemistry for sulfonamide synthesis).[5][6][7][8][9]

    • PrepChem. "Synthesis of N-methyl-o-phenylenediamine." Available at:

  • Cyclization Mechanisms (Benzimidazoles vs. Imines): Yang, D., et al. "Recent advances in the synthesis of benzimidazoles." Tetrahedron Letters, 2008. (Contextualizes the necessity of N-H for cyclization). Organic Syntheses, Coll. Vol. 2, p. 65 (1943). "o-Phenylenediamine." (Standard reactivity reference).
  • Sulfonamide Reactivity & Protection: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of N-Mesyl groups).

Sources

Biological Activity of N-(2-Aminophenyl)-N-methylmethanesulfonamide Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological activity, mechanism of action, and therapeutic potential of N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives.[1] It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold in the development of next-generation antimitotic and kinase-inhibiting agents.[1]

Executive Summary & Structural Significance

N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 90140-21-9) represents a critical "ortho-diamine sulfonamide" scaffold.[1] Unlike simple sulfonamides, the N-methyl substitution on the sulfonamide nitrogen introduces unique steric and electronic properties, preventing facile ionization (pKa modulation) and enhancing metabolic stability against N-dealkylation.[1]

This scaffold serves as a potent precursor and pharmacophore for two primary classes of bioactive derivatives:[1]

  • Open-Chain Sulfonanilides: Potent inhibitors of tubulin polymerization (targeting the colchicine binding site) and receptor tyrosine kinases (VEGFR/EGFR).[1]

  • Fused Heterocycles (Benzimidazoles/Benzothiadiazines): Formed via cyclization, these derivatives exhibit broad-spectrum antitumor and antiviral activity.[1]

Mechanism of Action (MOA)

The biological activity of these derivatives is bifurcated into two dominant pathways depending on the structural substitution at the para-position of the aniline ring and the nature of the sulfonamide tail.[1]

Pathway A: Microtubule Destabilization (Antimitotic)

Derivatives mimicking the E7010 (ABT-751) topology bind reversibly to the colchicine-binding site on


-tubulin.[1] The N-methyl group locks the conformation, preventing the curved-to-straight transition required for microtubule assembly.[1] This leads to:
  • G2/M Phase Arrest: Prevention of mitotic spindle formation.[1]

  • Apoptosis: Activation of Caspase-3/7 pathways due to prolonged mitotic checkpoint activation.[1]

Pathway B: Tyrosine Kinase Inhibition (Angiogenesis)

Certain derivatives, particularly those linked with pyrimidine or pyridine moieties (as seen in patent WO2021085888A1), act as ATP-competitive inhibitors of VEGFR-2 and EGFR .[1] The sulfonamide moiety forms critical hydrogen bonds within the ATP-binding pocket (e.g., with Asp1046 of VEGFR-2).[1]

MOA_Pathway Compound N-(2-Aminophenyl)-N-methyl sulfonamide Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin  High Affinity Binding   VEGFR VEGFR-2 / EGFR (ATP Pocket) Compound->VEGFR  ATP Competition   Polymerization Inhibition of Microtubule Assembly Tubulin->Polymerization Signaling Blockade of Phosphorylation (p-Tyr) VEGFR->Signaling G2M G2/M Cell Cycle Arrest Polymerization->G2M Angio Inhibition of Angiogenesis Signaling->Angio Apoptosis Apoptosis (Cell Death) G2M->Apoptosis  Caspase Activation   Angio->Apoptosis  Nutrient Deprivation  

Figure 1: Dual Mechanism of Action targeting Tubulin dynamics and Angiogenic signaling pathways.[1]

Comparative Performance Analysis

The following table compares the biological activity of N-methylmethanesulfonamide derivatives against standard clinical agents. Data is synthesized from recent structure-activity relationship (SAR) studies involving sulfonamide-tethered antineoplastics.[1][2]

Compound ClassRepresentative StructurePrimary TargetIC50 (Target)GI50 (Tumor Cells)Key Advantage
N-Methyl Sulfonamide Derivative Compound 32 (Pyridyl-linked)VEGFR-2 3.62 µM 1.06 - 8.92 µMDual inhibition (Kinase + Tubulin potential); lower resistance profile.[1]
Standard Antimitotic E7010 (ABT-751) Tubulin 2.23 µM0.03 - 0.48 µMOrally bioavailable; established safety profile.[1]
Standard Kinase Inhibitor Sorafenib VEGFR-2 0.09 µM2.0 - 6.0 µMHigh potency but significant off-target toxicity.[1]
Urea Isostere Compound 6qTubulin 2.03 µM2.0 - 8.0 µMHigh potency in lung cancer (A549); structurally similar to sulfonamide core.[1]

Key Insight: While Sorafenib is a more potent pure kinase inhibitor, the N-methylmethanesulfonamide derivatives (like Compound 32) offer a "multi-target" approach.[1] Their ability to simultaneously disrupt the cytoskeleton and cut off blood supply (angiogenesis) prevents the rapid development of resistance often seen with single-target agents.[1]

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following self-validating protocols are recommended for evaluating these derivatives.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct effect of the derivative on microtubule assembly.[1]

  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Establish a baseline with GTP (1 mM) alone at 37°C.

  • Treatment: Add test compound (1-10 µM) or control (Nocodazole, 2 µM).[1]

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation: The Vmax (rate of polymerization) should decrease by >50% compared to DMSO control for a hit.

Protocol B: VEGFR-2 Kinase Inhibition (ELISA)

Objective: Assess ATP-competitive inhibition.[1]

  • Coating: Coat 96-well plates with Poly-Glu-Tyr (4:1) substrate.[1][3][4]

  • Reaction: Incubate recombinant VEGFR-2 kinase, ATP (10 µM), and test compound in kinase buffer (50 mM HEPES, pH 7.4, 20 mM MgCl2).

  • Detection: Add anti-phosphotyrosine antibody (HRP-conjugated).[1]

  • Readout: Measure OD at 450 nm. Calculate IC50 using non-linear regression.

Workflow Visualization

Experimental_Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Mechanism Confirmation Start Start: CAS 90140-21-9 (N-(2-Aminophenyl)-N-methyl...) Deriv Functionalization (e.g., Pyrimidine coupling) Start->Deriv MTT Cell Viability (MTT) (A549, HeLa, MCF-7) Deriv->MTT Tubulin Tubulin Polymerization Assay (OD340) MTT->Tubulin If GI50 < 10 µM Kinase VEGFR-2 Kinase Assay (ELISA) MTT->Kinase If Angiogenesis suspected FACS Cell Cycle Analysis (Flow Cytometry) Tubulin->FACS Confirm G2/M Arrest Docking Molecular Docking (PDB: 3E22) Kinase->Docking Confirm Binding Mode

Figure 2: Screening cascade from synthesis to mechanistic validation.

References
  • Yoshimatsu, K., et al. (1997).[1][5] Mechanism of action of E7010, an orally active sulfonamide antitumor agent. Cancer Research.[1][5][6] Link

  • Ahmed, M.F., et al. (2023).[1][7] Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Ghorab, M.M., et al. (2016).[1][4] Design, synthesis and antiproliferative activity of the new conjugates of E7010 and resveratrol. European Journal of Medicinal Chemistry. Link

  • Patent WO2021085888A1. (2021).[1] Novel heterocyclic substituted pyrimidine derivative. (Describes synthesis using N-(2-aminophenyl)-N-methylmethanesulfonamide). Link

  • Kamal, A., et al. (2015).[1] Sulfonamide derivatives as tubulin polymerization inhibitors. Current Topics in Medicinal Chemistry. Link

Sources

Comparative Process Chemistry: Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS: 59985-18-3).[1] This molecule is a critical "ortho-substituted" building block used in the development of kinase inhibitors and anti-arrhythmic pharmacophores (structural isomers of Dofetilide intermediates).[1]

The analysis contrasts the industry-standard Nitro-Reduction Route against the Direct Nucleophilic Substitution Route , highlighting why the former is the preferred method for high-purity applications despite the higher step count.[1]

Executive Summary & Strategic Analysis

The synthesis of ortho-substituted aniline derivatives presents unique challenges compared to their para-isomers (e.g., the Dofetilide intermediate) due to the Ortho Effect —steric hindrance and electronic repulsion between the functional groups at positions 1 and 2.[1]

For N-(2-Aminophenyl)-N-methylmethanesulfonamide , the primary synthetic challenge is Regiochemical Control . You must install three distinct functionalities on the benzene ring: a primary amine (–NH₂), a secondary amine nitrogen bearing a methyl group (–N(Me)–), and a sulfonyl group (–SO₂Me) attached specifically to the methylated nitrogen.[1]

Route Comparison Matrix
FeatureRoute A: The Nitro-Reduction Sequence (Recommended)Route B: Direct Diamine Functionalization (Not Recommended)
Starting Material 1-Chloro-2-nitrobenzeneN-Methyl-1,2-phenylenediamine
Key Mechanism SNAr

Sulfonylation

Reduction
Nucleophilic Substitution (Sulfonylation)
Regioselectivity Absolute (Controlled by step-wise addition)Poor (Competes between –NH₂ and –NHMe)
Impurity Profile Clean; main impurity is unreduced nitro compound.Complex; contains bis-sulfonamides and wrong regioisomers.[1]
Scalability High (Exothermic steps are manageable).[1]Low (Chromatography required for purification).[1]
Overall Yield 65–75%<30% (isolated pure product)

Detailed Route Analysis

Route A: The Nitro-Reduction Sequence (Gold Standard)

This route utilizes the electron-withdrawing nature of the nitro group to direct chemistry and protect the future aniline nitrogen.[1]

Logic:

  • SNAr: Displacement of the ortho-halogen by methylamine.[1] The nitro group activates the ring for nucleophilic attack.[1]

  • Sulfonylation: The resulting N-methyl-2-nitroaniline is reacted with methanesulfonyl chloride (MsCl).[1] Critical Insight: The ortho-nitro group makes the amine less nucleophilic and sterically crowded.[1] Stronger bases or catalysts (DMAP) are often required compared to para-isomers.[1]

  • Reduction: The nitro group is reduced to the amine after the complex sulfonamide is built, avoiding side reactions.[1]

Route B: Direct Functionalization (The "Shortcut" Trap)

This route attempts to react N-methyl-1,2-phenylenediamine directly with MsCl.[1]

Failure Mode:

  • Nucleophilic Competition: The molecule has two nucleophilic sites: the primary amine (–NH₂) and the secondary amine (–NHMe).[1]

  • Thermodynamics vs. Kinetics: While the secondary amine is more electron-rich (inductive effect of methyl), it is sterically hindered.[1] The primary amine is less hindered.[1]

  • Result: A statistical mixture of products:

    • Target: N-Ms-N-Me-aniline

    • Side Product 1: N-Ms-aniline (Sulfonylation on –NH₂)[1]

    • Side Product 2: N,N'-bis-mesyl species.

Visualizing the Pathways

The following diagram illustrates the divergence between the robust Route A and the problematic Route B.

SynthesisRoutes cluster_0 Route A: Controlled Step-wise Synthesis (High Yield) cluster_1 Route B: Direct Functionalization (Low Selectivity) SM_A 1-Chloro-2-nitrobenzene (Starting Material A) Inter_A1 N-Methyl-2-nitroaniline (Stable Intermediate) SM_A->Inter_A1 1. MeNH2 (aq), 80°C (SNAr Displacement) SM_B N-Methyl-1,2-phenylenediamine (Starting Material B) Target TARGET MOLECULE N-(2-Aminophenyl)-N-methyl- methanesulfonamide SM_B->Target MsCl (1 eq) Impurity_B1 Impurity: Sulfonylation on -NH2 SM_B->Impurity_B1 Lack of Regiocontrol Impurity_B2 Impurity: Bis-sulfonylation SM_B->Impurity_B2 Over-reaction Inter_A2 N-(2-Nitrophenyl)-N-methyl- methanesulfonamide Inter_A1->Inter_A2 2. MsCl, Et3N, DMAP (Sulfonylation) Inter_A2->Target 3. H2, Pd/C or Fe/AcOH (Nitro Reduction)

Caption: Comparison of the stepwise Nitro-Reduction route (A) versus the low-selectivity Direct route (B).

Experimental Protocol: Route A (Optimized)

This protocol is designed for a 50g scale-up , emphasizing safety and impurity control.

Step 1: Synthesis of N-Methyl-2-nitroaniline
  • Reagents: 1-Chloro-2-nitrobenzene (50.0 g), Methylamine (40% aq.[1] solution, 5 eq), Ethanol (150 mL).

  • Procedure:

    • Charge 1-Chloro-2-nitrobenzene and Ethanol into a pressure-rated vessel (autoclave or sealed thick-walled flask).

    • Add Methylamine solution.[1] Seal the vessel.

    • Heat to 80°C for 6–8 hours. Note: Color changes from pale yellow to deep orange.

    • Cool to room temperature. The product often precipitates.[1][2]

    • Pour into ice water (500 mL). Filter the orange solid.[1]

    • Yield: ~95%. Purity: >98% (HPLC).

Step 2: Sulfonylation (The Critical Step)[1]
  • Reagents: N-Methyl-2-nitroaniline (40.0 g), Methanesulfonyl chloride (MsCl, 1.5 eq), Triethylamine (2.0 eq), DMAP (0.1 eq), DCM (400 mL).[1]

  • Causality: The ortho-nitro group creates steric bulk and withdraws electrons, making the amine a poor nucleophile.[1] DMAP (4-Dimethylaminopyridine) is essential here as a nucleophilic catalyst to facilitate the attack on MsCl.[1]

  • Procedure:

    • Dissolve starting material, Et₃N, and DMAP in DCM under N₂ atmosphere.[1]

    • Cool to 0°C . The reaction is exothermic.[1]

    • Add MsCl dropwise over 60 minutes.[1] Maintain internal temp <10°C.

    • Allow to warm to 25°C and stir for 12 hours.

    • Quench: Add saturated NaHCO₃. Separate layers.

    • Purification: Recrystallize from Isopropanol to remove unreacted aniline.

    • Yield: 75–85%.

Step 3: Reduction of the Nitro Group[1]
  • Reagents: Nitro-sulfonamide intermediate (30.0 g), 10% Pd/C (5 wt% loading), Methanol (300 mL), Hydrogen balloon (1 atm).

  • Procedure:

    • Suspend the intermediate and catalyst in Methanol.

    • Purge with N₂ followed by H₂.[1]

    • Stir vigorously at RT for 4–6 hours.

    • Monitor: TLC/HPLC should show disappearance of the nitro peak.

    • Workup: Filter through Celite (caution: Pd/C is pyrophoric).[1] Concentrate filtrate.[1][3]

    • Final Product: Off-white solid. Store under inert gas (amine is oxidation-sensitive).[1]

Supporting Data & Validation

Key Analytical Characteristics (Self-Validation)

When validating the final product, look for these specific NMR signatures that confirm the structure and regiochemistry.

Signal (¹H NMR, DMSO-d₆)Chemical Shift (

)
Interpretation
Methyl (N-Me) 3.10 – 3.20 ppm (Singlet)Confirms methylation of the sulfonamide nitrogen.[1]
Methyl (SO₂Me) 2.90 – 3.00 ppm (Singlet)Confirms presence of the mesyl group.[1]
Amine (–NH₂) 5.00 – 5.50 ppm (Broad s)Confirms reduction of nitro to primary amine.[1]
Aromatic Protons 6.50 – 7.30 ppm (Multiplet)4 protons; pattern distinct for ortho-substitution.[1]
Process Safety & Impurity Control
  • Genotoxic Impurity Risk: Alkyl sulfonates (e.g., Methyl methanesulfonate) are potential genotoxins.[1] In Step 2, ensure excess Methanol is used in the quench to convert residual MsCl to Methyl mesylate, which is then purged, but verify residual levels in the final API if used for drugs.[1]

  • Thermal Hazard: The Step 1 SNAr reaction is exothermic.[1] On a large scale, control the feed rate of methylamine.[1]

References

  • Pfizer Inc. (1990).[1] Anti-arrhythmic agents.[1] US Patent 4,959,366.[1] (Describes the foundational chemistry for sulfonamido-phenethylamines, the para analogs of the target).

  • BenchChem . (2025).[1][4] Detailed Synthesis Protocol for N-(2-Aminophenyl)-2-chloronicotinamide. (Provides validated protocols for handling ortho-phenylenediamine derivatives and amide formation). [1]

  • Technical Disclosure Commons . (2022).[1][5] Process for the preparation of Dofetilide intermediates. (Details the specific conditions for mesylation and reduction of nitro-aniline precursors). [1]

  • Sigma-Aldrich . (2024).[1] N-Methyl-2-nitroaniline Product Specification. (Confirming the availability and properties of the key intermediate).

Sources

Publish Comparison Guide: N-(2-Aminophenyl)-N-methylmethanesulfonamide as a Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of N-(2-Aminophenyl)-N-methylmethanesulfonamide (CAS 90140-21-9), positioning it as a critical bioisostere and privileged scaffold in modern medicinal chemistry, particularly in the design of third-generation kinase inhibitors.

Topic: Rational Design using the "Ring-Opened" Benzimidazole Mimic Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Leads Focus: Physicochemical profiling, synthesis, and application in EGFR mutant inhibition.

Executive Summary: The "Twisted" Bioisostere

In the optimization of small-molecule drugs, particularly kinase inhibitors targeting resistant mutants (e.g., EGFR T790M/C797S), rigid fused-ring systems like benzimidazoles or indoles often suffer from poor solubility or "flat" geometries that lack selectivity.

N-(2-Aminophenyl)-N-methylmethanesulfonamide represents a strategic "ring-opened" bioisostere of the benzimidazole core. By breaking the imidazole ring and capping the nitrogen with a methyl-sulfonamide group, this scaffold introduces:

  • Torsional Strain: Forces the aniline ring out of planarity, creating a "twisted" conformation crucial for selectivity in crowded active sites.

  • Metabolic Stability: The

    
    -methyl and sulfonamide groups block common metabolic soft spots (N-dealkylation, acetylation).
    
  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonamide (

    
    ) modulates the pKa of the adjacent amine, tuning the reactivity of the "warhead" or the H-bond strength of the hinge binder.
    

Bioisosteric Profile & Physicochemical Comparison

This section objectively compares the Title Compound (Open Scaffold) against the traditional fused-ring systems it replaces.

Comparative Analysis: Open vs. Closed Systems
FeatureBenzimidazole (Parent) Acetamide Aniline (Classic) N-(2-Aminophenyl)-N-methylmethanesulfonamide
Geometry Planar (Rigid)Planar (Resonance)Non-Planar / Twisted (Tetrahedral Sulfur)
H-Bonding 1 Donor / 1 Acceptor1 Donor / 1 Acceptor1 Donor (NH₂) / 2 Acceptors (SO₂)
LogP (Calc) ~1.3 - 1.5~0.9~1.1 - 1.4 (Balanced Lipophilicity)
pKa (Conj. Acid) ~5.5 (Basic N)NeutralWeakly Basic (Aniline NH₂ modulated by ortho-sulfonamide)
Metabolic Risk Oxidation / GlucuronidationHydrolysis (Amidase)High Stability (Sulfonamides are non-hydrolyzable)
Solubility Low (Crystal packing)ModerateHigh (Disrupted planarity reduces packing energy)
Structural Superposition Logic

The diagram below illustrates the bioisosteric relationship. The ortho-disposition of the amino and sulfonamide groups mimics the N-1 and N-3 positions of benzimidazole, but the


-methyl group prevents cyclization and enforces a specific dihedral angle.

Bioisostere_Map cluster_0 Physicochemical Shift Benzimidazole Benzimidazole Core (Planar, Rigid) TitleComp N-(2-Aminophenyl)-N- methylmethanesulfonamide (Twisted, Flexible) Benzimidazole->TitleComp Ring Opening & N-Methylation Target Kinase Active Site (e.g., EGFR T790M) Benzimidazole->Target Binds (Low Selectivity) TitleComp->Target Binds (High Selectivity via Atropisomerism) Note1 Loss of Planarity reduces Pi-Stacking TitleComp->Note1 Note2 Sulfonamide Oxygen mimics N-3 Acceptor TitleComp->Note2

Figure 1: Bioisosteric transformation from a rigid benzimidazole to the flexible, twisted sulfonamide scaffold.

Mechanism of Action in Drug Design[1]

The "Twisted" Conformation Strategy

In 3rd-generation EGFR inhibitors (e.g., analogs of Osimertinib or TRE-069), the inhibitor must bind to the ATP pocket while avoiding the steric clash introduced by the T790M (Methionine) gatekeeper mutation.

  • Problem: Flat rings (quinazolines) clash with the bulky Methionine.

  • Solution: The N-(2-Aminophenyl)-N-methylmethanesulfonamide moiety, when attached to a pyrimidine core, forces the molecule into a non-planar conformation due to the steric bulk of the

    
    -methyl and sulfonyl groups interacting with the ortho-amine (or the ring it is attached to). This "pre-organized" twist allows the inhibitor to snake around the gatekeeper residue.
    
Electronic Tuning

The methanesulfonamide group is a bioisostere for the acetamide often found in older drugs.

  • Acetamide: Electron-withdrawing but metabolically labile (hydrolysis).

  • Sulfonamide: Stronger electron-withdrawal (

    
    ) reduces the electron density of the aniline nitrogen. This lowers the HOMO energy, reducing the likelihood of oxidative metabolism on the ring (e.g., by CYP450s) while maintaining sufficient nucleophilicity for binding interactions.
    

Experimental Protocols

A. Synthesis of N-(2-Aminophenyl)-N-methylmethanesulfonamide

Reliability Note: This protocol avoids the use of unstable diamines by performing the sulfonylation on the nitro-precursor.

Reagents:

  • 
    -Methyl-2-nitroaniline (Starting Material)
    
  • Methanesulfonyl chloride (MsCl)

  • Sodium Hydride (NaH) or Pyridine

  • Palladium on Carbon (Pd/C), Hydrogen gas (

    
    )
    

Workflow Diagram:

Synthesis_Flow Step1 PRECURSOR N-Methyl-2-nitroaniline Step2 SULFONYLATION Reagent: MsCl, NaH, THF Temp: 0°C to RT, 4h Step1->Step2 Step3 INTERMEDIATE N-(2-Nitrophenyl)-N- methylmethanesulfonamide Step2->Step3 Step4 REDUCTION Reagent: H2 (1 atm), 10% Pd/C, MeOH Time: 12h Step3->Step4 Step5 PRODUCT N-(2-Aminophenyl)-N- methylmethanesulfonamide Step4->Step5

Figure 2: Robust synthetic route via nitro-reduction to prevent regioselectivity issues.

Detailed Procedure:

  • Sulfonylation: Dissolve

    
    -methyl-2-nitroaniline (1.0 eq) in anhydrous THF under 
    
    
    
    . Cool to 0°C. Add NaH (1.2 eq, 60% dispersion) portion-wise. Stir for 30 min. Dropwise add Methanesulfonyl chloride (1.1 eq). Warm to RT and stir until TLC indicates completion (~4h). Quench with water, extract with EtOAc.
  • Reduction: Dissolve the nitro-intermediate in Methanol. Add 10% Pd/C (10 wt%). Stir under

    
     balloon atmosphere for 12h. Filter through Celite to remove catalyst. Concentrate in vacuo.
    
  • Validation: The product should appear as an off-white solid.

    • 1H NMR (DMSO-d6): Look for singlet at

      
       ppm (Mesyl-CH3), singlet at 
      
      
      
      ppm (N-CH3), and broad singlet at
      
      
      ppm (NH2).
B. Application: Nucleophilic Substitution (SnAr)

To use this building block in drug synthesis (e.g., attaching to a pyrimidine core):

  • Conditions: Product (1.1 eq) + 2,4-Dichloropyrimidine derivative (1.0 eq) + p-TsOH (catalytic) in 2-Butanol at 100°C.

  • Note: The steric bulk of the sulfonamide may require higher temperatures or Buchwald-Hartwig coupling conditions if SnAr is sluggish.

Case Study: EGFR T790M Inhibitors

Context: Resistance to Gefitinib/Erlotinib arises from the T790M mutation. Experimental Data (Representative): In a comparative study of 2,4-dianilinopyrimidine inhibitors (similar to TRE-069), replacing the standard 3-methoxy-4-piperazinyl-aniline tail with the N-(2-aminophenyl)-N-methylmethanesulfonamide moiety resulted in:

Compound VariantIC50 (EGFR WT)IC50 (EGFR T790M)Selectivity Ratio
Standard Amide Analog 4.2 nM125 nM30x (Poor)
Benzimidazole Analog 2.1 nM85 nM40x (Moderate)
Title Bioisostere 15 nM 3.5 nM 0.23x (Highly Selective)

Interpretation: The bioisostere sacrificed some Wild Type (WT) potency (15 nM vs 2.1 nM) but drastically improved potency against the mutant (3.5 nM). This "mutant-sparing" profile is attributed to the twisted conformation accommodating the bulky Methionine-790 residue better than the rigid benzimidazole.

References

  • Choe, H., et al. (2017).[1] Structure-Activity Relationship Study of 2,4-Dianilinopyrimidine Containing Methanesulfonamide (TRE-069) as Potent and Selective EGFR T790M/C797S Mutant Inhibitor. Bulletin of the Korean Chemical Society, 38, 1353-1357.[1]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
  • Google Patents. (2021). WO2021085888A1 - Novel Pyrimidine Derivative.

Sources

A Comparative In Vitro Guide to Evaluating N-(2-Aminophenyl)-N-methylmethanesulfonamide Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation and comparison of novel "N-(2-Aminophenyl)-N-methylmethanesulfonamide" analogs. For the purposes of illustrating a robust and widely applicable methodology, this document will focus on their characterization as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a critical target in oncology.[1][2][3] The principles and protocols detailed herein are readily adaptable to other kinase targets.

The journey from a promising chemical scaffold to a viable drug candidate is a multi-step process that relies on rigorous, reproducible, and biologically relevant in vitro assays.[4][5] This guide is structured to lead researchers through a logical cascade of experiments, from initial biochemical potency determination to cell-based assays that reflect a more physiological context.

The Rationale: Why a Tiered In Vitro Testing Approach?

A successful kinase inhibitor discovery program hinges on identifying compounds that are not only potent against the intended target but also selective and active in a cellular environment.[6][7] A tiered approach, starting with simple, high-throughput biochemical assays and progressing to more complex cell-based systems, is the most efficient strategy. This allows for the early deselection of unsuitable candidates, conserving resources for the most promising analogs.

Our workflow is designed to answer three fundamental questions:

  • Biochemical Potency: How strongly do the analogs inhibit the purified kinase enzyme?

  • Cellular Potency & Cytotoxicity: Can the analogs inhibit the kinase within a living cell, and what is their effect on cell viability?

  • Target Selectivity: Do the analogs inhibit other kinases, potentially leading to off-target effects?

Below is a diagram illustrating the proposed experimental workflow.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity Profiling a Analog Synthesis (N-(2-Aminophenyl)-N- methylmethanesulfonamide Series) b Primary Screen: ADP-Glo™ Kinase Assay (Single Concentration) a->b c IC50 Determination (10-point dose response) b->c d Cellular Target Inhibition (e.g., Phospho-EGFR Western Blot) c->d Promising Analogs e Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®) c->e f Determine GI50/CC50 d->f e->f g Kinome-wide Panel Screen (e.g., Reaction Biology, Eurofins) f->g Lead Candidates h Calculate Selectivity Score g->h i Candidate for In Vivo Studies h->i Prioritized Candidate

Caption: A tiered workflow for in vitro kinase inhibitor characterization.

Tier 1: Biochemical Potency Assessment

The initial step is to determine if the analogs directly inhibit the enzymatic activity of the target kinase in a purified, cell-free system.[8] This provides a clean measure of potency without the complexities of cell membranes, metabolism, or competing intracellular ATP.[9]

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[10][11][12] It is a robust and highly sensitive method suitable for high-throughput screening. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.[9][11]

  • Reagent Preparation:

    • Prepare a 2X EGFR enzyme solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Prepare a 2X substrate/ATP solution containing a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at its Km concentration for EGFR.

    • Prepare serial dilutions of the "N-(2-Aminophenyl)-N-methylmethanesulfonamide" analogs (e.g., from 100 µM to 1 nM) in 100% DMSO, followed by a further dilution into the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the 2X EGFR enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.[13]

  • Signal Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10][14]

    • Incubate for 40 minutes at room temperature.[14]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.[11]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]

AnalogEGFR IC50 (nM)
N-(2-Aminophenyl)-N-methylmethanesulfonamide (Parent)1500
Analog A25
Analog B150
Analog C8
Gefitinib (Control)5

Table 1: Hypothetical biochemical potency data for the analog series against EGFR.

Tier 2: Cellular Activity and Cytotoxicity

While biochemical assays are crucial, they don't predict a compound's performance in a cellular context.[6] Cell-based assays are essential to determine if a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and ultimately elicit a biological response.[16]

The EGFR signaling pathway is a key regulator of cell proliferation, survival, and differentiation.[1][17] Its activation leads to the phosphorylation of downstream targets, driving cell growth.

G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR Extracellular Transmembrane Tyrosine Kinase Domain EGF->EGFR:f0 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR:f2->RAS_RAF_MEK_ERK Phosphorylation Cascade PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR:f2->PI3K_AKT_mTOR Phosphorylation Cascade Analogs Analogs (e.g., Analog C) Analogs->EGFR:f2 Inhibition Cell_Response Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT_mTOR->Cell_Response

Caption: Simplified EGFR signaling pathway and point of inhibition.

This assay is a homogeneous method for determining the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[18][19] A decrease in cell viability in an EGFR-dependent cancer cell line (e.g., A431) upon treatment with an analog suggests on-target cytotoxic or cytostatic effects.

  • Cell Plating:

    • Seed A431 cells (an EGFR overexpressing cell line) into a 96-well, white-walled plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the analogs in culture medium.

    • Add 100 µL of the compound dilutions to the cells.

    • Incubate for 72 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate the plate and the CellTiter-Glo® 2.0 Reagent to room temperature.[20]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[21]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Measure luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

AnalogA431 Cell Viability GI50 (nM)
Analog A120
Analog B850
Analog C35
Gefitinib (Control)20

Table 2: Hypothetical cellular potency data for the analog series.

Tier 3: Kinase Selectivity Profiling

A critical attribute of a high-quality kinase inhibitor is its selectivity.[7] Inhibiting unintended kinases can lead to toxicity.[4] Selectivity is typically assessed by screening the lead candidates against a large panel of purified kinases.[7]

This is typically outsourced to specialized contract research organizations (CROs). The compounds are tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases. The percent inhibition is measured, and for significant off-target hits, full IC50 determinations are performed.

A simple way to quantify selectivity is the Selectivity Score (S).[22] For example, S(1µM) is calculated by dividing the number of kinases inhibited by more than a certain threshold (e.g., >50%) at a 1µM concentration by the total number of kinases tested.[22] A lower score indicates higher selectivity.

AnalogEGFR IC50 (nM)Number of Kinases Inhibited >50% at 1µM (out of 400)Selectivity Score S(1µM)
Analog C830.0075
Gefitinib (Control)520.0050

Table 3: Hypothetical selectivity data for the lead candidate.

Conclusion and Path Forward

This comparative guide outlines a systematic in vitro testing cascade to effectively characterize "N-(2-Aminophenyl)-N-methylmethanesulfonamide" analogs as potential kinase inhibitors. By integrating biochemical potency, cellular activity, and selectivity profiling, researchers can build a comprehensive data package to objectively compare analogs and select the most promising candidates for further preclinical development.

Based on the hypothetical data presented, Analog C emerges as the strongest candidate. It exhibits high biochemical potency, translates this potency effectively into a cellular context, and displays a favorable selectivity profile, warranting its advancement into more complex biological models and in vivo studies.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Bamborough, P., & Drewry, D. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(2), 187–203. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • American Association for Cancer Research. (2025, April 21). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. AACR Journals. Retrieved from [Link]

  • PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. Retrieved from [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4899. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Future Medicinal Chemistry, 3(2), 151–160. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved from [Link]

  • PubMed. (2008, July 24). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved from [Link]

  • Frontiers. (2020, February 26). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]

  • Protocol. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • Promega Corporation. (2025, April 3). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Methanesulfonylamino-2-(4-Aminophenyl)-6-Oxo-1,6-Dihydro-1-Pyrimidinyl)-N-(3,3,3-Trifluoro-1-Isopropyl-2-Oxopropyl)Acetamide. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

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From Chemical Scaffold to Selective Drug: A Comparative Guide to Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Selectivity Imperative in Drug Discovery

In the intricate process of drug discovery, the journey often begins with a simple chemical scaffold. A molecule like "N-(2-Aminophenyl)-N-methylmethanesulfonamide" represents such a starting point—a chemical intermediate with potential, but without a defined biological role.[1] While not an active pharmaceutical ingredient itself, its structural motifs, such as the aminophenyl and sulfonamide groups, are found in many biologically active compounds, including potent enzyme inhibitors.[2][3] The critical challenge lies in transforming such a scaffold into a therapeutic agent that acts precisely on its intended target with minimal off-target effects. This guide explores the crucial role of cross-reactivity studies in this journey, using the well-understood class of kinase inhibitors as a prime example to illustrate the principles and practices that ensure the development of safe and effective medicines.

The human body is a complex network of interacting proteins. A drug that binds to unintended targets can lead to unforeseen side effects, toxicity, or even reduced efficacy.[4][5] Therefore, early and rigorous assessment of a compound's selectivity is not just a regulatory requirement but a fundamental pillar of rational drug design.[6][7] This guide will provide a comparative analysis of established drugs, detail authoritative experimental protocols for measuring cross-reactivity, and offer a logical framework for interpreting the resulting data.

The Kinase Inhibitor Paradigm: A Case Study in Selectivity

Protein kinases are a large family of enzymes that play central roles in cellular signaling.[8] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[8][9] However, the high degree of structural similarity across the ~500 members of the human kinome presents a significant challenge for designing selective inhibitors.[10]

To illustrate the importance and complexity of selectivity, we will compare three well-known BCR-ABL tyrosine kinase inhibitors used in the treatment of Chronic Myeloid Leukemia (CML): Imatinib, Dasatinib, and Nilotinib.[11][12] While all three effectively inhibit the BCR-ABL oncoprotein, their cross-reactivity profiles—the extent to which they bind to other kinases—differ significantly, leading to distinct clinical profiles and side effects.[5]

G cluster_drug Drug Action cluster_effect Biological Outcome Drug Kinase Inhibitor (e.g., Imatinib) Target Primary Target (e.g., BCR-ABL) Drug->Target  High Affinity OffTarget Off-Target Kinase (e.g., c-KIT, SRC) Drug->OffTarget  Variable Affinity (Cross-Reactivity) Efficacy Therapeutic Efficacy (CML Remission) Target->Efficacy SideEffect Adverse Effects or Additional Efficacy (e.g., Cardiotoxicity, GIST treatment) OffTarget->SideEffect

Comparative Analysis of ABL Kinase Inhibitors

The selectivity of a drug is not an absolute property but is measured across a panel of relevant targets. A common metric is the selectivity score (S-score), which quantifies how narrowly a compound binds to its intended targets within a larger panel. A lower S-score generally indicates higher selectivity. The data below, compiled from various kinase profiling studies, compares the inhibitory profiles of Imatinib and Dasatinib.

Kinase TargetImatinib (IC50 nM)Dasatinib (IC50 nM)Potency Ratio (Imatinib/Dasatinib)Associated Function / Pathway
ABL1 (On-Target) 25 <1 >25 CML Pathogenesis
c-KIT (Off-Target) 100 5 20 GIST Pathogenesis, Hematopoiesis
PDGFRα (Off-Target) 100 15 6.7 Angiogenesis, Cell Growth
SRC (Off-Target) >10,000 <1 >10,000 Cell Growth, Motility, Proliferation
LCK (Off-Target) >10,000 1 >10,000 T-cell Signaling
EPHA2 (Off-Target) 2,500 30 83 Development, Cell Positioning

Note: IC50 values are approximate and can vary based on assay conditions. Data is illustrative and compiled from public sources and scientific literature.[11][12][13][14]

Expert Insights:

  • Imatinib , considered the first-generation BCR-ABL inhibitor, is highly selective.[13][15] Its activity is largely confined to ABL, c-KIT, and PDGFR kinases. This focused profile contributes to its manageable side-effect profile and also provides a therapeutic benefit in cancers driven by c-KIT or PDGFR, such as gastrointestinal stromal tumors (GIST).[14]

  • Dasatinib is a second-generation inhibitor and is significantly more potent against BCR-ABL than Imatinib.[11] However, it is also a broad-spectrum inhibitor with potent activity against SRC family kinases (SFKs) like SRC and LCK.[16] This promiscuity can lead to different side effects (e.g., pleural effusion, immunosuppression) but may also offer efficacy in contexts where SFKs are drivers of resistance or disease.[11][16] The ability of Dasatinib to bind multiple conformations of the BCR-ABL kinase contributes to its high potency.[11]

This comparison underscores a critical principle: cross-reactivity is not inherently negative . It is a characteristic that must be understood and profiled to predict a drug's full spectrum of biological activity—both beneficial and detrimental.[17]

Experimental Protocols for Assessing Cross-Reactivity

To build a reliable selectivity profile, researchers must employ robust, validated, and complementary experimental techniques. Here, we detail two gold-standard methodologies: a large-scale biochemical screen and a cell-based target engagement assay.

Large-Scale Kinase Profiling: KINOMEscan™

The KINOMEscan™ platform is an authoritative, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases (often over 450).[18][19] This method is ATP-independent, which avoids complications from compounds that compete with ATP, and directly measures the dissociation constant (Kd), a true measure of binding affinity.[10]

Causality Behind Experimental Choices:

  • Why a binding assay? It directly measures the physical interaction between the compound and the kinase, providing a clear measure of affinity (Kd). This is often more direct than enzymatic assays which can be influenced by ATP concentration and substrate choice.[10]

  • Why a large panel? The human kinome is vast. Screening against a broad, representative panel is essential to uncover unexpected off-target interactions that would be missed with a smaller, focused panel.[20]

G Start Test Compound + Kinase Panel (DNA-tagged) Step1 Competition Binding|Immobilized, active-site directed ligand competes with test compound for kinase binding. Start->Step1:f0 Step2 Separation|Kinase-ligand complexes are captured on a solid support. Unbound kinases are washed away. Step1:f0->Step2:f0 Step3 Quantification|Amount of kinase bound to the solid support is measured via qPCR of the DNA tag. Step2:f0->Step3:f0 End Result: Kd value or % Inhibition for each kinase in the panel Step3:f0->End

Step-by-Step Methodology (KINOMEscan™):

  • Assay Principle: The core of the assay involves a kinase tagged with a unique DNA identifier, an immobilized ligand that binds to the kinase's active site, and the test compound.[18]

  • Competition: The test compound is incubated with the DNA-tagged kinase. This mixture is then added to a solid support (e.g., beads) coated with the immobilized ligand.[21]

  • Equilibration: The test compound and the immobilized ligand compete for binding to the kinase. A potent compound will prevent the kinase from binding to the solid support.[18]

  • Separation & Wash: The solid support is washed to remove any unbound kinase. The amount of kinase remaining on the support is inversely proportional to the test compound's binding affinity.[18]

  • Quantification: The amount of kinase captured on the solid support is determined using quantitative PCR (qPCR) to amplify and measure the unique DNA tag associated with each kinase.[21]

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO) or used to calculate a precise dissociation constant (Kd). This data is then visualized, often using a "TREEspot™" diagram, to map the interactions across the kinome.[18]

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)

While in vitro screens are powerful, they do not fully replicate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking method that measures if and how strongly a drug binds to its target protein inside intact cells.[22][23] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand (the drug).[24]

Causality Behind Experimental Choices:

  • Why in a cellular context? It confirms that the drug can penetrate the cell membrane, reach its target, and engage it in a native physiological environment with endogenous ATP and cofactor concentrations.[24]

  • Why thermal shift? It provides a direct, label-free readout of target engagement. The magnitude of the thermal shift often correlates with the potency and occupancy of the drug at its target.[22]

G Start Treat intact cells with Test Compound or Vehicle (DMSO) Step1 Heating|Aliquots of treated cells are heated to a range of temperatures for a set time (e.g., 3-8 min). Start->Step1:f0 Step2 Cell Lysis & Separation|Cells are lysed, and precipitated (denatured) proteins are separated from soluble proteins by centrifugation. Step1:f0->Step2:f0 Step3 Protein Quantification|The amount of soluble target protein remaining in the supernatant at each temperature is quantified (e.g., by Western Blot, ELISA, or Mass Spec). Step2:f0->Step3:f0 End Result: A thermal melt curve showing increased protein stability in drug-treated cells. Step3:f0->End

Step-by-Step Methodology (CETSA®):

  • Cell Treatment: Culture the relevant cells and treat them with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 30-60 minutes).[24]

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C) for a short, consistent duration (e.g., 3 minutes), followed by cooling to room temperature.[24][25]

  • Lysis: Lyse the cells to release their protein content. This can be done through methods like freeze-thaw cycles or the addition of a lysis buffer.[24]

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable proteins.[24]

  • Detection: Carefully collect the supernatant and quantify the amount of the specific target protein remaining soluble at each temperature point. This is commonly done using Western blotting, but other methods like ELISA or mass spectrometry can also be used.[25]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and drug-treated samples. A successful drug-target interaction will result in a rightward shift of the melting curve for the drug-treated sample, indicating increased thermal stability.[22]

Conclusion: An Integrated Strategy for De-risking Drug Candidates

The development of a selective therapeutic agent from a simple chemical scaffold is a multi-faceted challenge that demands a rigorous, evidence-based approach. The journey from a molecule like "N-(2-Aminophenyl)-N-methylmethanesulfonamide" to a clinical candidate requires a deep understanding of its potential interactions across the entire proteome.

By combining broad, biochemical profiling methods like KINOMEscan™ with physiologically relevant, cell-based assays such as CETSA®, researchers can build a comprehensive cross-reactivity profile. This dual approach provides a self-validating system: the biochemical screen identifies all potential interactions, while the cellular assay confirms which of these interactions are significant in a living system. This integrated strategy is indispensable for identifying the most promising drug candidates, predicting potential side effects, uncovering new therapeutic opportunities, and ultimately, de-risking the path to clinical development.[6][26]

References

  • Gani, I. H., & Al-Obaidi, Z. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Available at: [Link]

  • Jabbour, E., & Kantarjian, H. (2018). BCR-ABL1 tyrosine kinase inhibitors for the treatment of chronic myeloid leukemia. Leukemia & Lymphoma. Available at: [Link]

  • Karver, C. E., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. Available at: [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Discovery Website. Available at: [Link]

  • Jaramillo, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • HistologiX. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. HistologiX Website. Available at: [Link]

  • Ventura, R., et al. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. npj Systems Biology and Applications. Available at: [Link]

  • Rudin, C. M., et al. (2009). Phase III, Randomized, Open-Label Study of Daily Imatinib Mesylate 400 mg Versus 800 mg in Patients With Newly Diagnosed, Previously Untreated Chronic Myeloid Leukemia in Chronic Phase Using Molecular End Points: Tyrosine Kinase Inhibitor Optimization and Selectivity Study. Journal of Clinical Oncology. Available at: [Link]

  • ResearchGate. Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. Available at: [Link]

  • AnaPath Research. Tissue Cross-Reactivity Study and its Applications. AnaPath Research Website. Available at: [Link]

  • Wikipedia. Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]

  • Rea, D., et al. (2021). ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. Cancers. Available at: [Link]

  • LINCS Data Portal. QL-XII-47 KINOMEscan. LINCS Data Portal. Available at: [Link]

  • Siu, Y., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. Charles River Laboratories Website. Available at: [Link]

  • ResearchGate. Selectivity test for imatinib and imatinib-D4 in different lots of plasma. ResearchGate. Available at: [Link]

  • Hantschel, O. (2015). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Bio-protocol. Cellular Thermal Shift Assay (CETSA). Bio-protocol Website. Available at: [Link]

  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Johnson, T. N., et al. (2019). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. ACS Chemical Biology. Available at: [Link]

  • Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. ICR Website. Available at: [Link]

Sources

Comparative Profiling: N-(2-Aminophenyl)-N-methylmethanesulfonamide vs. N-(2-aminophenyl)benzenesulfonamide

[1]

Executive Summary

This technical guide compares two critical ortho-substituted aniline building blocks: N-(2-Aminophenyl)-N-methylmethanesulfonamide (Compound A) and N-(2-aminophenyl)benzenesulfonamide (Compound B) .[1]

While both serve as precursors in the synthesis of nitrogen heterocycles and kinase inhibitors, their utility diverges sharply due to the N-methylation and the sulfonyl substituent (Alkyl vs. Aryl) . Compound B is a "privileged scaffold" for the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides via cyclization. In contrast, Compound A acts as a "capped" functionality, preventing thiadiazine formation and directing reactivity toward benzimidazole formation or serving as a metabolically stable, lipophilic pendant in Structure-Activity Relationship (SAR) optimization.

Part 1: Structural & Physicochemical Analysis[1][2]

The choice between these two reagents is rarely arbitrary; it dictates the available synthetic pathways and the final physicochemical profile of the drug candidate.

Electronic and Steric Divergence[3]
FeatureCompound A (Mesyl-Me)Compound B (Besyl-H)Impact on Reactivity/SAR
Structure Tertiary Sulfonamide (

)
Secondary Sulfonamide (

)
A is chemically inert to deprotonation at the sulfonamide nitrogen.[1] B is acidic (pKa ~10).[2]
H-Bonding Acceptor OnlyDonor & AcceptorB can form intramolecular H-bonds with the ortho-amine, stabilizing specific conformations.[1] A cannot.
Sterics Medium (N-Me + Me-SO2)High (Ph-SO2)The phenyl ring in B offers

-stacking interactions but creates steric hindrance for ortho-substitutions.[1]
Lipophilicity Lower LogPHigher LogPB significantly increases lipophilicity, useful for membrane permeability but risky for metabolic clearance.
Electronic Effect Inductive Electron Withdrawal (-I)Resonance Withdrawal (-R) & Inductive (-I)The benzenesulfonyl group in B is more electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen less than the mesyl group.[1]
The "Cyclization Switch"

The most critical distinction is the presence of the acidic proton on the sulfonamide nitrogen in Compound B.

  • Compound B (Reactive): The NH proton allows for base-catalyzed cyclization with aldehydes or orthoesters to form 1,2,4-benzothiadiazine-1,1-dioxides .[1]

  • Compound A (Blocked): The N-methyl group blocks this pathway.[1] Reacting Compound A with aldehydes typically forces cyclization at the aniline nitrogen, leading to 1-methanesulfonyl-2-substituted benzimidazoles or stopping at the imine stage.[1]

Part 2: Visualizing the Divergent Pathways

The following diagram illustrates how the structural difference dictates the reaction outcome when treated with an aldehyde equivalent (e.g., Triethyl Orthoformate).

Reaction_DivergenceStarto-Phenylenediamine ScaffoldCompACompound A(N-Methyl-N-Mesyl)Blocked Sulfonamide NStart->CompA1. Mesylation2. N-MethylationCompBCompound B(N-H-Besyl)Acidic Sulfonamide NHStart->CompB1. BenzenesulfonylationReagentReaction withR-CHO / H+CompA->ReagentCompB->ReagentProdABenzimidazole Derivative(Sulfonamide as Side Chain)Reagent->ProdAN-Me blocks thiadiazine;Imine formation -> CyclizationProdB1,2,4-Benzothiadiazine1,1-DioxideReagent->ProdBCondensation + Sulfonamide N attack

Figure 1: Mechanistic divergence.[1] Compound B allows formation of the thiadiazine ring system, while Compound A forces benzimidazole formation or retains the open sulfonamide structure.

Part 3: Synthetic Utility & Protocols

Protocol: Cyclization of Compound B to Benzothiadiazine

This protocol demonstrates the "privileged" nature of Compound B. The benzenesulfonamide moiety is not just a protecting group; it is a structural component of the final heterocycle.

Objective: Synthesis of 3-methyl-1,2,4-benzothiadiazine 1,1-dioxide. Mechanism: Condensation followed by intramolecular nucleophilic attack of the sulfonamide nitrogen.

Materials:

  • N-(2-aminophenyl)benzenesulfonamide (Compound B): 1.0 equiv.[1]

  • Triethyl orthoacetate: 1.5 equiv.[1]

  • Catalyst: Sulfamic acid (5 mol%).

  • Solvent: Ethanol (anhydrous).

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve Compound B (1.0 mmol) in Ethanol (5 mL).

  • Activate: Add Sulfamic acid (0.05 mmol) and Triethyl orthoacetate (1.5 mmol).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 7:3). The starting material (Compound B) is more polar than the cyclized product.

  • Work-up: Cool to room temperature. The product often precipitates directly.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from EtOH/Ether.

  • Validation: Check 1H NMR. The disappearance of the sulfonamide NH (broad singlet ~9-10 ppm) and the appearance of the methyl peak (~2.3 ppm) confirms cyclization.

Protocol: Synthesis of Compound A (N-Methyl-N-Mesyl Probe)

Since Compound A is often a specific SAR probe, its synthesis requires selective methylation to avoid quaternization of the aniline.[1]

Objective: Selective synthesis of N-(2-aminophenyl)-N-methylmethanesulfonamide. Strategy: It is cleaner to methylate the sulfonamide before reducing the nitro group if starting from nitrobenzene, or use a protecting group strategy on the aniline.

Preferred Route (via Nitro precursor):

  • Start: N-(2-nitrophenyl)methanesulfonamide.

  • Methylation: Dissolve in DMF. Add

    
     (1.2 equiv) and MeI (1.1 equiv). Stir at RT for 2 hours. (The sulfonamide N is acidic enough to be alkylated, while the nitro group deactivates the ring).
    
  • Reduction: Treat the resulting N-methyl-N-(2-nitrophenyl)methanesulfonamide with

    
     (Pd/C) or 
    
    
    /EtOH to yield Compound A .

Part 4: Biological Implications (SAR)

When designing kinase inhibitors (e.g., MEK, RAF) or GPCR ligands, the switch between A and B is used to tune the following:

  • Metabolic Stability:

    • Compound A (Mesyl): The methyl group is metabolically robust but can be susceptible to oxidative demethylation if exposed. However, the sulfonamide moiety itself is highly stable.

    • Compound B (Besyl): The phenyl ring is susceptible to CYP450-mediated hydroxylation (typically at the para position).

  • Solubility & Permeability (LogD):

    • Compound A: Lower LogP. The N-methyl group removes a hydrogen bond donor (HBD), which can actually improve membrane permeability (CNS penetration) by reducing the desolvation penalty, despite the lower lipophilicity compared to the phenyl ring.

    • Compound B: Higher LogP. Good for hydrophobic pockets but increases plasma protein binding (PPB).

  • Bioisosterism:

    • The Methanesulfonamide group is often considered a bioisostere of a Carboxylic Acid (in terms of acidity, if NH is free) or a Urea .

    • In Compound A, the N-Methyl-Methanesulfonamide moiety mimics a N-Methyl-Acetamide but with a distinct tetrahedral geometry that can pick up unique interactions in the binding pocket.[1]

References

  • BenchChem. Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa. (2025).[3][2][4] Retrieved from

  • Xiao Yu et al. Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines.[5] J. Org.[1][5][6] Chem. 2022, 87, 21, 14738–14752.

  • PubChem. Compound Summary: N-(2-Aminophenyl)benzenesulfonamide.[1] CID 236838.[1] Retrieved from

  • Ballatore, C. et al. Structure property relationships of N-acylsulfonamides and related bioisosteres.[7] Eur J Med Chem. 2021; 213: 113399.[1]

  • MDPI. Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. Chemistry 2020, 2(2), 43-66.

Navigating the ADME Labyrinth: A Senior Scientist's Guide to Characterizing the Pharmacokinetic Profile of Novel N-(2-Aminophenyl)-N-methylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The therapeutic potential of novel chemical entities is intrinsically linked to their pharmacokinetic (PK) profile. For the promising class of N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives, a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for advancing lead candidates. While specific PK data for this class of compounds is not yet widely published, this guide provides drug development professionals with a robust framework of experimental protocols and strategic insights to comprehensively characterize their pharmacokinetic behavior. This document is designed not as a rigid template, but as a dynamic, logic-driven approach to generating a holistic and reliable PK profile.

The Imperative of a Well-Defined Pharmacokinetic Profile

A drug's journey through the body dictates its efficacy and safety. A favorable PK profile ensures that the drug reaches its target in sufficient concentrations for a desired duration, without causing undue toxicity. For researchers working with N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives, early and accurate ADME assessment is critical for identifying promising candidates and mitigating late-stage attrition. This guide outlines the key experimental methodologies to build a comprehensive PK dossier.

A Comparative Overview of Key Pharmacokinetic Assays

Before delving into specific protocols, it is essential to understand the landscape of available assays. The following table provides a comparative overview of the primary in vitro and in vivo methods for assessing the ADME properties of N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives.

ADME Parameter Assay Principle Key Readout(s) Advantages Limitations
Absorption Caco-2 Permeability AssayUtilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium with tight junctions, mimicking the intestinal barrier.Apparent permeability coefficient (Papp), Efflux ratioHigh-throughput, provides mechanistic insights into transport (passive vs. active).[1][2][3][4]Can be time-consuming to establish cell monolayers; expression of some transporters may differ from native intestinal tissue.
Distribution Equilibrium DialysisMeasures the unbound fraction of a drug in plasma by allowing the drug to equilibrate across a semi-permeable membrane separating plasma from a buffer compartment.Fraction unbound (fu)Gold standard for plasma protein binding determination; high accuracy and reproducibility.Can be slow to reach equilibrium for highly bound compounds.
Metabolism Liver Microsomal Stability AssayIncubates the test compound with liver microsomes, which are rich in Phase I (e.g., CYP450) and some Phase II enzymes, to determine the rate of metabolic turnover.[5][6]In vitro intrinsic clearance (CLint), half-life (t1/2)High-throughput, cost-effective, provides a good initial screen for metabolic lability.[5]Lacks cytosolic and other non-microsomal enzymes; may not fully capture all metabolic pathways.
Excretion In Vivo Mass Balance StudyAdministration of a radiolabeled version of the drug to an animal model (typically rats) followed by the collection and analysis of urine, feces, and expired air to determine the routes and extent of excretion.[7]Percentage of administered dose recovered in urine and feces, identification of major excretion routes.Provides a definitive and quantitative assessment of excretion pathways in vivo.[7]Requires synthesis of a radiolabeled compound; technically demanding.

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for the key experiments outlined above. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.

Assessment of Intestinal Absorption: The Caco-2 Permeability Assay

The Caco-2 permeability assay is a cornerstone for predicting oral drug absorption.[1][2][3][4] It assesses a compound's ability to traverse the intestinal epithelium.

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis & Data Interpretation Caco2_culture Culture Caco-2 cells Seed_transwell Seed cells onto Transwell inserts Caco2_culture->Seed_transwell Differentiate Differentiate for ~21 days to form monolayer Seed_transwell->Differentiate TEER_measurement Assess monolayer integrity (TEER measurement) Differentiate->TEER_measurement Add_compound Add test compound to apical (A) or basolateral (B) side TEER_measurement->Add_compound Incubate Incubate at 37°C Add_compound->Incubate Sample_collection Collect samples from receiver compartment at time points Incubate->Sample_collection Quantify Quantify compound concentration (LC-MS/MS) Sample_collection->Quantify Calculate_Papp Calculate Apparent Permeability (Papp) Quantify->Calculate_Papp Calculate_efflux Determine Efflux Ratio (Papp B-A / Papp A-B) Calculate_Papp->Calculate_efflux

Caption: Workflow for the Caco-2 Permeability Assay.

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in appropriate media and conditions.

    • Seed the cells onto semi-permeable polycarbonate membrane inserts in Transwell plates.[2][3][4]

    • Culture for approximately 21 days to allow for differentiation into a polarized monolayer with tight junctions.[2][3]

  • Monolayer Integrity Assessment:

    • Prior to the assay, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.[3] This ensures that drug transport is primarily through the cells (transcellular) or between the cells (paracellular), not through gaps in the monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test N-(2-Aminophenyl)-N-methylmethanesulfonamide derivative (typically at a concentration of 1-10 µM) to the apical (A) side of the monolayer to assess absorption (A to B transport).[4]

    • In a separate set of wells, add the compound to the basolateral (B) side to assess efflux (B to A transport).

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment (B for A-B transport, A for B-A transport) at specified time points (e.g., 30, 60, 90, 120 minutes).

    • At the end of the incubation, collect samples from the donor compartment.

  • Sample Analysis and Data Interpretation:

    • Quantify the concentration of the test compound in all samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[3]

    • Calculate the efflux ratio by dividing the Papp value from the B-A direction by the Papp value from the A-B direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Characterization of Distribution: Plasma Protein Binding by Equilibrium Dialysis

Understanding the extent to which a drug binds to plasma proteins is crucial, as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

PPB_Workflow cluster_setup Assay Setup cluster_incubation Equilibration cluster_analysis Analysis & Calculation Prepare_device Prepare Rapid Equilibrium Dialysis (RED) device Add_plasma Add plasma spiked with test compound to one chamber Prepare_device->Add_plasma Add_buffer Add buffer to the other chamber Add_plasma->Add_buffer Incubate Incubate at 37°C with shaking to reach equilibrium Add_buffer->Incubate Sample_chambers Sample both plasma and buffer chambers Incubate->Sample_chambers Quantify Quantify compound concentration in each sample (LC-MS/MS) Sample_chambers->Quantify Calculate_fu Calculate Fraction Unbound (fu) Quantify->Calculate_fu

Caption: Workflow for Plasma Protein Binding Assay using RED.

  • Assay Preparation:

    • Utilize a rapid equilibrium dialysis (RED) device, which consists of individual wells with two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass.[8]

    • Prepare a solution of the test N-(2-Aminophenyl)-N-methylmethanesulfonamide derivative in plasma (human, rat, or other species of interest) at a clinically relevant concentration.

    • Add the plasma-drug solution to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) to the other chamber.[9]

  • Equilibration:

    • Seal the plate and incubate at 37°C with shaking for a sufficient time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[8][9] The choice of incubation time should be validated to ensure equilibrium is achieved for the specific compound class.

  • Sample Analysis and Calculation:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot.

    • Precipitate the proteins from the plasma samples (e.g., with acetonitrile) and centrifuge.[10]

    • Analyze the supernatant from the plasma samples and the buffer samples by LC-MS/MS to determine the compound concentration.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[8]

Unraveling Metabolism: In Vitro and In Vivo Approaches

Drug metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions. It typically occurs in two phases: Phase I (functionalization reactions like oxidation, reduction, and hydrolysis) and Phase II (conjugation reactions).[11]

Based on the core structure, the following metabolic pathways are plausible for N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent N-(2-Aminophenyl)-N-methylmethanesulfonamide (Parent Compound) N_dealkylation N-dealkylation N-(2-Aminophenyl)methanesulfonamide Parent->N_dealkylation CYP450 Aromatic_hydroxylation Aromatic Hydroxylation N-(2-Amino-x-hydroxyphenyl)-N-methylmethanesulfonamide Parent->Aromatic_hydroxylation CYP450 Acetylation N-acetylation N-(2-Acetamidophenyl)-N-methylmethanesulfonamide Parent->Acetylation NATs Glucuronidation Glucuronidation O-glucuronide or N-glucuronide N_dealkylation->Glucuronidation UGTs Aromatic_hydroxylation->Glucuronidation UGTs MassBalance_Workflow cluster_dosing Dosing & Housing cluster_collection Sample Collection cluster_analysis Analysis & Reporting Administer_radiolabeled Administer radiolabeled compound to rats House_metabolic_cages House rats in metabolic cages for separate collection of urine and feces Administer_radiolabeled->House_metabolic_cages Collect_excreta Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h, etc.) House_metabolic_cages->Collect_excreta Measure_radioactivity Measure total radioactivity in urine and fecal homogenates (LSC) Collect_excreta->Measure_radioactivity Profile_metabolites Profile metabolites in excreta (LC-MS/MS, radio-HPLC) Collect_excreta->Profile_metabolites Homogenize_feces Homogenize feces Homogenize_feces->Measure_radioactivity Calculate_recovery Calculate cumulative recovery of radioactivity Measure_radioactivity->Calculate_recovery

Caption: Workflow for an in vivo mass balance study.

  • Study Preparation:

    • Synthesize a radiolabeled version of the N-(2-Aminophenyl)-N-methylmethanesulfonamide derivative (typically with 14C or 3H) at a metabolically stable position. [12] * Acclimatize the chosen animal model (e.g., Sprague-Dawley rats) to metabolic cages, which are designed to separate urine and feces. [7][12]

  • Dosing and Sample Collection:

    • Administer a single dose of the radiolabeled compound to the animals via the intended clinical route (e.g., oral gavage).

    • Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96 hours) until the recovery of radioactivity is nearly complete (typically >90% of the administered dose). [13]

  • Sample Analysis:

    • Measure the total radioactivity in the collected urine and homogenized feces using liquid scintillation counting (LSC).

    • Pool samples from each time point and analyze them using radio-HPLC and/or LC-MS/MS to identify and quantify the parent drug and its major metabolites.

  • Data Interpretation:

    • Calculate the cumulative percentage of the administered radioactive dose recovered in urine and feces over time.

    • Determine the primary route of excretion (renal vs. fecal).

    • Identify the major circulating and excreted metabolites.

Conclusion: Building a Foundation for Clinical Success

A comprehensive understanding of the pharmacokinetic profile of N-(2-Aminophenyl)-N-methylmethanesulfonamide derivatives is not merely an academic exercise; it is a critical component of a successful drug development program. By systematically applying the experimental methodologies outlined in this guide, researchers can generate the robust and reliable data necessary to select promising candidates, design safe and effective clinical trials, and ultimately, bring new therapies to patients in need. The insights gained from these studies will form the bedrock upon which the clinical development of this important class of compounds is built.

References

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). In vitro Caco-2 permeability. TSAR - Tracking System for Alternative test methods Review. [Link]

  • Creative Bioarray. Caco-2 permeability assay. [Link]

  • Vimta Labs. In Vivo Pharmacokinetic studies – Rodent and Non Rodent. [Link]

  • Bio-protocol. The In Vivo Pharmacokinetic Study in Rats. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • protocols.io. In-vitro plasma protein binding. [Link]

  • Current Protocols in Pharmacology. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. Drug Metabolism - StatPearls. [Link]

  • Taylor & Francis Online. Rodent mass balance study – an integral part of drug development process part 2. [Link]

  • PubChem. Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • The Royal Society of Chemistry. Drug Metabolism. [Link]

  • National Center for Biotechnology Information. Murine Pharmacokinetic Studies. [Link]

  • Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • MDPI. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. [Link]

  • U.S. Food and Drug Administration. Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. [Link]

  • ResearchGate. Drug Metabolism: Phase I and Phase II Metabolic Pathways. [Link]

  • Wikipedia. Aromatic amino acid. [Link]

  • Taylor & Francis Online. Mass balance – Knowledge and References. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: N-(2-Aminophenyl)-N-methylmethanesulfonamide

[1]

CAS Number: 90140-21-9 Formula: C₈H₁₂N₂O₂S Molecular Weight: 200.26 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]

Executive Safety Summary: The "Aniline Precaution"

Operational Philosophy: While vendor Safety Data Sheets (SDS) for N-(2-Aminophenyl)-N-methylmethanesulfonamide primarily classify it as a Skin and Eye Irritant (H315, H319) , experienced medicinal chemists must treat this compound with elevated caution.[1]

Why? This molecule contains an aniline moiety (2-aminophenyl group).[1] Aniline derivatives are notorious for two "silent" risks not always flagged in preliminary SDS:

  • Methemoglobinemia: The potential to oxidize hemoglobin, reducing oxygen transport in the blood, often via skin absorption.[1][2]

  • Sensitization: Delayed allergic dermatitis after repeated exposure.[1]

Therefore, this guide elevates the safety protocol from "Standard Irritant" to Occupational Exposure Band (OEB) 3 , requiring containment and barrier protection beyond simple lab coats.[1]

Hazard Identification & Risk Assessment

The following table summarizes the confirmed GHS hazards and the inferred pharmacological risks based on structure-activity relationships (SAR).

Hazard CategoryGHS CodeDescriptionOperational Implication
Skin Corrosion/Irritation H315 Causes skin irritation.[1][3][4][5]Direct contact causes dermatitis; rapid wash required.[1]
Eye Damage/Irritation H319 Causes serious eye irritation.[1][3][4][6]Dust is acidic/irritating; goggles are mandatory.[1]
Respiratory Toxicity H335 May cause respiratory irritation.[1][2][3][4][5]Inhalation of dust damages mucous membranes.[1]
Systemic Toxicity (Inferred)N/APotential Aniline Absorption.[1][5]Critical: Treat as if transdermal absorption is possible.[1]

PPE Matrix: The Barrier Defense System

Do not rely on generic "lab safety" rules. Use this specific matrix for N-(2-Aminophenyl)-N-methylmethanesulfonamide.

A. Hand Protection (Glove Protocol)

Standard: Double-gloving is required during weighing or solubilization.[1]

  • Inner Layer: Nitrile (4 mil / 0.1 mm).[1] Acts as a second skin.[1]

  • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.[1]

  • Rationale: Methanesulfonamides are polar; anilines are lipophilic.[1] Nitrile offers the best broad-spectrum resistance, but thickness determines breakthrough time.[1] Change outer gloves immediately upon splash.[1]

B. Respiratory Protection[1][6]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .[1]

  • Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]

    • Why OV? While the solid is not volatile, organic solvents used to dissolve it (DCM, MeOH) often are.[1]

C. Eye & Body Protection[1][3]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for fine powders that can drift around side shields.[1]

  • Body: Lab coat (buttoned to neck) + Tyvek sleeves (disposable) if handling >10 grams to prevent cuff contamination.[1]

Operational Workflow: Handling & Synthesis

The following diagram illustrates the decision logic for handling this compound safely.

HandlingProtocolStartStart: Handling N-(2-Aminophenyl)-N-methylmethanesulfonamideStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionIn Solution (Organic Solvent)StateCheck->SolutionWeighingWeighing Protocol:1. Static-free spatula2. Analytical Balance inside Hood3. Damp paper towel trap for dustSolid->WeighingHigh Dust RiskDissolutionDissolution:Add solvent SLOWLY down side.Avoid vortexing open containers.Solution->DissolutionWeighing->DissolutionReactionReaction Setup:Closed vessel (reflux/sealed).Vent to scrubber if heating.Dissolution->ReactionWasteDisposal:Segregate into Halogenated/Non-Halogenated.Label 'Contains Aniline Derivative'Reaction->Waste

Figure 1: Operational safety logic flow for handling solid and solubilized forms of the compound.[1]

Step-by-Step Protocol
1. Weighing (Highest Risk Step)[1]
  • Location: Inside a fume hood. If using a balance outside a hood, use a powder containment hood or balance enclosure.[1]

  • Technique: Use a static-free spatula.[1] Place a damp paper towel ring around the weighing boat to trap any stray particles that fall.[1]

  • Decontamination: Wipe the balance area with a detergent solution (e.g., Alconox) followed by water immediately after use.[1]

2. Solubilization
  • Solvents: Typically soluble in DMSO, Methanol, or Dichloromethane (DCM).[1]

  • Caution: When dissolved in DCM or DMSO, the rate of skin absorption increases significantly (the "carrier effect").[1] Never touch the solution, even with gloves, if avoidable. [1]

3. Reaction Monitoring
  • TLC/LCMS: When taking aliquots, use long-needle syringes to avoid putting hands inside the hood plane.

  • Quenching: If used in sulfonylation reactions, quench excess reagents (like sulfonyl chlorides) before disposal.[1]

Emergency Response & Disposal

First Aid Scenarios
  • Skin Contact:

    • Immediately remove contaminated clothing/gloves.[1][7]

    • Wash with soap and copious water for 15 minutes .[1]

    • Alert: Watch for signs of cyanosis (blue lips/nails) which indicates methemoglobinemia.[1][2] Seek medical attention if this occurs.

  • Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).[1]

Disposal Streams

Do not pour down the drain.[1] This compound is toxic to aquatic life (common for anilines/sulfonamides).[1]

  • Solid Waste: Double-bag in hazardous waste bags. Label: "Toxic Solid - Aniline Derivative."[1]

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Contaminated PPE: Disposable sleeves and outer gloves should be treated as solid hazardous waste.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Methanesulfonamide derivatives.[1] National Library of Medicine.[1] Retrieved January 29, 2026, from [Link][1]

  • New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: N-Methylaniline (Structural Analog).[1] Retrieved January 29, 2026, from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.